molecular formula C21H22O5 B1672640 (2S)-Isoxanthohumol CAS No. 70872-29-6

(2S)-Isoxanthohumol

货号: B1672640
CAS 编号: 70872-29-6
分子量: 354.4 g/mol
InChI 键: YKGCBLWILMDSAV-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-Isoxanthohumol has been reported in Humulus lupulus and Sophora flavescens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCBLWILMDSAV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045280
Record name Isoxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70872-29-6
Record name Isoxanthohumol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70872-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxanthohumol, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YHZ98N7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2S)-Isoxanthohumol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-Isoxanthohumol , a prominent prenylflavonoid found in hops (Humulus lupulus), has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known mechanisms of action, with a focus on relevant experimental protocols and signaling pathways for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a chiral flavanone, with the "(2S)" designation indicating the stereochemistry at the C2 position of the chromane-4-one ring system. Its structure is characterized by a dihydroxylated phenyl group at the 2-position, a methoxy and a prenyl group on the A-ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
CAS Number 70872-29-6
Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.40 g/mol
SMILES C--INVALID-LINK--\C
InChI Key YKGCBLWILMDSAV-SFHVURJKSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Appearance Light yellow solid[1]
Melting Point 204-206 °C[1]
Solubility Soluble in DMSO (up to 100 mg/mL), methanol, and ethanol. Slightly soluble in water. Formulations for in vivo studies often use vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3][4]
UV max (in Methanol) 289 nm[4]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, including antiproliferative, anti-inflammatory, and antiviral activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antiproliferative Activity

This compound has demonstrated antiproliferative effects against various cancer cell lines, including breast, ovarian, prostate, and colon cancer cells.[5] This activity is attributed, in part, to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity via NF-κB Pathway Modulation

Isoxanthohumol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Isoxanthohumol can inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Stimuli Inflammatory Stimuli Stimuli->IKK activates Isoxanthohumol This compound Isoxanthohumol->IkB inhibits degradation DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription initiates

Figure 1: Modulation of the NF-κB signaling pathway by this compound.

Modulation of Estrogen Receptor Signaling

This compound is known to be a phytoestrogen, meaning it can interact with estrogen receptors (ERs).[7] Its precursor, xanthohumol, has been shown to suppress estrogen-dependent cell growth.[8] This interaction can be either agonistic or antagonistic depending on the cellular context and receptor subtype (ERα or ERβ). The modulation of ER signaling is a key area of investigation for its potential therapeutic applications, particularly in hormone-dependent cancers.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds Isoxanthohumol This compound Isoxanthohumol->ER binds (modulates) ER_dimer ER Dimer ER->ER_dimer dimerizes & translocates ERE Estrogen Response Element (ERE) ER_dimer->ERE binds to Transcription Gene Transcription (Cell proliferation, etc.) ERE->Transcription regulates

Figure 2: Modulation of Estrogen Receptor signaling by this compound.

Experimental Protocols

Chiral Separation of Isoxanthohumol Enantiomers by HPLC

To study the specific biological effects of this compound, it is essential to separate it from its (2R)-enantiomer, as they may exhibit different activities. The following protocol is based on a published method for the chiral separation of isoxanthohumol.[9][10]

Workflow for Chiral Separation:

Chiral_Separation_Workflow Start Racemic Isoxanthohumol Sample HPLC Inject onto Chiral HPLC Column (e.g., Chiralcel OD-H) Start->HPLC Mobile_Phase Elute with Mobile Phase (e.g., Hexane:Ethanol 90:10 v/v) Detection Monitor Elution with UV Detector HPLC->Detection Fractionation Collect Fractions Corresponding to (2S) and (2R) Enantiomers Detection->Fractionation Analysis Analyze Fractions for Enantiomeric Purity (e.g., re-injection on chiral column) Fractionation->Analysis End Pure this compound Analysis->End

Figure 3: Workflow for the chiral separation of isoxanthohumol enantiomers.

Detailed Methodology:

  • Sample Preparation: Dissolve the racemic mixture of isoxanthohumol in the mobile phase to a suitable concentration.

  • HPLC System:

    • Column: Chiralcel OD-H column.

    • Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v). The optimal ratio may require optimization.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at 289 nm.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should resolve into distinct peaks.

  • Fraction Collection: Collect the fractions corresponding to each peak separately.

  • Purity Analysis: Re-inject the collected fractions onto the same chiral column to confirm their enantiomeric purity.

  • Solvent Evaporation: Evaporate the solvent from the fraction containing the desired (2S)-enantiomer under reduced pressure to obtain the purified compound.

Assessment of Antiproliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. The following is a general protocol that can be adapted for testing the antiproliferative effects of this compound.[11][12]

Detailed Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

Analysis of NF-κB Pathway Activation by Western Blotting

Western blotting can be used to assess the effect of this compound on the NF-κB signaling pathway by measuring the protein levels of key components like IκBα and the nuclear translocation of p65.[6]

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for various time points. After treatment, lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH for total lysates, or a nuclear/cytoplasmic marker for fractionated lysates) to determine the relative changes in protein expression or phosphorylation.

This technical guide provides a foundational understanding of this compound for researchers. The provided protocols and pathway diagrams serve as a starting point for further investigation into the therapeutic potential of this promising natural compound. As with any experimental work, optimization of the described protocols for specific cell lines and experimental conditions is recommended.

References

(2S)-Isoxanthohumol discovery and natural sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2S)-Isoxanthohumol: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IXN) is a prenylflavonoid of significant interest in the scientific community, primarily due to its diverse biological activities, including anti-inflammatory, anti-cancer, and phytoestrogenic properties. This technical guide provides a comprehensive overview of the discovery of IXN, its natural sources, and detailed methodologies for its extraction and synthesis. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

Isoxanthohumol is not typically found in significant quantities in raw hops; instead, it is primarily formed through the thermal isomerization of Xanthohumol (XN), the most abundant prenylated chalcone in the female inflorescences of the hop plant (Humulus lupulus L.).[1][2] The conversion from XN to IXN, a flavanone, occurs during the wort boiling process in brewing.[1] This structural change involves an intramolecular cyclization of the chalcone backbone.[3][4]

The metabolism of IXN in the human body is of particular interest as it can be O-demethylated by gut microflora and liver enzymes to form 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known.[1][5][6] This biotransformation underscores the potential health implications of dietary IXN consumption.

Natural Sources and Quantitative Data

The primary natural source of this compound is hops (Humulus lupulus L.) and hop-derived products, most notably beer. The concentration of IXN in these sources can vary significantly depending on the hop variety, processing conditions, and brewing methods.

Table 1: Concentration of Isoxanthohumol in Various Hop Varieties
Hop VarietyIsoxanthohumol Concentration (mg/kg)Analytical Method
Various German Varieties11 - 1,245HPLC-DAD
American Varieties22 - 882HPLC-DAD
English Varieties13 - 489HPLC-DAD

Data compiled from multiple sources.

Table 2: Concentration of Isoxanthohumol in Different Beer Types
Beer TypeIsoxanthohumol Concentration (mg/L)Analytical Method
Lager0.13 - 1.54HPLC-MS/MS
Ale0.35 - 2.87HPLC-MS/MS
Stout0.88 - 3.44HPLC-MS/MS
Non-alcoholic0.04 - 0.76HPLC-MS/MS

Data compiled from multiple sources including Stevens et al., 1999.[7]

Experimental Protocols

This section provides detailed methodologies for the extraction of Isoxanthohumol from hops and its synthesis from Xanthohumol.

Extraction of Isoxanthohumol from Hops

This method offers an environmentally friendly approach to selectively extract IXN.

  • Apparatus: Accelerated Solvent Extractor (ASE) system.

  • Sample Preparation: 1 g of cryogenically ground hop pellets mixed with 2 g of sea sand.

  • Extraction Cell: 11 mL stainless steel cell.

  • Solvent: Deionized water.

  • Procedure:

    • Load the sample into the extraction cell.

    • Pressurize the system to 1500 psi.

    • Heat the cell to 150°C.

    • Perform static extraction for 30 minutes (e.g., 6 cycles of 5 minutes each).

    • Rinse the cell with fresh solvent.

    • Purge the system with nitrogen gas to collect the extract.

  • Analysis: The extract can be analyzed by HPLC-DAD to quantify the IXN content.[8][9][10]

SFE-CO2 is a highly tunable method for extracting various compounds from hops, including prenylflavonoids.

  • Apparatus: Supercritical fluid extractor.

  • Sample Preparation: Ground hop pellets.

  • Solvent: Supercritical carbon dioxide, often with a co-solvent like ethanol.

  • Procedure:

    • Load the ground hops into the extraction vessel.

    • Pressurize the system with CO2 to the desired pressure (e.g., 25 MPa).

    • Heat the vessel to the desired temperature (e.g., 50°C).

    • Introduce the co-solvent (e.g., 80% ethanol) at a specific ratio.

    • Initiate the extraction flow.

    • Collect the extract by depressurizing the CO2 in a separator.

  • Optimization: The yield and selectivity of IXN extraction can be optimized by adjusting pressure, temperature, and co-solvent concentration.[11][12][13]

Conventional solvent extraction remains a common method for obtaining IXN.

  • Solvents: Ethanol, methanol, acetone, or mixtures thereof.

  • Procedure:

    • Macerate or sonicate ground hop material with the chosen solvent (e.g., 1:10 solid-to-solvent ratio).

    • Separate the liquid extract from the solid residue by filtration or centrifugation.

    • The extraction can be repeated multiple times to improve yield.

    • The combined extracts are then concentrated under reduced pressure.

  • Purification: The crude extract can be further purified using techniques like column chromatography on silica gel or selective adsorption on polyvinylpolypyrrolidone (PVPP).[14][15][16][17]

Synthesis of Isoxanthohumol from Xanthohumol

This protocol describes the chemical isomerization of XN to IXN.

  • Reaction: Alkaline-catalyzed intramolecular cyclization.

  • Reagents: Xanthohumol, aqueous sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve Xanthohumol in a suitable solvent (e.g., methanol).

    • Cool the solution in an ice bath (0°C).

    • Slowly add a pre-cooled aqueous solution of NaOH while stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • Once the reaction is complete, neutralize the mixture with an acid (e.g., formic acid).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude Isoxanthohumol can be purified by column chromatography or recrystallization.[4][18]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways implicated in various diseases.

Signaling Pathways Modulated by this compound

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates p_AKT p-AKT (Active) AKT->p_AKT Downstream Downstream Targets (Cell Survival, Proliferation) p_AKT->Downstream Activates IXN This compound IXN->PI3K Upregulates Phosphorylation IXN->AKT Upregulates Phosphorylation

Caption: this compound upregulates the PI3K/AKT signaling pathway.

AMPK_PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits p_AMPK p-AMPK (Active) AMPK->p_AMPK PPARa PPARα p_AMPK->PPARa Activates IXN This compound IXN->AMPK Upregulates Phosphorylation Lipid_Metabolism_Genes Lipid Metabolism Genes PPARa->Lipid_Metabolism_Genes Upregulates Transcription

Caption: this compound activates the AMPK/PPARα signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFaR TNF-α Receptor IKK IKK Complex TNFaR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases IXN This compound IXN->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Inflammatory_Genes Induces Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Workflows

in_vitro_workflow start Start: Cancer Cell Lines (e.g., MCF-7, PC-3) treatment Treatment with This compound (Various Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Target Protein Expression) treatment->western_blot end End: Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: A typical in vitro workflow for assessing the anticancer effects of (2S)-IXN.

in_vivo_workflow start Start: Animal Model (e.g., Rats, Mice) dosing Oral or IV Administration of this compound start->dosing sampling Blood & Tissue Sampling (Time-course) dosing->sampling extraction Extraction of IXN and Metabolites from Samples sampling->extraction analysis LC-MS/MS Analysis for Quantification extraction->analysis pk_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) analysis->pk_modeling end End: Determine Bioavailability & Distribution pk_modeling->end

Conclusion

This compound, a prenylflavonoid derived from hops, continues to be a compound of significant scientific interest. Its formation from Xanthohumol and its role as a precursor to the potent phytoestrogen 8-prenylnaringenin highlight the importance of understanding its chemistry and metabolism. This guide has provided a detailed overview of the discovery, natural sources, and analytical and synthetic methodologies related to IXN. The elucidation of its interactions with key cellular signaling pathways provides a foundation for future research into its therapeutic potential. The provided experimental protocols and workflows are intended to facilitate further investigation into this promising natural product.

References

The Endogenous Pathway to (2S)-Isoxanthohumol in Hops: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (2S)-isoxanthohumol in Humulus lupulus (hops). It details the enzymatic steps leading to the formation of its precursor, xanthohumol, and explores the critical cyclization to isoxanthohumol, with a focus on the stereospecific generation of the (2S)-enantiomer. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the biochemical processes to support further research and development in this field.

Introduction to this compound and its Biosynthetic Origins

Isoxanthohumol is a prenylated flavonoid found in hops and beer, recognized for its potential health benefits. It exists as two enantiomers, (2R)- and this compound. The biosynthesis of isoxanthohumol in hops is not a direct pathway but rather proceeds through the formation of a key intermediate, xanthohumol. Xanthohumol is the principal prenylated chalcone in the lupulin glands of hop cones[1][2]. The conversion of xanthohumol to isoxanthohumol occurs via an intramolecular cyclization. While this reaction can occur non-enzymatically, particularly under thermal stress during the brewing process or acidic conditions, evidence suggests the potential for a stereospecific enzymatic conversion to this compound within the hop plant[3][4].

The Biosynthetic Pathway to Xanthohumol

The formation of xanthohumol is a multi-step enzymatic process that takes place in the glandular trichomes of hops[1]. It begins with precursors from general phenylpropanoid and isoprenoid metabolism.

Key Precursors:

  • p-Coumaroyl-CoA: Derived from the phenylpropanoid pathway.

  • Malonyl-CoA: A key building block in polyketide synthesis. Both acetyl-CoA and malonyl-CoA are found at elevated levels in lupulin glands[5].

  • Dimethylallyl pyrophosphate (DMAPP): The prenyl group donor, synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids of lupulin glands[1].

The enzymatic cascade leading to xanthohumol involves three key enzymes: a chalcone synthase (CHS), a prenyltransferase (PT), and an O-methyltransferase (OMT).

Step 1: Chalcone Synthesis

The initial step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by a lupulin gland-specific chalcone synthase, CHS_H1 [6][7][8].

  • Enzyme: Chalcone Synthase (CHS_H1)

  • Substrates: p-Coumaroyl-CoA, Malonyl-CoA

  • Product: Naringenin Chalcone

Interestingly, a chalcone isomerase-like protein (CHIL) has been shown to bind to CHS and enhance the production of naringenin chalcone, thereby improving the efficiency of flavonoid biosynthesis[9]. In hops, a noncatalytic chalcone isomerase-like protein, HlCHIL2 , has been identified and shown to enhance the activities of both CHS_H1 and the subsequent prenyltransferase, HlPT1L[10][11][12].

Step 2: Prenylation

Following its synthesis, naringenin chalcone is prenylated with a dimethylallyl group from DMAPP. This reaction is catalyzed by a membrane-bound prenyltransferase, HlPT1L , yielding desmethylxanthohumol[10][11].

  • Enzyme: Hop Prenyltransferase (HlPT1L)

  • Substrates: Naringenin Chalcone, Dimethylallyl pyrophosphate (DMAPP)

  • Product: Desmethylxanthohumol

Step 3: O-Methylation

The final step in xanthohumol biosynthesis is the methylation of the 6'-hydroxyl group of desmethylxanthohumol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, HlOMT1 , to produce xanthohumol[1][6]. The presence of desmethylxanthohumol in hop cones suggests that prenylation occurs before methylation[1].

  • Enzyme: O-methyltransferase (HlOMT1)

  • Substrates: Desmethylxanthohumol, S-adenosyl-L-methionine (SAM)

  • Product: Xanthohumol

The Stereospecific Cyclization to this compound

The conversion of the chalcone xanthohumol to the flavanone isoxanthohumol is a critical step. While this cyclization can happen spontaneously, often resulting in a racemic mixture of (2S)- and (2R)-isoxanthohumol, the specific biosynthesis of the (2S)-enantiomer points towards an enzymatic catalyst[3].

In plants, the stereospecific cyclization of chalcones to (2S)-flavanones is typically catalyzed by a chalcone isomerase (CHI) . While a dedicated CHI for xanthohumol in hops has not been definitively characterized, several lines of evidence support its existence:

  • Transcriptome data from hop glandular trichomes have revealed the presence of abundant CHI-like proteins[13].

  • Fungal species have been shown to possess chalcone isomerase-like activity, capable of catalyzing the enantioselective isomerization of 2'-hydroxychalcones to their corresponding (2S)-flavanones[4].

  • Purified chalcone isomerase from soybean has been shown to be highly stereoselective, yielding over 99.999% of the (2S)-flavanone[14].

Although trace amounts of isoxanthohumol are found in fresh lupulin glands, suggesting that this conversion might not be the primary fate of xanthohumol in planta, the enzymatic machinery for stereospecific cyclization is likely present.

Quantitative Data

Quantitative analysis of the intermediates and final products of this pathway is crucial for understanding its regulation and efficiency. The following tables summarize the available quantitative data.

Table 1: Concentration of Key Metabolites in Hop Tissues

CompoundTissueConcentrationReference
XanthohumolLupulin Glands (cv. Taurus)11.7 mg/g fresh weight[1]
XanthohumolEthanolic Hop Extract3.75 ± 0.05 g/100 g[15]
XanthohumolHop Pellets0.62 ± 0.01 g/100 g[15]
IsoxanthohumolHopped Beers0.04 to 3.44 mg/L[16]

Table 2: Kinetic Parameters of Related Enzymes

EnzymeSubstrateKmReference
Valerophenone Synthase (VPS)Isovaleryl-CoA4 mM[13]
Valerophenone Synthase (VPS)Isobutyryl-CoA10 mM[13]
Valerophenone Synthase (VPS)Malonyl-CoA33 mM[13]

Experimental Protocols

This section provides an outline of key experimental protocols for the study of the this compound biosynthesis pathway.

Recombinant Expression and Purification of Hop Enzymes

Objective: To produce purified enzymes (e.g., CHS_H1, HlOMT1, hop CHI) for in vitro characterization.

Protocol Outline:

  • Gene Cloning: The open reading frame of the target gene (e.g., chs_H1) is amplified from hop cDNA and cloned into an appropriate expression vector (e.g., pET-32a or pET30) with a purification tag (e.g., His-tag)[17][18].

  • Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21 (DE3)[17][18].

  • Induction of Protein Expression: The E. coli culture is grown to an optimal density (OD600 of 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Incubation is continued at a lower temperature (e.g., 16-20°C) to enhance protein solubility[18].

  • Cell Lysis and Protein Extraction: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Protein Purification: The tagged recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins)[17]. The purity of the protein is assessed by SDS-PAGE.

Chalcone Synthase (CHS_H1) Activity Assay

Objective: To determine the enzymatic activity of CHS_H1.

Protocol Outline:

  • Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 7.0-7.5), the purified CHS_H1 enzyme, p-coumaroyl-CoA, and malonyl-CoA[19].

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 5-60 minutes)[18][19].

  • Reaction Termination and Product Extraction: The reaction is stopped, and the chalcone product is extracted with an organic solvent like ethyl acetate[19].

  • Product Analysis: The extracted product (naringenin chalcone) is analyzed and quantified by high-performance liquid chromatography (HPLC) with UV detection.

Chalcone Isomerase (CHI) Activity Assay

Objective: To assess the ability of a putative hop CHI to catalyze the cyclization of xanthohumol.

Protocol Outline:

  • Substrate Preparation: Xanthohumol is used as the substrate.

  • Reaction Mixture: The assay mixture includes a suitable buffer (e.g., potassium phosphate, pH 7.5), the purified recombinant CHI, and xanthohumol[19].

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Product Extraction and Analysis: The reaction is terminated, and the product, isoxanthohumol, is extracted with ethyl acetate.

  • Stereospecificity Analysis: The enantiomeric ratio of the resulting isoxanthohumol ((2S)- vs. (2R)-) is determined using chiral HPLC to assess the stereospecificity of the enzyme.

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a general experimental workflow.

Biosynthesis_of_2S_Isoxanthohumol pCoumaroylCoA p-Coumaroyl-CoA CHS_H1 CHS_H1 pCoumaroylCoA->CHS_H1 MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS_H1 NaringeninChalcone Naringenin Chalcone HlPT1L HlPT1L NaringeninChalcone->HlPT1L DMAPP DMAPP DMAPP->HlPT1L Desmethylxanthohumol Desmethylxanthohumol HlOMT1 HlOMT1 Desmethylxanthohumol->HlOMT1 SAM SAM SAM->HlOMT1 Xanthohumol Xanthohumol CHI Chalcone Isomerase (putative) Xanthohumol->CHI Isoxanthohumol This compound CHS_H1->NaringeninChalcone HlPT1L->Desmethylxanthohumol HlOMT1->Xanthohumol CHI->Isoxanthohumol

Caption: Biosynthetic pathway of this compound in hops.

Experimental_Workflow Cloning Gene Cloning (e.g., chs_H1, HlPT1L, HlOMT1, CHI) Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay Analysis Product Analysis (HPLC, Chiral HPLC, LC-MS) ActivityAssay->Analysis

Caption: General workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in hops is a complex process that culminates in the stereospecific cyclization of xanthohumol. While the pathway to xanthohumol is well-established, the enzymatic basis for the formation of the (2S)-enantiomer of isoxanthohumol remains an active area of research. The identification and characterization of a hop-specific chalcone isomerase that acts on xanthohumol will be a significant step forward in understanding and potentially manipulating the production of this bioactive compound. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of flavonoid biosynthesis and its applications in drug development and human health.

References

A Technical Guide to the Pharmacological Properties of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Isoxanthohumol (IXN), a prenylflavonoid originating from the hop plant (Humulus lupulus), has garnered significant scientific interest for its diverse pharmacological activities. As a microbial biotransformed metabolite of isoxanthohumol, it exhibits a range of biological effects, including anti-inflammatory, anticancer, antioxidant, and metabolic regulatory properties. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing critical signaling pathways and metabolic processes using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Isoxanthohumol (IXN) is a prominent prenylflavanone found in hops and beer, primarily formed from the isomerization of xanthohumol (XN) during the brewing process.[1][2] In the human body, IXN can be further metabolized, notably by the gut microbiota, into the potent phytoestrogen 8-prenylnaringenin (8-PN).[3][4] this compound is one of the enantiomers of isoxanthohumol.[1][5] This guide focuses on the specific pharmacological attributes of this stereoisomer where data is available, and also discusses the properties of isoxanthohumol in general, as many studies do not distinguish between the enantiomers.

The pharmacological profile of isoxanthohumol is broad, with demonstrated effects on multiple signaling pathways and cellular processes. Its potential therapeutic applications are being explored in various domains, including oncology, metabolic disorders, and inflammatory diseases.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of isoxanthohumol are critical to understanding its physiological effects. Studies in both rodents and humans have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameters

Pharmacokinetic studies have revealed that isoxanthohumol generally has low systemic availability.[6] Following oral administration, it is rapidly absorbed, with plasma concentrations peaking within a few hours.[6][7] The compound undergoes enterohepatic recycling, which is suggested by the appearance of multiple peaks in serum concentration over time.[8]

Table 1: Pharmacokinetic Parameters of Isoxanthohumol in Rodents

ParameterValueSpeciesDosageAdministration RouteSource
Cmax3.95 ± 0.81 µmol/LMice50 mg/kg BWOral[6][7]
Tmax0.5 hMice50 mg/kg BWOral[6]
Bioavailability~4-5%Rats100 mg/kgOral[8]
Tissue Distribution

Following absorption, isoxanthohumol distributes to various tissues, with the highest concentrations typically found in the liver and kidneys.[6][7] This distribution pattern is consistent with its primary sites of metabolism.

Table 2: Tissue Distribution of Isoxanthohumol in Mice (Single Oral Dose of 50 mg/kg BW)

TissuePeak Concentration (nmol/g tissue)Time to PeakSource
Liver~1.50.5 h[6]
Kidney~3.00.5 h[6]
Lung~0.10.5 h[6]
Pancreas~0.41 h[6]
Spleen~0.34 h[6]
Heart~0.10.5 h[6]
Metabolism

The metabolism of isoxanthohumol is a key determinant of its biological activity. It undergoes both phase I and phase II metabolic transformations. A critical metabolic step is the O-demethylation to form 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][9] This conversion is mediated by hepatic cytochrome P450 enzymes, such as CYP1A2, and significantly by the gut microflora.[4][9] Isoxanthohumol and its metabolites are also conjugated with glucuronic acid and sulfate for excretion.[6][8]

XN Xanthohumol (XN) IXN This compound (IXN) XN->IXN Isomerization (Stomach Acid, Thermal) PN8 8-Prenylnaringenin (8-PN) IXN->PN8 O-demethylation (CYP1A2, Gut Microbiota) Metabolites Glucuronide and Sulfate Conjugates IXN->Metabolites Phase II Metabolism (Glucuronidation, Sulfation) PN8->Metabolites Phase II Metabolism IXN This compound JAK JAK IXN->JAK inhibits NFkB NF-κB IXN->NFkB inhibits STAT STAT JAK->STAT activates ProInflammatory Pro-inflammatory Gene Expression STAT->ProInflammatory promotes NFkB->ProInflammatory promotes IXN This compound AMPK AMPK IXN->AMPK activates PI3K PI3K IXN->PI3K activates PPARa PPARα AMPK->PPARa activates Lipid Lipid Accumulation PPARa->Lipid reduces AKT AKT PI3K->AKT activates Oxidative Oxidative Stress AKT->Oxidative reduces Start Rodent Model (Rat/Mouse) Admin Oral or IV Administration of IXN Start->Admin Sample Blood/Tissue Collection Admin->Sample Extract Sample Extraction (SPE/LLE) Sample->Extract Analyze HPLC-MS/MS Quantification Extract->Analyze End Pharmacokinetic Parameter Calculation Analyze->End

References

(2S)-Isoxanthohumol: A Microbial Biotransformed Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol is a prenylated flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. As a microbial biotransformed metabolite of xanthohumol, a primary flavonoid found in hops (Humulus lupulus L.), this compound presents a compelling case for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, focusing on its microbial biotransformation, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research in this promising area.

Isoxanthohumol (IXN) is formed from the cyclization of xanthohumol (XN) during the brewing process and can also be produced through microbial transformation.[1][2] While often occurring as a racemic mixture of (2S)- and (2R)-enantiomers, the specific biological activities of each stereoisomer are an area of active investigation. This guide will focus on the available information regarding this compound and its broader context within the bioactivity of isoxanthohumol.

Microbial Biotransformation of Xanthohumol to Isoxanthohumol

The conversion of xanthohumol to isoxanthohumol can be achieved through microbial biotransformation, offering an alternative to chemical synthesis. Various microorganisms, particularly fungi, have been shown to catalyze the cyclization of the α,β-unsaturated ketone moiety in xanthohumol to form the flavanone structure of isoxanthohumol.[3] This biotransformation is often not stereospecific, resulting in a racemic mixture of (2S)- and (2R)-isoxanthohumol.[2][4]

Several fungal species have been identified for their ability to transform xanthohumol and isoxanthohumol into various metabolites. These include:

  • Rhizopus oryzae [3][4]

  • Fusarium oxysporum [5]

  • Pichia membranifaciens

  • Mucor hiemalis [5]

  • Beauveria bassiana [6]

  • Absidia glauca [6]

  • Aspergillus ochraceus [3]

  • Mortierella mutabilis [3]

The enzymatic machinery within these microorganisms, likely involving chalcone isomerase-like enzymes, facilitates this conversion.[3][7] The resulting isoxanthohumol can then be further metabolized by the same or different microorganisms, leading to a diverse array of derivatives, including hydroxylated and glycosylated forms.[3][6]

Biological Activities and Therapeutic Potential

Isoxanthohumol, and by extension its (2S)-enantiomer, exhibits a range of biological activities that underscore its therapeutic potential. These activities are primarily centered around its anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

Isoxanthohumol has demonstrated antiproliferative effects against various cancer cell lines.[8][9] While much of the research has been conducted with the racemic mixture, the data provides a strong rationale for investigating the specific activity of the (2S)-enantiomer.

Table 1: Quantitative Data on the Anti-Cancer Activity of Isoxanthohumol

CompoundCell LineAssayIC50 / ActivityReference
IsoxanthohumolB16 MelanomaMTT AssayIC50: 22.15 µM[10]
IsoxanthohumolA375 MelanomaMTT AssayIC50: 22.9 µM[10]
IsoxanthohumolMCF-7 (Breast Cancer)Not specifiedAntiproliferative activity observed[8][9]
IsoxanthohumolA-2780 (Ovarian Cancer)Not specifiedAntiproliferative activity observed[8]
IsoxanthohumolDU145 (Prostate Cancer)Not specifiedAntiproliferative activity observed[8]
IsoxanthohumolPC-3 (Prostate Cancer)Not specifiedAntiproliferative activity observed[8][9]
IsoxanthohumolHT-29 (Colon Cancer)Not specifiedAntiproliferative activity observed[8][9]
IsoxanthohumolSW620 (Colon Cancer)Not specifiedAntiproliferative activity observed[8]
Anti-Inflammatory Activity

Isoxanthohumol has been shown to possess potent anti-inflammatory properties.[11] It can suppress the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways.[8][11][12]

Table 2: Quantitative Data on the Anti-Inflammatory Activity of Isoxanthohumol

CompoundCell Line / ModelEffectConcentrationReference
IsoxanthohumolLPS-activated THP-1 monocytesInhibition of MCP-1 and IL-6 productionNot specified[12]
IsoxanthohumolMonoblastic leukemia cell line (MonoMac6)Inhibition of pro-inflammatory gene expressionNot specified[8][13]
Antioxidant Activity

The antioxidant capacity of isoxanthohumol has been evaluated using various assays. While generally found to be less potent than its precursor, xanthohumol, it still contributes to the overall antioxidant profile of hop-derived compounds.[1][14]

Table 3: Quantitative Data on the Antioxidant Activity of Isoxanthohumol

CompoundAssayResultReference
IsoxanthohumolORACLower capacity than Xanthohumol[1][14]
IsoxanthohumolFRAPLower capacity than Xanthohumol[1][14]

Mechanisms of Action: Key Signaling Pathways

The biological activities of isoxanthohumol are mediated through its interaction with several key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Isoxanthohumol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[11][15] This inhibition is a key mechanism behind its anti-inflammatory and anti-cancer effects.

NF_kappa_B_Pathway Figure 1: Inhibition of NF-κB Pathway by Isoxanthohumol cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Nucleus Nucleus Gene Pro-inflammatory & Pro-survival Genes NFkappaB_n->Gene Isoxanthohumol This compound Isoxanthohumol->IKK Inhibition

Figure 1: Inhibition of NF-κB Pathway by Isoxanthohumol

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Isoxanthohumol has been reported to interfere with the JAK/STAT signaling pathway, contributing to its anti-cancer and immunomodulatory effects.[8][9][13]

JAK_STAT_Pathway Figure 2: Interference of JAK/STAT Pathway by Isoxanthohumol Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus Gene Target Gene Expression (e.g., cell survival, proliferation) Nucleus->Gene STAT_dimer->Nucleus Translocation Isoxanthohumol This compound Isoxanthohumol->JAK Interference

Figure 2: Interference of JAK/STAT Pathway by Isoxanthohumol

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is limited, its precursor, xanthohumol, is a known activator of the Nrf2 pathway.[16][17] Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes, protecting cells from oxidative stress.

Nrf2_Pathway Figure 3: Potential Activation of Nrf2 Pathway by Isoxanthohumol cluster_0 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Nucleus Nucleus ARE ARE Nrf2_n->ARE Gene Antioxidant & Detoxification Genes ARE->Gene Isoxanthohumol This compound Isoxanthohumol->Keap1 Potential Inhibition

Figure 3: Potential Activation of Nrf2 Pathway by Isoxanthohumol

Experimental Protocols

This section provides detailed methodologies for key experiments related to the microbial biotransformation and biological evaluation of this compound.

Microbial Biotransformation of Xanthohumol

This protocol is a general guideline for the microbial transformation of xanthohumol to isoxanthohumol using a fungal strain. Optimization will be required for specific microorganisms.

Biotransformation_Workflow Figure 4: General Workflow for Microbial Biotransformation Inoculation 1. Inoculation of Fungal Strain in Liquid Media Incubation1 2. Incubation (e.g., 25°C, 150 rpm, 48h) Inoculation->Incubation1 Substrate 3. Addition of Xanthohumol (dissolved in ethanol) Incubation1->Substrate Incubation2 4. Further Incubation (e.g., 7-10 days) Substrate->Incubation2 Extraction 5. Extraction with Ethyl Acetate Incubation2->Extraction Purification 6. Purification by Column Chromatography Extraction->Purification Analysis 7. Analysis (TLC, HPLC, LC-MS) Purification->Analysis

Figure 4: General Workflow for Microbial Biotransformation

1. Microorganism and Culture Media:

  • Select a suitable fungal strain (e.g., Rhizopus oryzae).

  • Prepare a sterile liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

2. Inoculation and Pre-culture:

  • Inoculate the fungal strain into the liquid medium.

  • Incubate at 25-28°C with shaking (e.g., 150 rpm) for 48-72 hours to obtain a seed culture.

3. Biotransformation:

  • Inoculate a larger volume of fresh medium with the seed culture.

  • After 24 hours of growth, add a solution of xanthohumol (e.g., 10 mg/mL in ethanol) to the culture to a final concentration of 50-100 mg/L.

  • Continue the incubation for 7-14 days, monitoring the transformation by TLC or HPLC.

4. Extraction:

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth and the mycelia separately with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

5. Purification:

  • Dissolve the crude extract in a small amount of methanol.

  • Subject the extract to column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of chloroform-methanol) to isolate the isoxanthohumol fraction.

  • Further purification can be achieved by preparative HPLC.

MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[18]

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., MCF-7, HT-29, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

4. MTT Addition:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Formazan Solubilization:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound, as a microbial biotransformed metabolite, holds considerable promise as a lead compound for the development of novel therapeutics. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant activities, coupled with its natural origin, make it an attractive candidate for further investigation. However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of the (2S)-enantiomer compared to its (2R) counterpart and the racemic mixture.

Future research should focus on the following areas:

  • Enantioselective Microbial Synthesis: Development of microbial biotransformation processes that can selectively produce this compound in high yield and purity.

  • Stereospecific Biological Evaluation: A thorough investigation of the anti-cancer, anti-inflammatory, and antioxidant activities of the purified (2S)- and (2R)-isoxanthohumol enantiomers to determine if there is a stereospecific basis for their bioactivity.

  • Mechanism of Action Studies: Detailed molecular studies to elucidate the specific targets and signaling pathways modulated by each enantiomer.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Addressing these research questions will be critical in unlocking the full therapeutic potential of this compound and paving the way for its potential clinical application.

References

Biological Activity of (2S)-Isoxanthohumol Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the specific biological activities of the (2S)- and (2R)-enantiomers of isoxanthohumol. While the bioactivity of racemic isoxanthohumol is widely reported, research detailing the distinct effects of its individual stereoisomers is not publicly available. This guide summarizes the known biological activities of racemic isoxanthohumol and outlines the methodologies that would be pertinent for the future investigation of its enantiomers.

Introduction to Isoxanthohumol

Isoxanthohumol (IXN) is a prenylated flavonoid found in hops (Humulus lupulus) and is a significant component of beer. It is formed from the isomerization of xanthohumol during the brewing process. IXN is known to possess a range of biological activities, including antiproliferative, anti-inflammatory, and antioxidant effects. It exists as a racemic mixture of two enantiomers: (2S)-Isoxanthohumol and (2R)-Isoxanthohumol. However, the majority of studies to date have been conducted on this racemic mixture, leaving the specific contributions of each enantiomer to the overall biological effect largely unknown.

Biological Activities of Racemic Isoxanthohumol

Racemic isoxanthohumol has demonstrated notable effects in several areas of pharmacological research, primarily focusing on its potential as an anticancer and chemopreventive agent.

Antiproliferative and Cytotoxic Activity

Studies have shown that racemic isoxanthohumol exhibits antiproliferative activity against a variety of human cancer cell lines. This includes, but is not limited to, breast, colon, prostate, and ovarian cancer cells[1][2][3]. The mechanism of this activity is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.

Table 1: Reported Antiproliferative Activity of Racemic Isoxanthohumol

Cell LineCancer TypeReported Effect
MCF-7Breast CancerInhibition of proliferation[3]
HT-29Colon CancerInhibition of proliferation[2]
PC-3Prostate CancerInhibition of proliferation[2]
A-2780Ovarian CancerInhibition of proliferation[2]

Note: The data presented in this table is for racemic isoxanthohumol. Specific quantitative data such as IC50 values for the individual (2S) and (2R) enantiomers are not available in the reviewed literature.

Modulation of Cellular Signaling Pathways

Racemic isoxanthohumol has been shown to influence several key signaling pathways involved in cell growth, survival, and inflammation.

  • JAK/STAT Pathway: Isoxanthohumol has been reported to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors, and its dysregulation is often implicated in cancer and inflammatory diseases[2].

  • AMPK/PPARα Pathway: Research suggests that isoxanthohumol can activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways. These pathways are central to the regulation of cellular energy metabolism and lipid metabolism.

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and growth, is also reported to be modulated by isoxanthohumol.

Due to the absence of enantiomer-specific data, the following diagrams represent the known interactions of racemic isoxanthohumol with these pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Isoxanthohumol Isoxanthohumol (racemic) Isoxanthohumol->JAK Inhibition

Caption: Racemic Isoxanthohumol and the JAK/STAT Signaling Pathway.

AMPK_PI3K_Pathways cluster_AMPK AMPK/PPARα Pathway cluster_PI3K PI3K/AKT Pathway AMPK AMPK PPARa PPARα AMPK->PPARa Activation Lipid_Metabolism Lipid Metabolism PPARa->Lipid_Metabolism PI3K PI3K AKT AKT PI3K->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Isoxanthohumol Isoxanthohumol (racemic) Isoxanthohumol->AMPK Activation Isoxanthohumol->PI3K Modulation

Caption: Racemic Isoxanthohumol's Influence on AMPK/PPARα and PI3K/AKT Pathways.

Experimental Protocols for Future Enantiomer-Specific Research

To elucidate the distinct biological activities of the (2S)- and (2R)-enantiomers of isoxanthohumol, a series of well-defined experimental protocols are required. The following outlines key methodologies that would be essential for such investigations.

Chiral Separation of Isoxanthohumol Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers.

Chiral_Separation_Workflow Racemic_IXN Racemic Isoxanthohumol HPLC Chiral HPLC Racemic_IXN->HPLC S_Enantiomer This compound HPLC->S_Enantiomer R_Enantiomer (2R)-Isoxanthohumol HPLC->R_Enantiomer

Caption: Workflow for the Chiral Separation of Isoxanthohumol.

Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of flavonoid enantiomers.

  • Mobile Phase Optimization: Develop an optimal mobile phase, likely consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), to achieve baseline separation of the two enantiomers.

  • Detection: Employ a UV detector set at the maximum absorbance wavelength for isoxanthohumol to monitor the elution of the enantiomers.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity and Identity Confirmation: Confirm the purity and absolute configuration of the separated enantiomers using techniques such as polarimetry and circular dichroism (CD) spectroscopy.

In Vitro Antiproliferative and Cytotoxicity Assays

Once the pure enantiomers are obtained, their biological activities can be assessed using various in vitro assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound, (2R)-Isoxanthohumol, and the racemic mixture for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each enantiomer and the racemate.

Signaling Pathway Analysis

To investigate the enantioselective effects on signaling pathways, Western blotting can be employed.

Protocol: Western Blotting for Signaling Protein Phosphorylation

  • Cell Lysis: Treat cells with this compound, (2R)-Isoxanthohumol, or the racemic mixture for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-AKT, AKT).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

While the biological activities of racemic isoxanthohumol are of significant interest to the scientific community, the current body of literature lacks a detailed investigation into the specific roles of its (2S) and (2R) enantiomers. A research paper focusing on a structurally related compound, 8-isopentenylnaringenin, reported no significant difference in the estrogen receptor binding affinity between its (S) and (R) enantiomers. This finding suggests that stereochemistry may not be a critical determinant for all biological activities of prenylated flavonoids. However, this cannot be extrapolated to all biological targets of isoxanthohumol without direct experimental evidence.

Future research should prioritize the chiral separation of isoxanthohumol and the subsequent comparative evaluation of the biological activities of the pure enantiomers. Such studies are essential to fully understand the structure-activity relationship of this promising natural compound and to unlock its full therapeutic potential. The protocols outlined in this guide provide a framework for conducting these necessary investigations. The resulting data will be invaluable for researchers, scientists, and drug development professionals working in the field of natural product-based therapeutics.

References

In Vitro Estrogenic Activity of (2S)-Isoxanthohumol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and beer. While structurally related to other phytoestrogens, its direct estrogenic activity is considered weak. However, IXN serves as a pro-estrogen, as it can be metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN) both in vitro by human liver microsomes and in vivo by the intestinal microbiota.[1][2][3] This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Quantitative Data Summary

The direct in vitro estrogenic activity of this compound is notably lower than that of 17β-estradiol and its metabolite, 8-prenylnaringenin. The following tables summarize the available quantitative data from key in vitro assays.

Assay TypeCell LineEndpointThis compound (IXN)17β-Estradiol (E2)8-Prenylnaringenin (8-PN)Reference
Alkaline Phosphatase InductionIshikawaED50 (nM)342 ± 1250.0513.9[4][5]
Estrogen Receptor Binding
ERα Competitive BindingRat UteriIC50 (µg/mL)>100--[6]
ERβ Competitive BindingRat UteriIC50 (µg/mL)>100--[6]
Cell Proliferation
MCF-7 Cell Viability (72h)MCF-7IC50 (µM) - Cytotoxicity11.1 ± 0.9--[7]

Note: The MCF-7 cell viability data reflects cytotoxicity at higher concentrations and not estrogenic proliferation.

Signaling and Metabolic Pathways

The estrogenic effects of compounds are primarily mediated through the estrogen receptor (ER) signaling pathway. In the case of this compound, its metabolic conversion to 8-prenylnaringenin is a critical step for significant estrogenic activity.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) or this compound ER Estrogen Receptor (ER) (inactive monomer) E2->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP ER_active Activated ER (dimer) ER->ER_active Dimerization HSP Heat Shock Proteins (HSP) HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binding ER_active->ERE Transcription Gene Transcription ERE->Transcription Activation

Estrogen receptor signaling pathway.

Metabolic_Conversion_Pathway IXN This compound Enzyme CYP1A2 (Liver) or Intestinal Microbiota (Eubacterium limosum) IXN->Enzyme O-demethylation PN8 8-Prenylnaringenin (Potent Phytoestrogen) Enzyme->PN8

Metabolic conversion of Isoxanthohumol.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to evaluate the estrogenic activity of this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Workflow:

ER_Binding_Workflow prep Prepare Rat Uterine Cytosol (Source of ER) incubate Incubate Cytosol with [3H]-E2 and varying concentrations of This compound prep->incubate separate Separate Receptor-Bound and Free [3H]-E2 (e.g., Hydroxylapatite) incubate->separate measure Measure Radioactivity of Bound Fraction (Scintillation Counting) separate->measure analyze Calculate IC50 Value measure->analyze

ER competitive binding assay workflow.

Detailed Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[8]

  • Competitive Binding Incubation: A constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) are incubated with a range of concentrations of this compound (or a positive control like unlabeled 17β-estradiol) in a total volume of 500 µL. Incubation is typically carried out at 4°C overnight to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: A slurry of hydroxylapatite (HAP) is added to each tube to adsorb the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the free radioligand is discarded. The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.[9]

  • Measurement of Radioactivity: The radiolabeled ligand bound to the receptor is eluted from the HAP pellet using ethanol and transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol is determined and expressed as the IC50 value.[8]

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE) in a suitable cell line.

Workflow:

Reporter_Gene_Workflow seed Seed ER-positive cells (e.g., MCF-7, T47D, HeLa) transfected with ERE-luciferase reporter treat Treat cells with varying concentrations of This compound seed->treat incubate Incubate for a defined period (e.g., 24 hours) treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Calculate EC50 Value measure->analyze

ERE-luciferase reporter gene assay workflow.

Detailed Methodology:

  • Cell Culture and Transfection: Human cells that endogenously or recombinantly express the estrogen receptor (e.g., MCF-7, HeLa) are stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an ERE promoter.[10][11]

  • Cell Seeding and Treatment: The transfected cells are seeded in multi-well plates. After attachment, the cells are treated with various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).[10]

  • Incubation: The cells are incubated for a sufficient period (typically 24 hours) to allow for gene transcription and protein expression.[5]

  • Cell Lysis and Luciferase Assay: The culture medium is removed, and the cells are lysed using a specific lysis buffer. The cell lysate is then mixed with a luciferase substrate solution.[5]

  • Measurement of Luminescence: The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The luminescence values are normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). The concentration of the test compound that produces a half-maximal response is determined and expressed as the EC50 value.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Workflow:

ESCREEN_Workflow seed Seed MCF-7 cells in a steroid-depleted medium treat Treat cells with varying concentrations of This compound seed->treat incubate Incubate for several days (e.g., 6 days) treat->incubate measure Measure cell proliferation (e.g., SRB, MTT, or Alamar Blue assay) incubate->measure analyze Determine proliferative effect measure->analyze

MCF-7 E-SCREEN assay workflow.

Detailed Methodology:

  • Cell Culture and Steroid Deprivation: MCF-7 cells are cultured in a medium supplemented with charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens and other steroid hormones.[12][13]

  • Cell Seeding and Treatment: The cells are seeded in multi-well plates. After attachment, they are treated with a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.[12]

  • Incubation: The cells are incubated for an extended period, typically 6 days, to allow for multiple cell divisions.[12]

  • Measurement of Cell Proliferation: Cell proliferation can be quantified using various methods:

    • Sulforhodamine B (SRB) Assay: Cells are fixed, and the total protein content, which is proportional to cell number, is stained with SRB dye. The absorbance is then measured.[5]

    • MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is indicative of cell viability and proliferation.[7]

    • Alamar Blue Assay: This assay uses a redox indicator that changes color in response to cellular metabolic activity.[1]

  • Data Analysis: The increase in cell number in treated wells is compared to the vehicle control to determine the proliferative effect of the compound.

Conclusion

The in vitro data collectively indicate that this compound possesses weak intrinsic estrogenic activity. Its primary contribution to estrogenicity arises from its metabolic conversion to the highly potent phytoestrogen, 8-prenylnaringenin. For researchers and drug development professionals, it is crucial to consider both the direct, albeit weak, estrogenic effects of this compound and its role as a pro-estrogen when evaluating its biological activity and potential applications. The experimental protocols detailed in this guide provide a framework for the consistent and reliable in vitro assessment of the estrogenic properties of this compound and other related compounds.

References

An In-depth Technical Guide on the Core Role of (2S)-Isoxanthohumol in Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of (2S)-Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer. It delves into its interactions with key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound (IXN) is a biologically active flavonoid that has garnered significant interest for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2] This guide focuses on the core signaling pathways modulated by IXN, providing a technical resource for researchers and professionals in drug development. IXN is structurally related to xanthohumol (XN) and can be formed from XN during the brewing process.[3] In the human body, IXN can be metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN) by the intestinal microbiota.[1][4][5]

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative data on the inhibitory and modulatory effects of Isoxanthohumol on various molecular targets and cellular processes.

Table 1: Inhibitory Concentrations (IC50) of Isoxanthohumol against Aldo-Keto Reductases

Target EnzymeSubstrateIC50 (µM)Ki (µM)Inhibition Type
Human Aldose Reductase (AKR1B1)D,L-glyceraldehyde0.34 ± 0.030.34Uncompetitive
Human Aldose Reductase (AKR1B1)Glucose-0.71Uncompetitive
Human AKR1B10D,L-glyceraldehyde2.25 ± 0.222.25Uncompetitive
Human AKR1B10Farnesal-1.95Uncompetitive

Data sourced from Langer et al.[6][7]

Table 2: Effects of Isoxanthohumol on Angiogenesis and Inflammation Markers

Cell LineTreatmentTargetEffectConcentration
HUVECIXNVEGFR255% decrease10 µM
HUVECIXNAngiopoietin 139% decrease10 µM
HUVECIXNAngiopoietin 238% decrease10 µM
HUVECIXNTie256% decrease10 µM
HUVECIXNAkt activation47% decrease10 µM
HUVECIXNErk activation52% decrease10 µM
HASMCIXNAngiopoietin 135% decrease10 µM
HASMCIXNErk activation69% decrease10 µM
HUVECIXNTNF-α40% decrease10 µM
HASMCIXNTNF-α26% decrease10 µM
HUVECIXNNF-κB42% decrease10 µM
HASMCIXNNF-κB24% decrease10 µM

Data sourced from Negrão et al.[8]

Core Signaling Pathways Modulated by this compound

IXN exerts its biological effects by modulating several key signaling pathways implicated in cell growth, proliferation, inflammation, and metabolism.

Recent studies have shown that IXN can improve hepatic lipid metabolism by activating the AMPK/PPARα and PI3K/AKT signaling pathways.[9][10][11] In hyperlipidemic mice, IXN treatment led to a significant increase in the protein levels of phosphorylated AMPK (p-AMPK), PPARα, phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[9][10][11] This activation leads to a reduction in lipid accumulation and oxidative stress.[9][10]

AMPK_PI3K_pathway cluster_AMPK AMPK/PPARα Pathway cluster_PI3K PI3K/AKT Pathway IXN This compound AMPK AMPK IXN->AMPK PI3K PI3K IXN->PI3K pAMPK p-AMPK AMPK->pAMPK Activation PPARa PPARα pAMPK->PPARa Activation Lipid_Metabolism Improved Hepatic Lipid Metabolism PPARa->Lipid_Metabolism pPI3K p-PI3K PI3K->pPI3K Activation AKT AKT pPI3K->AKT pAKT p-AKT AKT->pAKT Activation pAKT->Lipid_Metabolism Oxidative_Stress Reduced Oxidative Stress pAKT->Oxidative_Stress JAK_STAT_pathway IXN This compound JAK JAK IXN->JAK CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression NFkB_pathway IXN This compound IKK IKK Complex IXN->IKK InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus NFkB_IkB_complex NF-κB-IκBα Complex InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Western_Blot_Workflow A Sample Preparation B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

References

Spectroscopic and Mechanistic Insights into (2S)-Isoxanthohumol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic properties and signaling pathways of (2S)-Isoxanthohumol, a chiral flavonoid with significant potential in drug development. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for the characterization of this compound.

This compound, a prenylflavonoid found in hops and beer, has garnered increasing interest in the scientific community for its diverse biological activities. As a chiral molecule, the specific stereochemistry of isoxanthohumol plays a crucial role in its bioactivity, necessitating precise analytical techniques for its characterization. This technical guide offers a comprehensive overview of the spectroscopic data, experimental protocols, and signaling pathways associated with this compound to support ongoing research and development efforts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. Although a specific, complete dataset for this compound is not available, the following table presents typical ¹H and ¹³C NMR chemical shifts for isoxanthohumol. Assignments are based on data from related flavonoid structures and general knowledge of NMR chemical shifts.

¹H NMR ¹³C NMR
Position Chemical Shift (δ, ppm) Position Chemical Shift (δ, ppm)
25.3-5.5 (dd)2~79
3ax2.8-3.0 (dd)3~43
3eq3.0-3.2 (dd)4~197
66.0-6.2 (s)4a~103
2'7.3-7.5 (d)5~162
3'6.8-7.0 (d)6~92
5'6.8-7.0 (d)7~164
6'7.3-7.5 (d)8~106
1''3.1-3.3 (d)8a~161
2''5.1-5.3 (t)1'~130
4''1.6-1.8 (s)2'~128
5''1.5-1.7 (s)3'~116
5-OCH₃3.7-3.9 (s)4'~158
4'-OH~9.5 (s)5'~116
7-OH~12.0 (s)6'~128
1''~22
2''~123
3''~132
4''~18
5''~26
5-OCH₃~56

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isoxanthohumol, Electrospray Ionization (ESI) is a commonly used technique.

Technique Ionization Mode [M+H]⁺ (m/z) Major Fragment Ions (m/z) Fragment Assignment
ESI-MS/MSPositive355299, 235, 179Loss of the prenyl group (C₄H₈), Retro-Diels-Alder (RDA) fragmentation

Note: The fragmentation pattern can provide valuable structural information. The loss of the prenyl group is a characteristic fragmentation for this class of compounds.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is essential for determining the absolute configuration of chiral molecules like this compound. The sign and intensity of the Cotton effects in the CD spectrum are indicative of the stereochemistry at the chiral center (C-2). For flavanones, the stereochemistry at C-2 is typically determined by the Cotton effect around 330 nm (n→π* transition) and 290 nm (π→π* transition). A positive Cotton effect around 330 nm and a negative Cotton effect around 290 nm are generally indicative of the (2S) configuration.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of this compound.

Sample Preparation for Spectroscopic Analysis

A consistent sample preparation protocol is the first step towards high-quality data.

G cluster_prep Sample Preparation start Start: this compound Sample dissolve Dissolve in appropriate deuterated solvent (NMR) or HPLC-grade solvent (MS, CD) start->dissolve filter Filter through a 0.22 µm syringe filter dissolve->filter transfer Transfer to appropriate vial/cuvette filter->transfer end Ready for Analysis transfer->end

Caption: General workflow for sample preparation.

Protocol:

  • Compound Isolation/Purification: this compound should be isolated and purified to >95% purity, as determined by HPLC, to avoid interference from impurities. Chiral HPLC is necessary to separate the (2S)-enantiomer from the (2R)-enantiomer.

  • Solvent Selection:

    • NMR: Use high-purity deuterated solvents such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). The choice of solvent can affect chemical shifts.

    • MS: Use HPLC-grade solvents like methanol or acetonitrile, often with a small amount of formic acid to promote protonation in positive ion mode.

    • CD: The solvent must be transparent in the wavelength range of interest. Methanol or acetonitrile are common choices.

  • Concentration: The concentration of the sample should be optimized for each technique.

    • NMR: Typically 1-5 mg of sample in 0.5-0.7 mL of solvent.

    • MS: Typically in the range of 1-10 µg/mL for infusion or LC-MS analysis.

    • CD: Concentration depends on the path length of the cuvette and the molar absorptivity of the compound. A typical starting point is 0.1-1 mg/mL.

NMR Spectroscopy Protocol

G cluster_nmr NMR Analysis Workflow sample Prepared NMR Sample instrument Place in NMR Spectrometer sample->instrument setup Set Experimental Parameters (¹H, ¹³C, COSY, HSQC, HMBC) instrument->setup acquire Acquire Data setup->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking, Integration, Assignment) process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Protocol:

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition:

    • Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).

Mass Spectrometry (ESI-MS/MS) Protocol

G cluster_ms ESI-MS/MS Analysis Workflow sample Prepared MS Sample infuse Infuse sample into ESI source sample->infuse ms1 Acquire Full Scan MS (MS1) to find [M+H]⁺ infuse->ms1 isolate Isolate [M+H]⁺ ion (m/z 355) ms1->isolate fragment Fragment precursor ion (Collision-Induced Dissociation) isolate->fragment ms2 Acquire Product Ion Scan (MS2) fragment->ms2 analyze Analyze Fragmentation Pattern ms2->analyze G cluster_cd CD Spectroscopy Workflow sample Prepared CD Sample cuvette Place sample in quartz cuvette sample->cuvette instrument Place cuvette in CD Spectropolarimeter cuvette->instrument blank Acquire blank spectrum (solvent only) instrument->blank scan Acquire sample spectrum (e.g., 400-200 nm) blank->scan subtract Subtract blank from sample spectrum scan->subtract analyze Analyze Cotton effects to determine stereochemistry subtract->analyze G cluster_pathway2 Isoxanthohumol's Interference with JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to GeneExp Gene Expression (Pro-inflammatory, Oncogenic) Nucleus->GeneExp regulates IXN Isoxanthohumol IXN->JAK disrupts

The In Vivo Metabolism of (2S)-Isoxanthohumol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IX), a prenylflavonoid found in hops (Humulus lupulus L.), has garnered significant interest within the scientific community for its potential therapeutic applications. As a key bioactive constituent of various food products and dietary supplements, a thorough understanding of its metabolic fate in vivo is paramount for the development of novel therapeutics and for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism of this compound, with a focus on its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used for its investigation.

Pharmacokinetics of Isoxanthohumol

Isoxanthohumol is rapidly absorbed following oral administration, with studies in rodents demonstrating detectable plasma concentrations within 30 minutes.[1][2] The compound exhibits a relatively short half-life and is subject to extensive metabolism, primarily in the liver.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Isoxanthohumol in mice after a single oral administration of 50 mg/kg body weight, as reported by Mukai and Hata (2023).[1]

Table 1: Plasma Pharmacokinetic Parameters of Isoxanthohumol in Mice

ParameterValue (Mean ± SEM)
Cmax (μmol/L)3.95 ± 0.81
Tmax (h)0.5
AUC (μmol·h/L)14.2
T1/2 (h)1.43

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life. Data from Mukai & Hata, 2023.[1]

Table 2: Tissue Distribution of Isoxanthohumol and 8-Prenylnaringenin in Mice Following a Single Oral Dose of Isoxanthohumol (50 mg/kg BW)

TissueIsoxanthohumol Cmax (nmol/g tissue)8-Prenylnaringenin Cmax (nmol/g tissue)
Liver15.6 ± 3.91.2 ± 0.3
Kidney4.5 ± 1.1Not Detected
Pancreas3.6 ± 0.9Not Detected
Spleen3.4 ± 0.8Not Detected
Lung3.2 ± 0.80.2 ± 0.1
Brain0.2 ± 0.1Not Detected
MuscleNot DetectedNot Detected
HeartNot DetectedNot Detected

Data are presented as the mean ± SEM (n=4). Data from Mukai & Hata, 2023.[1]

Metabolic Pathways of Isoxanthohumol

The metabolism of Isoxanthohumol in vivo is characterized by two primary pathways: O-demethylation and hydroxylation of the prenyl group , which are considered Phase I metabolic reactions. These are followed by glucuronidation , a Phase II conjugation reaction that facilitates excretion.

Phase I Metabolism
  • O-demethylation: The most significant metabolic transformation of Isoxanthohumol is its conversion to the potent phytoestrogen, 8-prenylnaringenin (8-PN). This reaction is catalyzed by the cytochrome P450 enzyme CYP1A2 , primarily in the liver.[3]

  • Prenyl Group Hydroxylation: Isoxanthohumol can also undergo hydroxylation on its prenyl side chain. This reaction is mediated by CYP2C8 and CYP2C19 , leading to the formation of hydroxylated metabolites.[3]

Phase II Metabolism

Following Phase I metabolism, Isoxanthohumol and its metabolites undergo conjugation reactions to increase their water solubility and facilitate their elimination from the body. The primary Phase II reaction is glucuronidation , where glucuronic acid is attached to the flavonoid structure.

Metabolic Pathway of Isoxanthohumol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism IX This compound Metabolite1 8-Prenylnaringenin (8-PN) IX->Metabolite1 O-demethylation (CYP1A2) Metabolite2 Hydroxylated Metabolites IX->Metabolite2 Hydroxylation (CYP2C8, CYP2C19) Conjugates Glucuronide Conjugates IX->Conjugates Glucuronidation Metabolite1->Conjugates Glucuronidation Metabolite2->Conjugates Glucuronidation

Metabolic pathway of this compound.

Experimental Protocols

A detailed understanding of the metabolism of Isoxanthohumol has been achieved through a combination of in vivo animal studies and in vitro assays using liver microsomes.

In Vivo Animal Studies Protocol

The following protocol is a generalized representation based on methodologies reported in the literature, such as the study by Yamashita et al. (2020) on the oral administration of Isoxanthohumol to mice.[4]

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to a standard chow diet and water.

  • Dosing:

    • This compound is typically suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution.

    • The compound is administered via oral gavage at a specified dose (e.g., 20-180 mg/kg body weight).

    • A control group receives the vehicle only.

  • Sample Collection:

    • Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via retro-orbital bleeding or tail vein sampling into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • At the end of the study, animals are euthanized, and tissues (liver, kidney, etc.) are collected, weighed, and stored at -80°C.

  • Sample Analysis:

    • Plasma and tissue homogenates are subjected to protein precipitation (e.g., with acetonitrile).

    • The supernatant is analyzed by a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to quantify Isoxanthohumol and its metabolites.

In Vivo Experimental Workflow start Animal Acclimatization dosing Oral Administration of This compound start->dosing sampling Blood and Tissue Sample Collection dosing->sampling analysis LC-MS/MS Analysis sampling->analysis end Data Interpretation analysis->end

Workflow for in vivo metabolism studies.
In Vitro Human Liver Microsome Metabolism Assay

In vitro metabolism studies using human liver microsomes are crucial for identifying the specific enzymes involved in the biotransformation of a compound. The following is a general protocol based on the work of Nikolic et al. (2005).[3]

  • Reaction Mixture Preparation:

    • A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation:

    • The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination:

    • The reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile.

  • Sample Processing:

    • The mixture is centrifuged to precipitate proteins.

  • Analysis:

    • The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Identification (Reaction Phenotyping):

    • To identify the specific CYP450 enzymes responsible for metabolism, incubations are performed with a panel of recombinant human CYP450 enzymes or with specific chemical inhibitors of different CYP isoforms.

Conclusion

The in vivo metabolism of this compound is a complex process involving rapid absorption, extensive Phase I and Phase II metabolism, and distribution to various tissues. The primary metabolic pathways, O-demethylation to 8-prenylnaringenin and hydroxylation of the prenyl group, are well-characterized, with the key cytochrome P450 enzymes identified. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising bioactive compound. Further research, particularly in human subjects, will be essential to fully elucidate the clinical relevance of Isoxanthohumol's metabolism and to optimize its therapeutic potential.

References

A Technical Guide to the Preliminary Anticancer Screening of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxanthohumol (IXN) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) and, consequently, in beer. It is formed from the isomerization of xanthohumol during the brewing process[1]. As a naturally occurring compound, IXN has garnered significant interest for its diverse biological activities, including antiproliferative, anti-inflammatory, and antiviral properties[1][2]. In the human body, isoxanthohumol can be metabolized into 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens[1].

Recent research has focused on the potential of isoxanthohumol as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, prostate, and ovaries[1][3]. Its mechanisms of action are multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and interference with carcinogen activation[1][4][5]. This technical guide provides a consolidated overview of the preliminary anticancer screening of isoxanthohumol, with a focus on its antiproliferative effects, underlying mechanisms, and the experimental protocols used for its evaluation. While many studies use a racemic mixture, this guide is pertinent to the investigation of the specific enantiomer, (2S)-Isoxanthohumol.

Antiproliferative Activity of Isoxanthohumol

The primary stage of anticancer screening involves evaluating a compound's ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data Summary

The antiproliferative activity of isoxanthohumol (IXN) has been evaluated against several human cancer cell lines. The IC50 values from these studies are summarized below.

Cell LineCancer TypeAssayIC50 (µM)Reference
B16F10Mouse MelanomaMTT22.15[2][6]
A375Human MelanomaMTT22.9[2]
HT-29Human Colon CancerNot Specified>25 (approx.)[7]
Caco-2Human Colon CancerMTT~50[8]
HT115Human Colon CancerNot SpecifiedNot specified, but inhibited invasion by up to 52%[8]
MCF-7Human Breast CancerNot SpecifiedAntiproliferative activity observed[1]
A-2780Human Ovarian CancerNot SpecifiedAntiproliferative activity observed[1]
DU145Human Prostate CancerNot SpecifiedAntiproliferative activity observed[1]
PC-3Human Prostate CancerNot SpecifiedAntiproliferative activity observed[1]

Key Experimental Protocols

Reproducible and standardized protocols are critical for the preliminary screening of potential anticancer agents. The following sections detail the methodologies for key in vitro assays.

Cell Proliferation and Viability Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of a test compound.

The SRB assay is a widely used method for determining cytotoxicity and cell proliferation based on the measurement of cellular protein content[9].

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an optimal density (e.g., 1,600-400 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment[10].

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 72 hours)[11].

  • Cell Fixation: Gently layer cold 50% (w/v) trichloroacetic acid (TCA) onto the medium in each well to a final concentration of 10% TCA and incubate for 60 minutes at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The cell viability is proportional to the OD, and IC50 values can be calculated from the dose-response curve.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[12].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope[9][12].

  • Formazan Solubilization: Discard the supernatant from each well and add 150-200 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals[12].

  • Absorbance Measurement: Measure the absorbance of the developed color at a wavelength of 570 nm[12].

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (both floating and attached) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

Anticancer compounds can exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell division.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on their fluorescence intensity. Studies have shown that isoxanthohumol can induce a G2/M phase arrest in Caco-2 colon cancer cells[8].

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.

Inhibition of Pro-Survival and Inflammatory Pathways

Isoxanthohumol has been shown to interfere with multiple signaling cascades that are often dysregulated in cancer.[5] It can reduce the expression of Transforming Growth Factor-β (TGF-β) in invasive breast cancer cells and interfere with the JAK/STAT signaling pathway, which is crucial for cytokine signaling and cell growth[1][5]. Furthermore, related prenylflavonoids are known to inhibit the pro-inflammatory NF-κB pathway and the pro-survival Akt pathway, which are common targets in cancer therapy[13][14][15].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_R TGF-β Receptor SMAD SMAD TGF_beta_R->SMAD Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK IXN This compound IXN->TGF_beta_R IXN->JAK Akt Akt IXN->Akt SMAD_complex SMAD Complex SMAD->SMAD_complex STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer PI3K PI3K PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_dimer NF-κB Dimer NFkB_p65_p50->NFkB_dimer Proliferation Proliferation Inflammation Survival STAT_dimer->Proliferation Gene Transcription NFkB_dimer->Proliferation Gene Transcription SMAD_complex->Proliferation Gene Transcription

Fig. 1: Inhibition of Pro-Survival Pathways by Isoxanthohumol.
Induction of Apoptosis

This compound and its parent compounds can trigger apoptosis through the mitochondrial (intrinsic) pathway. This involves increasing reactive oxygen species (ROS) production, which leads to a decrease in the mitochondrial membrane potential[4]. This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis[4][15].

G cluster_mito Mitochondrion IXN This compound ROS ↑ ROS IXN->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC_mito Cytochrome c MMP->CytoC_mito CytoC_cyto Cytochrome c (Cytoplasm) CytoC_mito->CytoC_cyto Release Casp9 Caspase-9 CytoC_cyto->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G start Start: Cell Line Selection (e.g., NCI-60 Panel) culture Cell Culture & Seeding in 96-well plates start->culture treat Treatment with this compound (Dose-Response Gradient) culture->treat screen Primary Screening: Cell Viability Assay (MTT or SRB) treat->screen calc Calculate IC50 Values screen->calc decision IC50 < Threshold? calc->decision stop End: Low Activity decision->stop No secondary Secondary Mechanistic Assays decision->secondary Yes apoptosis Apoptosis Assay (Annexin V / PI) secondary->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) secondary->cellcycle western Protein Expression (Western Blot) secondary->western invasion Cell Invasion Assay (Matrigel) secondary->invasion end Data Compilation & Candidate Validation apoptosis->end cellcycle->end western->end invasion->end

References

(2S)-Isoxanthohumol: A Technical Guide to Its Interactions with Cellular Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus L.) and beer. As a phytoestrogen and a modulator of various cellular signaling pathways, it has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's interactions with key cellular receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Cellular Receptor Interactions of this compound

This compound has been demonstrated to interact with several cellular receptors, either directly or by modulating their signaling pathways. The primary targets identified to date include GABA-A receptors, estrogen receptors, and aldo-keto reductases.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of isoxanthohumol with its known cellular targets. It is important to note that while the (2S) stereoisomer is the naturally occurring form, some studies do not specify the stereochemistry of the isoxanthohumol used.

Target Receptor/EnzymeLigandAssay TypeQuantitative ValueCell Line/SystemReference
GABA-A ReceptorIsoxanthohumolRadioligand DisplacementIC50: 11.6 µMRat brain membranes[1]
Aldo-Keto Reductase 1B1 (AKR1B1)IsoxanthohumolEnzyme InhibitionKi: 0.34 µMRecombinant Human[2][3]
Aldo-Keto Reductase 1B1 (AKR1B1)IsoxanthohumolEnzyme InhibitionIC50: 0.57 µMRecombinant Human[2]
Aldo-Keto Reductase 1B10 (AKR1B10)IsoxanthohumolEnzyme InhibitionKi: 2.25 µMRecombinant Human[2][3]
Aldo-Keto Reductase 1B10 (AKR1B10)IsoxanthohumolEnzyme InhibitionIC50: 1.09 µMRecombinant Human[2]

Note: Specific quantitative binding data (Kd, Ki, or IC50) for this compound with estrogen receptors (ERα and ERβ) is not yet available in the public domain, although its phytoestrogenic effects are documented.[4]

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways implicated in inflammation, angiogenesis, and cellular metabolism.

NF-κB and MAPK Signaling Pathways

Isoxanthohumol has been demonstrated to inhibit inflammatory signaling pathways. Specifically, it has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB).[5] Furthermore, it reduces the activation of Erk (a key component of the MAPK pathway) in both human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs).[5]

NFkB_MAPK_Pathway cluster_NFkB Cytoplasm IXN This compound TNFR TNF-α Receptor IXN->TNFR Inhibits IKK IKK IXN->IKK Inhibits ERK ERK IXN->ERK Inhibits TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Proliferation Cell Proliferation & Inflammation Nucleus->Proliferation Transcription Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Nucleus AMPK_PI3K_Pathway IXN This compound AMPK AMPK IXN->AMPK Activates PI3K PI3K IXN->PI3K Activates PPARa PPARα AMPK->PPARa Activates Lipid_Metabolism Increased Lipid Metabolism PPARa->Lipid_Metabolism AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Growth AKT->Cell_Survival Binding_Assay_Workflow A Membrane Preparation B Incubation with Radioligand & IXN A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

References

(2S)-Isoxanthohumol: A Technical Guide to Sourcing, Purity, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (2S)-Isoxanthohumol, a prenylflavanone of significant interest in biomedical research. This document outlines reliable sourcing strategies, methods for purity assessment, and detailed experimental protocols for investigating its biological activities, particularly its influence on key cellular signaling pathways.

Sourcing and Purity of this compound

This compound (CAS No: 70872-29-6) is a chiral molecule, and it is crucial for research purposes to source the specific (2S)-enantiomer to ensure reproducibility of experimental results. Several reputable chemical suppliers offer this compound for research use. The purity of the compound is paramount for accurate and reliable in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is the most common method for determining the purity of this compound, with most suppliers providing a purity of ≥98%.

For researchers requiring characterization beyond HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide further structural confirmation and purity assessment. It is recommended to request a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the analytical method used for its determination.

Table 1: Sourcing and Purity of this compound for Research

SupplierProduct NameCAS NumberStated PurityAnalytical Method(s)
MedchemExpressThis compound70872-29-6≥98%HPLC[1]
Cayman Chemical(−)-Isoxanthohumol70872-29-6≥98%Not specified[2]
BioCrickThis compound70872-29-6>98%HPLC, MS, NMR[3]
Santa Cruz BiotechnologyIsoxanthohumol521-48-2 (racemic)≥96%Not specified[4]
LifeasibleIsoxanthohumol, (2S)-70872-29-6≥97%NMR, MS[5]

Extraction and Purification of this compound

This compound can be obtained from its precursor, Xanthohumol, which is abundant in hops (Humulus lupulus). The process typically involves the extraction of Xanthohumol followed by its isomerization to Isoxanthohumol. As this isomerization can result in a racemic mixture, chiral purification is necessary to isolate the (2S)-enantiomer.

General Workflow for Extraction and Purification

G cluster_extraction Extraction cluster_isomerization Isomerization cluster_purification Purification start Dried Hop Cones extraction Solvent Extraction (e.g., Ethanol, Acetone) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Xanthohumol Extract concentration->crude_extract isomerization Thermal or Acid-Catalyzed Isomerization crude_extract->isomerization racemic_ixn Racemic Isoxanthohumol isomerization->racemic_ixn chromatography Chromatography (e.g., Silica Gel, HPLC) racemic_ixn->chromatography chiral_separation Chiral HPLC chromatography->chiral_separation pure_2s_ixn This compound chiral_separation->pure_2s_ixn

Caption: General workflow for the extraction and purification of this compound from hops.

Experimental Protocol: Extraction and Isomerization

This protocol provides a general method for the extraction of Xanthohumol from hops and its subsequent isomerization to a racemic mixture of Isoxanthohumol.

  • Extraction:

    • Grind dried hop cones to a fine powder.

    • Macerate the hop powder in 90% ethanol (v/v) at room temperature with continuous stirring for 24 hours.[6]

    • Filter the mixture and collect the ethanol extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude Xanthohumol-rich residue.[6]

  • Isomerization:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Induce isomerization by either heating the solution or by adding a catalytic amount of acid (e.g., formic acid).[7]

    • Monitor the conversion of Xanthohumol to Isoxanthohumol by thin-layer chromatography (TLC) or HPLC.

    • Once the reaction is complete, neutralize the solution if an acid catalyst was used.

    • Evaporate the solvent to obtain the crude racemic Isoxanthohumol.

Experimental Protocol: HPLC Purification

This protocol outlines a general method for the purification of Isoxanthohumol using HPLC. Chiral separation to isolate the (2S)-enantiomer requires a specific chiral column and method development.

  • Sample Preparation: Dissolve the crude racemic Isoxanthohumol in the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]

    • Gradient Program: A linear gradient from 20% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.[9]

  • Fraction Collection: Collect the fractions corresponding to the Isoxanthohumol peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Chiral Separation (for 2S-Isoxanthohumol):

    • Utilize a chiral HPLC column (e.g., Chiralcel OD-H).

    • Develop an isocratic mobile phase, often a mixture of hexane and a polar alcohol like ethanol or isopropanol, to achieve separation of the enantiomers.

Investigation of Biological Activity: Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as metabolism, inflammation, and cell proliferation.

Key Signaling Pathways Modulated by this compound
  • AMPK/PPARα Pathway: this compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to the upregulation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in fatty acid oxidation.[10]

  • PI3K/AKT Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to influence the phosphorylation status of key proteins in this pathway, such as PI3K and AKT.[10]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses. This compound can interfere with this pathway.[11]

  • TGF-β Pathway: Transforming growth factor-beta (TGF-β) signaling is implicated in cell growth, differentiation, and fibrosis. This compound can reduce the expression of TGF-β.[11]

G cluster_ampk AMPK/PPARα Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway IXN This compound AMPK AMPK IXN->AMPK activates PI3K PI3K IXN->PI3K modulates JAK JAK IXN->JAK interferes PPARa PPARα AMPK->PPARa activates Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival STAT STAT JAK->STAT Inflammation Inflammation STAT->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols for Biological Assays

The following are detailed protocols for common in vitro assays used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of MCF-7 breast cancer cells.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 6x10^4 cells/mL and incubate overnight at 37°C in a 5% CO2 incubator.[12]

  • Treatment: Prepare various concentrations of this compound (e.g., 0.1 to 100 µM) in the cell culture medium. Replace the existing medium with the treatment medium and incubate for 72 hours.[12]

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot for Phospho-AMPKα

This protocol describes the detection of phosphorylated AMPKα in cell lysates after treatment with this compound.

  • Cell Lysis: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα as a loading control.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the activity of the NF-κB transcription factor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[14]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in a dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

This technical guide provides a comprehensive overview for researchers working with this compound. By understanding the sourcing and purity considerations, and by utilizing the detailed experimental protocols provided, scientists can confidently and accurately investigate the multifaceted biological activities of this promising natural compound. The visualization of key workflows and signaling pathways offers a clear conceptual framework for designing and interpreting experiments in the fields of drug discovery and molecular pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of the chiral flavonoid (2S)-Isoxanthohumol. The protocols outlined below are based on established methodologies in asymmetric synthesis and chiral chromatography, offering a guide for the preparation of this compound for research and development purposes.

Introduction

Isoxanthohumol (IXN) is a prenylated flavonoid found in hops and beer, recognized for its potential therapeutic properties, including antiproliferative and anti-inflammatory activities. As a chiral molecule, the biological activity of its enantiomers can differ significantly. This document focuses on the synthesis and purification of the specific (2S)-enantiomer of Isoxanthohumol.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through an organocatalyzed intramolecular oxa-Michael addition of its precursor, Xanthohumol. This method utilizes a chiral catalyst to induce the formation of the desired stereoisomer.

Experimental Protocol: Asymmetric Organocatalytic Cyclization of Xanthohumol

This protocol is based on the principles of chiral thiourea-catalyzed asymmetric synthesis of flavanones.

Materials:

  • Xanthohumol (precursor chalcone)

  • Chiral bifunctional thiourea catalyst (e.g., based on cinchona alkaloids or (1R,2R)-diaminocyclohexane)

  • Anhydrous, aprotic solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Xanthohumol (1 equivalent) in the chosen anhydrous solvent.

  • Catalyst Addition: Add the chiral thiourea catalyst (typically 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Preliminary Purification: The crude product is purified by silica gel column chromatography to remove the catalyst and any unreacted starting material. The appropriate solvent system for elution should be determined by TLC.

Expected Outcome:

This reaction is expected to yield this compound with a high enantiomeric excess (ee), potentially up to 97%, as reported for similar transformations. The chemical yield will vary depending on the specific catalyst and reaction conditions used.

Table 1: Summary of Synthesis Parameters
ParameterValue/ConditionNotes
Starting Material Xanthohumol
Catalyst Chiral bifunctional thioureae.g., Cinchona alkaloid-derived
Catalyst Loading 10-20 mol%
Solvent Anhydrous Toluene or Dichloromethane
Temperature Room Temperature
Reaction Time Monitored by TLC/HPLCTypically several hours to days
Expected Yield VariableDependent on specific conditions
Expected Enantiomeric Excess >90%Based on analogous reactions

Purification of this compound

The enantiomeric purification of this compound from a racemic or enantioenriched mixture is effectively achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of Isoxanthohumol Enantiomers

This protocol is adapted from a published method for the chiral separation of Isoxanthohumol.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column: Chiralcel OD-H

  • Mobile Phase: n-Hexane and Ethanol (HPLC grade)

  • Sample of Isoxanthohumol (racemic or enantioenriched)

  • Solvent for sample dissolution (less polar than the mobile phase, e.g., a small amount of the mobile phase itself or a hexane/isopropanol mixture)

Procedure:

  • Sample Preparation: Dissolve a small amount of the Isoxanthohumol sample in a suitable solvent. The concentration should be optimized for the detector response. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralcel OD-H

    • Mobile Phase: n-Hexane:Ethanol (90:10, v/v)

    • Flow Rate: A typical starting flow rate is 1.0 mL/min. This can be optimized.

    • Detection: UV detection at a wavelength where Isoxanthohumol has strong absorbance (e.g., 254 nm or 280 nm).

    • Temperature: Column temperature should be controlled, typically at 25 °C.

  • Injection and Data Collection: Inject the prepared sample onto the column and collect the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Fraction Collection (for preparative scale): If the goal is to isolate the (2S)-enantiomer, a preparative or semi-preparative chiral HPLC system can be used. Fractions corresponding to the peak of the desired enantiomer are collected.

  • Post-Purification: The collected fractions are concentrated under reduced pressure to yield the purified this compound. The enantiomeric purity should be confirmed by re-injecting a small sample onto the chiral HPLC column.

Table 2: Summary of Chiral HPLC Purification Parameters
ParameterValue/ConditionNotes
Column Chiralcel OD-H
Mobile Phase n-Hexane:Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min (starting point)Optimization may be required
Detection UV, e.g., 254 nm or 280 nm
Temperature 25 °C (controlled)
Sample Solvent Less polar than mobile phasee.g., Hexane/Isopropanol

Biological Activity and Signaling Pathways

This compound, like its racemic mixture and precursor Xanthohumol, exhibits significant biological activity, notably antiproliferative effects in various cancer cell lines. One of the key mechanisms underlying this activity is its interference with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, Xanthohumol has been shown to inhibit the activation of STAT3, a critical protein in this pathway that promotes cell proliferation and survival.

Diagram of the this compound Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification XN Xanthohumol Reaction Asymmetric Intramolecular oxa-Michael Addition XN->Reaction IXN_enantioenriched Enantioenriched This compound Reaction->IXN_enantioenriched Catalyst Chiral Thiourea Catalyst Catalyst->Reaction Crude_Purification Silica Gel Chromatography IXN_enantioenriched->Crude_Purification Chiral_HPLC Chiral HPLC (Chiralcel OD-H) Crude_Purification->Chiral_HPLC Pure_S_IXN Pure this compound Chiral_HPLC->Pure_S_IXN

Caption: Workflow for the synthesis and purification of this compound.

Diagram of the JAK/STAT Signaling Pathway Inhibition by this compound

G cluster_pathway JAK/STAT Signaling Pathway cluster_outcome Cellular Outcome Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 5. Binds to DNA Apoptosis Apoptosis Reduced_Proliferation Reduced Proliferation S_IXN This compound S_IXN->JAK Inhibition S_IXN->Apoptosis S_IXN->Reduced_Proliferation

Caption: Proposed mechanism of this compound inhibiting the JAK/STAT pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoxanthohumol (IXN) is a significant prenylated flavonoid found in hops (Humulus lupulus) and beer. It is formed through the isomerization of xanthohumol during the brewing process[1]. As a chiral molecule, isoxanthohumol exists as two enantiomers: (2S)-Isoxanthohumol and (2R)-Isoxanthohumol. The biological activity of these enantiomers can differ significantly, making the specific quantification of each form, particularly the (2S)-enantiomer, crucial for researchers in pharmacology, food science, and drug development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of these compounds. This document provides detailed methods and protocols for the chiral separation and quantification of this compound.

Principle of Analysis

The quantification of this compound requires its separation from its (2R) enantiomer. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. For total isoxanthohumol content, a standard reversed-phase HPLC method on an achiral column (like C18) is sufficient. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, with flavanones like isoxanthohumol being monitored at approximately 290 nm[2].

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Enantioseparation

This protocol is adapted from established methods for the chiral separation of isoxanthohumol in samples derived from hops and beer[3][4].

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or an equivalent cellulose-based CSP.

2. Reagents and Mobile Phase:

  • Hexane: HPLC grade.

  • Ethanol: HPLC grade.

  • Mobile Phase: Isocratic mixture of Hexane:Ethanol (90:10, v/v)[3][4].

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 290 nm.

4. Standard Preparation:

  • Prepare a stock solution of racemic isoxanthohumol in the mobile phase or a suitable solvent like methanol.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution to cover the expected concentration range in the samples.

5. Procedure:

  • Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions, starting with the lowest concentration, to establish the calibration curve.

  • Inject the prepared samples for analysis.

  • Identify the peaks for (2S)- and (2R)-Isoxanthohumol based on their retention times (if a standard for the pure enantiomer is available) or by collecting the fractions for further analysis.

  • Quantify the this compound peak area against the calibration curve.

Protocol 2: Reversed-Phase HPLC for Total Isoxanthohumol Quantification

This protocol is suitable for determining the total amount of isoxanthohumol (racemic mixture) in various samples[2][5].

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a DAD or UV detector.

  • Analytical Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm) with a compatible guard column[2].

2. Reagents and Mobile Phase:

  • Solvent A: 0.1% Formic Acid in HPLC-grade water[2].

  • Solvent B: 0.1% Formic Acid in acetonitrile[2].

  • Mobile Phase Program: A gradient elution is typically used. For example:

    • Start at 50% B for 2 minutes.

    • Increase linearly to 90% B over 9 minutes.

    • Hold at 90% B for 2.5 minutes.

    • Return to 50% B and re-equilibrate for 5 minutes before the next injection[2].

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min[2].

  • Injection Volume: 10 µL[2].

  • Column Temperature: 28°C[5].

  • Detection Wavelength: 290 nm for flavanones (Isoxanthohumol) and 370 nm for chalcones (Xanthohumol)[2].

4. Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject a series of standard solutions of isoxanthohumol to construct a calibration curve.

  • Inject the prepared samples.

  • Integrate the peak area corresponding to isoxanthohumol and quantify using the calibration curve.

Protocol 3: Sample Preparation from Liquid Matrices (e.g., Beer)

This protocol outlines the extraction of isoxanthohumol from beer samples[2][6].

1. Materials:

  • Beer sample.

  • Ethyl acetate (EtOAc) or acidified acetonitrile[2][6].

  • Centrifuge tubes.

  • Vortex mixer and centrifuge.

  • Nitrogen evaporator or vacuum concentrator.

  • HPLC-grade methanol or mobile phase for reconstitution.

2. Procedure:

  • Degas the beer sample using sonication[2].

  • Method A (LLE): Place 1 mL of beer into a vial. Add 1 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers[2].

  • Method B (Protein Precipitation): Mix 0.5 mL of beer with 0.5 mL of acidified acetonitrile (0.2% phosphoric acid), mix, and centrifuge[6].

  • Carefully collect the supernatant (organic layer for LLE, clear supernatant for precipitation).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 200-500 µL) of the initial mobile phase or methanol.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system[5].

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Summary of HPLC Methods for Chiral Separation of Isoxanthohumol

ParameterMethod 1
Reference [3][4]
Column Chiralcel OD-H
Mobile Phase Hexane:Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min (Implied)
Detection UV (Wavelength not specified)
Notes Successfully separated isoxanthohumol enantiomers from beer and hop samples.

Table 2: Summary of Reversed-Phase HPLC Methods for Total Isoxanthohumol Quantification

ParameterMethod 1Method 2Method 3
Reference [2][5][7]
Column YMC-Pack Pro C18 (150 x 3 mm, 3 µm)Kinetex XB-C18 (Size not specified, 5µm)Shim-pack Velox Biphenyl (100 x 3.0 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water1% Formic Acid in Water10 mM Phosphate Buffer (pH 2.6) + 0.2 mM EDTA
Mobile Phase B 0.1% Formic Acid in Acetonitrile1% Formic Acid in AcetonitrileAcetonitrile
Flow Rate 0.3 mL/min1.5 mL/minNot specified
Detection DAD (290 nm)DAD (Wavelength not specified)DAD (280 nm)
Mode GradientGradientGradient

Table 3: Method Validation Parameters for Isoxanthohumol Quantification

ParameterReported ValueMatrixReference
Linearity (r²) > 0.999Hop Extract & Capsules[8]
LOD 10-50 pg (on column by ECD)Beer[6]
LOQ 1.8 ng/mLPlasma[9]
LOQ 200-1000 pg (on column by ECD)Beer[6]
Accuracy (Recovery) 96.1 - 100.1%Hop Extract & Capsules[8]
Precision (RSD) 2.5 - 5%Hop Extract & Capsules[8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beer, Hops) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration Injection HPLC Injection Filtration->Injection Prepared Sample Separation Chromatographic Separation (Chiral or RP Column) Injection->Separation Detection UV/DAD Detection (290 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC quantification of this compound.

G start Liquid Sample (e.g., Beer) degas Degas Sample (Sonication) start->degas extract Add Extraction Solvent (e.g., Ethyl Acetate) degas->extract vortex Vortex & Centrifuge extract->vortex collect Collect Supernatant vortex->collect dry Evaporate to Dryness (Under Nitrogen) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for HPLC Injection reconstitute->end

Caption: Sample preparation workflow for liquid matrices like beer.

G start Solid Sample (Hop Pellets, Capsules) homogenize Homogenize Sample start->homogenize extract Extract with Solvent (e.g., Methanol) via Sonication homogenize->extract centrifuge Centrifuge to Pellet Solids extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filter through 0.45 µm Filter collect->filter end Ready for HPLC Injection filter->end

Caption: Sample preparation workflow for solid matrices.

G XN Xanthohumol (in Hops) IXN Isoxanthohumol (Racemic Mixture) XN->IXN Isomerization (e.g., during boiling) S_IXN This compound IXN->S_IXN R_IXN (2R)-Isoxanthohumol IXN->R_IXN

Caption: Isomerization of Xanthohumol to Isoxanthohumol enantiomers.

References

Application Note: Quantitative Analysis of (2S)-Isoxanthohumol in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (2S)-Isoxanthohumol in various biological matrices, including plasma, urine, and tissue. The protocols provided herein offer detailed procedures for sample preparation and instrumental analysis, ensuring high recovery, accuracy, and precision. This methodology is tailored for researchers, scientists, and drug development professionals investigating the pharmacokinetics, metabolism, and biological activity of this compound.

Introduction

This compound (IXN) is a prenylflavonoid predominantly found in hops and beer. It is formed from the isomerization of xanthohumol during the brewing process. In the human body, IXN can be demethylated to form 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens.[1] This biotransformation makes the accurate quantification of IXN in biological samples crucial for understanding its bioavailability and potential physiological effects. IXN itself has been shown to exhibit various biological activities, including antiproliferative and anti-inflammatory properties, and has been observed to interfere with signaling pathways such as the JAK/STAT and TGF-β pathways.[1][2]

This document provides comprehensive protocols for the extraction and LC-MS/MS analysis of this compound, enabling researchers to obtain reliable and reproducible quantitative data from complex biological samples.

Experimental Protocols

Sample Preparation

Accurate quantification of this compound necessitates efficient extraction from the biological matrix. Below are optimized protocols for plasma, urine, and tissue samples.

1.1. Plasma Sample Preparation (Protein Precipitation)

This protocol is suitable for the rapid extraction of IXN from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated Isoxanthohumol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Urine Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed to remove interfering substances from urine samples.

  • To 500 µL of urine sample in a glass tube, add an appropriate internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 2-5) with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

1.3. Tissue Sample Preparation (Homogenization and Protein Precipitation)

This protocol is for the extraction of IXN from solid tissue samples.

  • Weigh approximately 100 mg of frozen tissue and place it in a homogenization tube.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS, pH 7.4).

  • Homogenize the tissue using a suitable homogenizer until no solid particles are visible.

  • Transfer the homogenate to a microcentrifuge tube.

  • Add 1.5 mL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1.0 min: 30% B, 1.0-5.0 min: 30-95% B, 5.0-6.0 min: 95% B, 6.0-6.1 min: 95-30% B, 6.1-8.0 min: 30% B

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

2.3. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 355.1233.10.13020
This compound (Qualifier) 355.1179.10.13025
Isoxanthohumol-d3 (Internal Standard) 358.1236.10.13020

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound in biological matrices.

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Human Plasma 1 - 1000192 - 108< 10
Human Urine 2 - 2000290 - 110< 12
Rat Liver Tissue 5 - 5000588 - 105< 15

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways related to this compound.

G cluster_0 Sample Preparation BiologicalSample Biological Sample (Plasma, Urine, or Tissue) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS Extraction Extraction (Protein Precipitation or LLE) SpikeIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis G cluster_1 Biotransformation of Isoxanthohumol IXN This compound Demethylation O-Demethylation (Liver & Gut Microbiota) IXN->Demethylation PN 8-Prenylnaringenin (8-PN) Demethylation->PN G cluster_2 Interference with JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimerization Dimerization pSTAT->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene Gene Expression Translocation->Gene IXN This compound IXN->JAK Inhibition G cluster_3 Inhibition of TGF-β Signaling Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad Phosphorylation pSmad p-Smad2/3 Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Translocation Nuclear Translocation Complex->Translocation Gene Gene Expression Translocation->Gene IXN This compound IXN->pSmad Inhibits DNA binding

References

Application Notes and Protocols for Testing (2S)-Isoxanthohumol Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops and beer, derived from the isomerization of xanthohumol.[1][2] Emerging research has highlighted its potential as a bioactive compound with antiproliferative, anti-inflammatory, and chemopreventive properties.[1][3] Notably, IXN has been shown to exhibit cytotoxic effects against various cancer cell lines, including those of the breast, prostate, and colon.[1][4] Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as the JAK/STAT, AMPK/PPARα, and PI3K/AKT pathways.[1][4][5][6]

These application notes provide detailed protocols for researchers to investigate the effects of this compound on cancer cells in vitro. The protocols cover essential assays for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, methodologies for investigating the impact of IXN on key signaling pathways are outlined.

Data Presentation: In Vitro Cytotoxicity of Isoxanthohumol and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isoxanthohumol (IXN) and its precursor, Xanthohumol (XN), in various human cancer cell lines. These values can be used as a reference for determining appropriate concentration ranges for in vitro experiments.

CompoundCell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
This compound MCF-7Breast CancerMTT7211.1 ± 0.9[7]
MCF-7/ADRBreast Cancer (Doxorubicin-resistant)MTT7237.4 ± 5.1[7]
B16MelanomaMTT-22.15[3]
A375MelanomaMTT-22.9[3]
Xanthohumol (XN) MCF-7Breast CancerMTT7211.22 ± 0.95[6]
HT-29Colon CancerCrystal Violet72~20[8]
SW620Colon CancerCrystal Violet72~30[8]
PC-3Prostate CancerSRB487.671[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[10][11][12]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared IXN dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Selected cancer cell line (e.g., HT-29, SW620)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Selected cancer cell line

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.

    • Use a histogram to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

    • Quantify the percentage of cells in each phase.

Western Blot Analysis of Signaling Pathways

This protocol outlines the procedure to detect changes in the phosphorylation status of key proteins in the JAK/STAT, PI3K/AKT, and AMPK signaling pathways.

Materials:

  • Selected cancer cell line

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, p-AMPKα (Thr172), AMPKα, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound for the desired time.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., MCF-7, HT-29) seeding Cell Seeding cell_culture->seeding ixn_prep This compound Stock Solution (in DMSO) treatment Treatment with this compound (Dose- and Time-response) ixn_prep->treatment seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for testing this compound.

signaling_pathways cluster_ixn cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_ampk AMPK/PPARα Pathway IXN This compound STAT3 STAT3 IXN->STAT3 inhibits PI3K PI3K IXN->PI3K activates AMPK AMPK IXN->AMPK activates JAK JAK JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation_Survival Gene Transcription (Proliferation, Survival) pSTAT3->Proliferation_Survival AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT Cell_Survival_Growth Cell Survival & Growth pAKT->Cell_Survival_Growth pAMPK p-AMPK AMPK->pAMPK PPARa PPARα pAMPK->PPARa activates Lipid_Metabolism Lipid Metabolism Gene Expression PPARa->Lipid_Metabolism

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for (2S)-Isoxanthohumol in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid derived from the hop plant (Humulus lupulus). It is a metabolite of Xanthohumol (XN), a more abundant precursor found in hops and beer. Emerging research has highlighted the potent anti-inflammatory properties of this compound, positioning it as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in various anti-inflammatory assays, complete with detailed experimental protocols and a summary of its effects on key inflammatory markers.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The principal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] NF-κB is a crucial transcription factor that governs the expression of a multitude of pro-inflammatory genes.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, NF-κB is activated and translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5] this compound has been shown to interfere with this process, leading to a downstream reduction in the production of these inflammatory mediators.[1][6]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound and its precursor, Xanthohumol, in various anti-inflammatory assays. This data provides a clear reference for the potency and efficacy of these compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

CompoundCell LineStimulantIC50 (µM)Reference
This compoundRAW 264.7LPS21.9 ± 2.6[1]
XanthohumolRAW 264.7LPS12.9 ± 1.2[1]
XanthohumolRAW 264.7LPS + IFN-γ8.3[1]

Table 2: Effects of this compound on Inflammatory Mediators in Endothelial and Smooth Muscle Cells

Cell LineMediatorInhibition (%) at 10 µMReference
HUVECTNF-α40[6]
HASMCTNF-α26[6]
HUVECNF-κB42[6]
HASMCNF-κB24[6]

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • THP-1 monocytes or RAW 264.7 macrophages

  • This compound

  • LPS

  • RPMI-1640 or DMEM with 10% FBS

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages can be induced with PMA (phorbol 12-myristate 13-acetate).

  • Treatment: Pre-treat the cells with this compound for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to induce cytokine production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentrations based on the standard curve provided in the kit.

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

This protocol assesses the protein expression levels of key inflammatory enzymes.

Materials:

  • RAW 264.7 macrophages

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 4: NF-κB Activation Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or RAW 264.7)

  • This compound

  • LPS or TNF-α (as a stimulant)

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate.

  • Treatment: Pre-treat the cells with this compound for 2 hours.

  • Stimulation: Add LPS or TNF-α to activate the NF-κB pathway and incubate for 6-24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Analysis: A decrease in luminescence in the this compound-treated wells compared to the stimulated control indicates inhibition of NF-κB activity.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation.

G cluster_0 cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (p50/p65) ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->ProInflammatory_Genes Induces Transcription IXN This compound IXN->IKK Inhibits

Caption: NF-κB signaling pathway inhibited by this compound.

G cluster_0 cluster_1 Analysis Methods start Start: Cell Culture (e.g., RAW 246.7) treatment Treatment with This compound start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation (Time-dependent) stimulation->incubation analysis Endpoint Analysis incubation->analysis griess Griess Assay (NO) analysis->griess elisa ELISA (Cytokines) analysis->elisa western Western Blot (Proteins) analysis->western reporter Reporter Assay (NF-κB) analysis->reporter

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for (2S)-Isoxanthohumol in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid that, along with its precursor Xanthohumol (XN), has demonstrated significant anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in various other pathologies. IXN presents a promising candidate for therapeutic intervention by targeting multiple facets of the angiogenic cascade. These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-angiogenic effects through the modulation of several key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The primary mechanisms include:

  • Inhibition of VEGFR2 Signaling: IXN has been shown to downregulate the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis.[1][2]

  • Modulation of Downstream Kinases: By inhibiting VEGFR2, IXN subsequently reduces the phosphorylation and activation of downstream signaling molecules, including Akt and Extracellular signal-regulated kinase (Erk).[1][2]

  • Suppression of NF-κB Pathway: IXN and its precursor XN have been demonstrated to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory and pro-angiogenic genes.[1][2][3]

  • Regulation of Angiopoietins and Tie2: IXN treatment leads to the inhibition of Angiopoietin 1 (Ang-1), Angiopoietin 2 (Ang-2), and their receptor Tie2, which are crucial for vessel maturation and stability.[1][2]

  • Activation of AMPK Pathway: The related compound Xanthohumol has been shown to activate 5' adenosine monophosphate-activated protein kinase (AMPK), which in turn inhibits endothelial cell functions.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and Xanthohumol on various in vitro and in vivo models of angiogenesis.

Table 1: In Vitro Effects of this compound and Xanthohumol on Endothelial Cells

ParameterCell TypeCompound & ConcentrationObserved EffectReference
Cell ViabilityHUVECXN (10 µM)23.28% ± 7.77% reduction[3]
ApoptosisHUVECXN (10 µM)436.67% ± 52.03% increase[3]
Migration/InvasionHUVECXN (5 µM)46.67% ± 17.79% reduction[3]
Migration/InvasionHUVECXN (10 µM)27.85% ± 7.98% reduction[3]
NF-κB p65 ActivityHUVECXN (10 µM)Significant reduction[3]
Sprouting AngiogenesisRetinal ModelIXN20% inhibition[1][2]
Vascular CoverageRetinal ModelIXN39% decrease[1][2]

Table 2: Molecular Target Modulation by this compound (10 µM)

Target ProteinCell TypePercent InhibitionReference
VEGFR2HUVEC55%[1][2]
Angiopoietin 1HUVEC39%[1][2]
Angiopoietin 1HASMC35%[1][2]
Angiopoietin 2HUVEC38%[1][2]
Tie2HUVEC56%[1][2]
Akt activationHUVEC47%[1][2]
Erk activationHUVEC52%[1][2]
Erk activationHASMC69%[1][2]
TNF-αHUVEC40%[1][2]
TNF-αHASMC26%[1][2]
NF-κBHUVEC42%[1][2]
NF-κBHASMC24%[1][2]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 24-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Calcein AM (optional, for fluorescence imaging)

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice overnight. Using pre-chilled pipette tips, coat the wells of a 24-well plate with 250 µL of the matrix per well. Ensure even distribution. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]

  • Cell Preparation: Culture HUVECs to 80-90% confluency. On the day of the assay, harvest the cells using trypsin and resuspend them in a serum-starved medium (e.g., EBM-2 with 0.5% FBS). Perform a cell count and adjust the concentration to 1.5 x 10^5 cells/mL.

  • Treatment: Prepare different concentrations of this compound and the vehicle control in the serum-starved medium.

  • Seeding: Add 1 mL of the HUVEC suspension to each well of the solidified matrix plate. Then, add the desired concentration of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically.

  • Imaging and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images of multiple random fields per well. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[6]

Protocol 2: Western Blot Analysis of VEGFR2, Akt, and Erk Phosphorylation

This protocol details the detection of changes in protein phosphorylation in response to this compound.

Materials:

  • HUVECs

  • This compound

  • VEGF-A (as a stimulant)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total Erk1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed HUVECs and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein of interest and a loading control (GAPDH or β-actin).

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[7]

Protocol 3: NF-κB Activity Assay (ELISA-based)

This assay measures the activation of the NF-κB p65 subunit in nuclear extracts.

Materials:

  • HUVECs

  • This compound

  • TNF-α (as a stimulant)

  • Nuclear Extraction Kit

  • NF-κB p65 Transcription Factor Assay Kit (e.g., from Active Motif or similar)

  • Microplate reader

Procedure:

  • Cell Treatment: Culture HUVECs to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB activation.

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.[3]

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • NF-κB ELISA: Perform the ELISA-based NF-κB p65 activity assay according to the manufacturer's instructions. This typically involves:

    • Adding equal amounts of nuclear extract to wells coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Incubating to allow NF-κB p65 to bind to the DNA.

    • Washing away unbound proteins.

    • Adding a primary antibody specific to the p65 subunit.

    • Adding an HRP-conjugated secondary antibody.

    • Adding a developing solution and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of activated NF-κB p65.[8]

Visualizations

G cluster_0 IXN Anti-Angiogenic Signaling IXN This compound VEGFR2 VEGFR2 IXN->VEGFR2 Ang1_2 Angiopoietin 1/2 IXN->Ang1_2 Tie2 Tie2 IXN->Tie2 Akt Akt IXN->Akt Erk Erk IXN->Erk NFkB NF-κB IXN->NFkB VEGFR2->Akt VEGFR2->Erk Ang1_2->Tie2 Tie2->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis Erk->Angiogenesis NFkB->Angiogenesis

Caption: Signaling pathway of this compound in inhibiting angiogenesis.

G cluster_0 Tube Formation Assay Workflow A Coat 24-well plate with Matrigel B Incubate at 37°C to solidify A->B D Add HUVECs and this compound to wells B->D C Prepare HUVEC suspension in serum-starved medium C->D E Incubate for 4-18 hours at 37°C D->E F Image wells with inverted microscope E->F G Quantify tube length, junctions, and loops F->G

Caption: Experimental workflow for the endothelial cell tube formation assay.

G cluster_0 Western Blot Workflow for Phosphorylation Analysis A Treat HUVECs with This compound and VEGF B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Incubate with primary (e.g., p-VEGFR2) and secondary antibodies D->E F Detect chemiluminescent signal E->F G Quantify band intensity and normalize F->G

Caption: Workflow for Western blot analysis of protein phosphorylation.

References

Application Note: Quantitative Analysis of Isoxanthohumol Using Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxanthohumol (IXN) is a prenylated flavonoid found in hops and beer, derived from the isomerization of xanthohumol during the brewing process.[1] It has garnered significant interest in the scientific community due to its potential health benefits, including anti-cancer properties and positive effects on metabolic syndrome.[2][3][4][5][6] Accurate and robust quantification of IXN in various matrices is crucial for pharmacological studies, clinical trials, and quality control in the food and beverage industry. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the precise quantification of IXN, offering high accuracy and precision by correcting for matrix effects and sample preparation losses.[2][3][4][5][6]

This application note provides a detailed protocol for the quantification of isoxanthohumol using a validated SIDA LC-MS/MS method. It includes information on the synthesis of the required stable isotope-labeled internal standard, sample preparation, and LC-MS/MS parameters. Additionally, it summarizes the quantitative performance of the method and illustrates the key signaling pathways influenced by isoxanthohumol.

Principle of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a highly accurate quantification technique that relies on the use of a stable isotope-labeled form of the analyte as an internal standard (IS). In this case, deuterated isoxanthohumol (D3-IXN) is used.[5] A known amount of the IS is added to the sample at the beginning of the analytical procedure. The IS is chemically identical to the analyte (IXN) and therefore behaves identically during sample extraction, cleanup, and chromatographic separation. Because the IS and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte to the IS is measured. Any losses of the analyte during sample processing will be accompanied by a proportional loss of the IS, thus the ratio remains constant. This allows for highly accurate quantification, as it compensates for variations in extraction recovery and matrix-induced signal suppression or enhancement.[2][3][4]

Experimental Protocols

Synthesis of Deuterated Isoxanthohumol (D3-IXN)
Sample Preparation (Beer)

The following protocol is adapted from a validated method for the analysis of prenylated flavonoids in beer.[4][5]

  • Degassing: Degas the beer sample by sonication.[4][5]

  • Aliquoting: Place a 1 mL aliquot of the degassed beer into a 4 mL vial.[4][5]

  • Spiking with Internal Standard: Spike the sample with a known concentration of deuterated isoxanthohumol (D3-IXN) solution. For example, a final concentration of 6.99 μM D3-IXN can be used.[4][5]

  • Extraction: Add 1 mL of ethyl acetate (EtOAc) to the vial.[4][5]

  • Vortexing: Mix the contents thoroughly using a vortex mixer.[4][5]

  • Phase Separation: Allow the layers to separate. The upper ethyl acetate layer contains the analytes.

  • Collection and Analysis: Carefully transfer the ethyl acetate layer to a new vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is typically performed on a UHPLC system coupled to a tandem mass spectrometer.[4]

  • Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of prenylated flavonoids.[9][10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid[4]

    • Solvent B: Acetonitrile with 0.1% formic acid[4]

  • Gradient Elution: A typical gradient starts with a lower percentage of organic solvent (e.g., 25% B) and increases to a high percentage (e.g., 95% B) to elute the analytes.[4]

  • Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode.[4] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both isoxanthohumol and its deuterated internal standard.

Quantitative Data

The SIDA LC-MS/MS method for isoxanthohumol demonstrates excellent sensitivity, linearity, and precision. The following tables summarize the method validation parameters and typical concentration ranges found in beer.

Table 1: Method Validation Parameters for Isoxanthohumol Analysis

ParameterValueReference
Limit of Detection (LOD)0.04 - 3.2 µg/L[2][3][4][5][6]
Limit of Quantification (LOQ)0.04 - 3.2 µg/L[2][3][4][5][6]
Linearity (r²)>0.99[11]
Recovery>90%[11][12]
Precision (RSD)2.5 - 5%[12]

*Note: The reported LOD and LOQ range is for a panel of six prenylated flavonoids, including isoxanthohumol.

Table 2: Isoxanthohumol Concentrations in Commercial Beers

Beer TypeIsoxanthohumol Concentration (mg/L)Reference
Various Hopped Beers0.04 - 3.44[13]

Signaling Pathways and Experimental Workflow

Isoxanthohumol Signaling Pathways

Isoxanthohumol has been shown to modulate key signaling pathways involved in cellular metabolism. Recent studies indicate that IXN can improve hepatic lipid metabolism by regulating the AMPK/PPARα and PI3K/AKT signaling pathways.[14][15] Activation of these pathways can lead to a reduction in lipid accumulation and oxidative stress.[14][15]

Isoxanthohumol_Signaling cluster_AMPK AMPK/PPARα Pathway cluster_PI3K PI3K/AKT Pathway IXN Isoxanthohumol (IXN) AMPK p-AMPK IXN->AMPK activates PI3K p-PI3K IXN->PI3K activates PPARa PPARα AMPK->PPARa Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism AKT p-AKT PI3K->AKT Lipid_Accumulation Reduced Lipid Accumulation AKT->Lipid_Accumulation Oxidative_Stress Reduced Oxidative Stress AKT->Oxidative_Stress

Caption: Signaling pathways activated by Isoxanthohumol.

Experimental Workflow for SIDA of Isoxanthohumol

The overall workflow for the stable isotope dilution analysis of isoxanthohumol is depicted below, from sample collection to data analysis.

SIDA_Workflow Sample Sample (e.g., Beer) IS_Spike Spike with D3-IXN Internal Standard Sample->IS_Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS_Spike->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of IXN/D3-IXN) MS_Detection->Data_Analysis Quantification Accurate Quantification of Isoxanthohumol Data_Analysis->Quantification

Caption: Workflow for Isoxanthohumol SIDA.

Conclusion

Stable Isotope Dilution Analysis coupled with LC-MS/MS provides a highly reliable and accurate method for the quantification of isoxanthohumol in complex matrices. The use of a stable isotope-labeled internal standard effectively corrects for analytical variability, ensuring high-quality data essential for research, clinical studies, and quality control. The detailed protocol and performance data presented in this application note serve as a valuable resource for scientists and professionals working with this promising bioactive compound.

References

Application Notes and Protocols for Studying the JAK/STAT Signaling Pathway with (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid originating from the hop plant (Humulus lupulus), and is a metabolic derivative of Xanthohumol (XN). Emerging research indicates that IXN interferes with the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes including proliferation, differentiation, apoptosis, and immune responses. Its dysregulation is implicated in a variety of diseases, such as cancers and inflammatory disorders. These notes provide a comprehensive guide for utilizing this compound as a tool to investigate the JAK/STAT signaling cascade. While direct quantitative data on the inhibitory effects of IXN on specific JAK/STAT components is limited, studies on its precursor, Xanthohumol, suggest a mechanism involving the inhibition of STAT3 activation.[3][4] This document will leverage available information on related compounds to propose a likely mechanism of action and provide detailed protocols for its investigation.

Proposed Mechanism of Action

The JAK/STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding transmembrane receptors. This leads to the activation of receptor-associated JAKs, which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Based on studies of the structurally related precursor Xanthohumol (XN), this compound is hypothesized to inhibit the JAK/STAT pathway, likely by targeting the phosphorylation of key signaling components. XN has been shown to inhibit the activation of STAT3.[3][4] It is plausible that this compound shares a similar mechanism, potentially by directly or indirectly inhibiting the phosphorylation of JAKs (such as JAK1 and JAK2) and/or STATs (primarily STAT3).

Data Presentation

The following tables summarize quantitative data for Xanthohumol (XN), the precursor to this compound, which is often reported to have higher potency.[5] This data can serve as a reference for designing experiments with this compound. It is recommended to perform dose-response studies to determine the specific IC50 values for this compound in the experimental systems of interest.

Table 1: Inhibitory Concentrations of Xanthohumol (XN) on STAT3 Activation

Cell LineTreatment ConditionsObserved EffectEffective ConcentrationReference
Cholangiocarcinoma (CCA)IL-6 induced STAT3 activationPartial inhibition of STAT3 activation20 µM[3]
Cholangiocarcinoma (CCA)IL-6 induced STAT3 activationComplete inhibition of STAT3 activation50 µM[3]

Table 2: Effects of Xanthohumol (XN) on Cell Viability

Cell LineAssayIC50 / EffectTime PointReference
Cholangiocarcinoma (CCA)Cell ProliferationInhibition of proliferationNot specified[3]
3T3-L1 AdipocytesViability AssayDecreased viabilityNot specified[5]

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (e.g., JAK1, JAK2) Receptor->JAK STAT STAT (e.g., STAT3) Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation (pSTAT) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Isoxanthohumol This compound Isoxanthohumol->JAK Inhibition (Hypothesized) Isoxanthohumol->STAT Inhibition of Phosphorylation (Hypothesized) Gene Target Gene Transcription DNA->Gene Transcription Regulation

Caption: Proposed inhibitory action of this compound on the JAK/STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Leukemia, Cancer cell lines) Treatment 3. Treat cells with varying concentrations of This compound Cell_Culture->Treatment IXN_Prep 2. Prepare this compound Stock Solution (in DMSO) IXN_Prep->Treatment Stimulation 4. Stimulate with Cytokine (e.g., IL-6) to activate JAK/STAT pathway Treatment->Stimulation Viability 5a. Cell Viability Assay (MTT Assay) Stimulation->Viability Western 5b. Western Blot (p-JAK, p-STAT, Total JAK/STAT) Stimulation->Western qPCR 5c. qPCR (Target Gene Expression, e.g., SOCS, c-myc) Stimulation->qPCR

Caption: General experimental workflow for studying the effects of this compound on the JAK/STAT pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines with active JAK/STAT signaling or responsive to cytokine stimulation (e.g., MonoMac-6, HEL, U266, or various cancer cell lines).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

  • Materials:

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Phosphorylated JAK and STAT

This protocol is to determine the effect of this compound on the phosphorylation status of JAK and STAT proteins.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Cytokine for stimulation (e.g., IL-6)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-JAK1, anti-p-JAK2, anti-p-STAT3, anti-total-JAK1, anti-total-JAK2, anti-total-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Stimulate the cells with a cytokine (e.g., IL-6 at 10-50 ng/mL) for a short period (e.g., 15-30 minutes) to induce JAK/STAT phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to assess the effect of this compound on the expression of STAT3 target genes.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Cytokine for stimulation (e.g., IL-6)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (e.g., SOCS3, c-myc, BCL-XL) and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR system

  • Protocol:

    • Treat cells with this compound and stimulate with a cytokine as described for the Western blot protocol.

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound presents a valuable chemical tool for the investigation of the JAK/STAT signaling pathway. The provided protocols offer a framework for researchers to explore its mechanism of action and potential therapeutic applications. Given the existing data on its precursor, Xanthohumol, a key area of investigation will be to determine the specific molecular targets of this compound within the JAK/STAT cascade and to establish its potency through rigorous quantitative analysis. These studies will contribute to a deeper understanding of the biological activities of this natural compound and its potential in the development of novel therapeutics for diseases driven by aberrant JAK/STAT signaling.

References

Application Notes: Assaying the Antiproliferative Activity of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylated flavanone, primarily known as a derivative of Xanthohumol (XN), a major prenylated chalcone found in the hop plant (Humulus lupulus). During the brewing process, XN isomerizes to IXN, making beer a primary dietary source. IXN has garnered significant interest in cancer research for its antiproliferative activities against a range of human cancer cell lines, including breast, ovarian, prostate, and colon cancers.[1][2] Unlike its metabolic precursor XN and its derivative 8-prenylnaringenin (8-PN), Isoxanthohumol does not exhibit strong estrogenic activity, which can be advantageous in the context of hormone-dependent cancers.

These application notes provide a summary of the known antiproliferative effects of Isoxanthohumol, outline its potential mechanisms of action, and offer detailed protocols for assessing its efficacy in a laboratory setting.

Quantitative Data Summary: Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Isoxanthohumol across various human cancer cell lines.

Cell LineCancer TypeTreatment DurationIC50 (µM)Citation
MCF-7 Breast Cancer2 days15.3[2]
MCF-7 Breast Cancer4 days4.69[2]
B16F10 Melanoma48 hours> 300 µg/mL*
BV-2 Microglia (Neuroinflammation)24 hours19.52**

*Note: Value is reported as MC50 for SBA-15 loaded Isoxanthohumol. Note: This value reflects antineuroinflammatory activity, not direct antiproliferative activity on cancer cells, but is included for context on its bioactivity.

Further studies have demonstrated that Isoxanthohumol exhibits antiproliferative activity against ovarian (A-2780), prostate (DU145 and PC-3), and colon (HT-29 and SW620) cancer cell lines, though specific IC50 values were not detailed in the referenced abstracts.[1]

Mechanism of Action & Signaling Pathways

While the molecular mechanisms of this compound are still under investigation, research points towards its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Much of the mechanistic insight is derived from studies on its precursor, Xanthohumol, and is believed to have some overlap.

Key pathways implicated include:

  • JAK/STAT Pathway: Isoxanthohumol has been shown to interfere with the JAK/STAT signaling pathway, which is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and cellular activities like cell proliferation and differentiation.[1][3] Its inhibition can suppress the expression of pro-inflammatory and proliferation-associated genes.[1]

  • PI3K/AKT Pathway: Recent studies suggest that Isoxanthohumol can activate the PI3K/AKT pathway in the context of hepatic lipid metabolism.[4][5][6] In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. While the referenced study shows activation, the effect of IXN on this pathway can be cell-type and context-dependent, and its role in cancer proliferation via this pathway requires further specific investigation.[7]

Visualizing Signaling Pathways

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Isoxanthohumol This compound Isoxanthohumol->PI3K Potential Inhibition*

Caption: Potential modulation of the PI3K/AKT pathway.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene Isoxanthohumol This compound Isoxanthohumol->JAK Interferes with pathway*

Caption: Interference of Isoxanthohumol with the JAK/STAT pathway.

Experimental Workflow

A typical workflow for assessing the antiproliferative activity of this compound involves several key stages, from initial cell culture preparation to final data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Select & Culture Cancer Cell Line C Seed Cells into Multi-well Plates A->C B Prepare this compound Stock Solution (e.g., in DMSO) B->C D Treat Cells with Serial Dilutions of this compound C->D E Incubate for Desired Period (24-96h) D->E F Perform Viability/Proliferation Assay (e.g., MTT, Colony Formation) E->F G Measure Endpoint (e.g., Absorbance, Colony Count) F->G H Calculate % Viability & Determine IC50 Value G->H

References

Application Notes and Protocols for the Formulation of (2S)-Isoxanthohumol to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and beer, recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1] Like many flavonoids, the therapeutic potential of IXN is hampered by its low aqueous solubility and consequently, poor oral bioavailability, which has been estimated to be around 4-5% in rats. This limitation necessitates the development of advanced formulation strategies to enhance its absorption and systemic exposure.

These application notes provide an overview of various formulation approaches to improve the bioavailability of this compound. Detailed protocols for the preparation and characterization of these formulations are provided to guide researchers in their drug development efforts. The methodologies discussed include nanosuspensions, solid lipid nanoparticles (SLNs), nanoemulsions, amorphous solid dispersions, and cyclodextrin complexation.

Formulation Strategies and Comparative Data

Several formulation strategies can be employed to overcome the biopharmaceutical challenges associated with this compound. The choice of formulation will depend on the desired release profile, stability, and scalability. Below is a summary of key quantitative data from studies on isoxanthohumol and its closely related analogue, xanthohumol (XN), in various formulations.

Formulation TypeDrugCarrier(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Pharmacokinetic FindingReference
Nanosuspension Isoxanthohumol-249.5-25.21-2.8-fold increase in oral bioavailability in rats.[2]
Solid Lipid Nanoparticles (SLNs) XanthohumolGlyceryl monostearate, Poloxamer 188, Soya lecithin108.6-12.780.24.7-fold increase in AUC in rats.[3]
Nanoemulsion XanthohumolEthyl oleate, Polyoxyl-35 castor oil, Polyethylene glycol 20042.35-21.78-1.76-fold increase in relative oral bioavailability.[4]
Amorphous Solid Dispersion XanthohumolPoly(ε-caprolactone)---Enhanced dissolution; up to 50 wt% amorphous drug loading achieved.
Cyclodextrin Complex Xanthohumol C2-hydroxypropyl-β-cyclodextrin---650-fold increase in aqueous solubility.[5][6]

Experimental Protocols

Formulation Preparation

This protocol is adapted from the micro media grinding method.

Materials:

  • This compound (IXN)

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)

  • Zirconium oxide beads (0.1 mm diameter)

  • Deionized water

Equipment:

  • High-speed homogenizer or ultrasonicator

  • Planetary ball mill or a similar media milling device

  • Lyophilizer (optional, for powder formulation)

  • Cryoprotectant (e.g., 5% mannitol) (optional)

Procedure:

  • Prepare a coarse suspension of IXN (e.g., 1% w/v) in the stabilizer solution by homogenization or ultrasonication.

  • Transfer the suspension to a grinding jar containing zirconium oxide beads. The bead-to-suspension ratio should be optimized, for example, 1:2 by volume.

  • Mill the suspension at a specified speed (e.g., 500 rpm) and duration. The milling time will need to be optimized to achieve the desired particle size.

  • Separate the nanosuspension from the grinding media.

  • For a solid dosage form, add a cryoprotectant (e.g., 5% mannitol) to the nanosuspension and freeze-dry.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

This protocol utilizes the solvent evaporation method.

Materials:

  • This compound (IXN)

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose acetate succinate (HPMCAS), or Poly(ε-caprolactone) (PCL))

  • Volatile organic solvent (e.g., ethanol, acetone, or a mixture thereof)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve both IXN and the chosen polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:4 drug-to-polymer ratio).

  • Ensure complete dissolution of both components with the aid of gentle heating or stirring.

  • Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature (e.g., 40-60°C).

  • The resulting solid mass is then further dried under vacuum for at least 24 hours to remove any residual solvent.

  • The dried solid dispersion is pulverized using a mortar and pestle and sieved to obtain a uniform particle size.

  • Characterize the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

This protocol is based on the freeze-drying method.

Materials:

  • This compound (IXN)

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Deionized water

Equipment:

  • Shaking incubator or magnetic stirrer

  • 0.45 µm membrane filter

  • Freeze-drier (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD.

  • Add IXN to the HP-β-CD solution in a 1:1 molar ratio.

  • Stir the mixture at a constant temperature (e.g., 30°C) for 24 hours in a shaking incubator.[7]

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved IXN.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution for 24 hours to obtain a powder of the IXN-HP-β-CD inclusion complex.[7]

  • Characterize the complex formation using techniques such as DSC, FT-IR, and NMR spectroscopy.

Formulation Characterization

This protocol is a general guideline and should be adapted based on the specific formulation.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • Simulated Gastric Fluid (SGF) without pepsin (pH 1.2) for the first 2 hours.

  • Simulated Intestinal Fluid (SIF) (pH 6.8) for the subsequent time points.

Procedure:

  • Place 900 mL of the dissolution medium in each vessel and maintain the temperature at 37 ± 0.5°C.

  • Set the paddle speed to a suitable rate (e.g., 75 rpm).

  • Introduce the IXN formulation (e.g., an amount equivalent to a specific dose of IXN) into each vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.22 µm syringe filter.

  • Analyze the concentration of dissolved IXN in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

This protocol provides a general framework for an oral pharmacokinetic study. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

Formulations:

  • This compound formulation (e.g., nanosuspension).

  • Control suspension of unformulated this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide the rats into groups (e.g., n=6 per group) for each formulation.

  • Administer the formulations orally via gavage at a specific dose of IXN (e.g., 50 mg/kg).[8]

  • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[9]

  • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract IXN from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of IXN in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

This protocol outlines the key steps for analyzing the activation of signaling pathways in cell culture after treatment with this compound formulations.

Materials:

  • Cell line of interest (e.g., endothelial cells, cancer cell lines).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-STAT3 (Tyr705), anti-STAT3).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells and grow to a suitable confluency (e.g., 70-80%).

  • Treat the cells with the IXN formulation or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_analysis Data Analysis & Outcome IXN This compound Formulation Nanosuspension/SLN/ Amorphous Solid Dispersion/ Cyclodextrin Complex IXN->Formulation Carrier Polymer/Lipid/Cyclodextrin Carrier->Formulation PhysChem Particle Size Zeta Potential Encapsulation Efficiency Formulation->PhysChem Physicochemical Analysis InVitro In Vitro Dissolution Formulation->InVitro Performance Testing InVivo In Vivo Pharmacokinetics (Rat Model) InVitro->InVivo Lead Formulation Selection PK_Params Cmax, Tmax, AUC InVivo->PK_Params Bioavailability Improved Bioavailability PK_Params->Bioavailability

Caption: Workflow for the development and evaluation of this compound formulations.

Signaling Pathways Modulated by this compound

G cluster_IXN Cellular Environment cluster_pathways Intracellular Signaling IXN This compound AMPK AMPK IXN->AMPK Activates PI3K PI3K IXN->PI3K Activates JAK JAK IXN->JAK Inhibits pAMPK p-AMPK PPARa PPARα pAMPK->PPARa Activates Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism pPI3K p-PI3K AKT AKT pPI3K->AKT Activates pAKT p-AKT pAKT->Lipid_Metabolism STAT3 STAT3 JAK->STAT3 Phosphorylates Inflammation Reduced Inflammation Proliferation Inhibited Cell Proliferation pSTAT3 p-STAT3 pSTAT3->Inflammation Promotes pSTAT3->Proliferation Promotes

Caption: Key signaling pathways modulated by this compound.

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Isolation of Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the isolation of isoxanthohumol from hop extracts using High-Speed Counter-Current Chromatography (HSCCC). Isoxanthohumol, a prenylflavonoid found in hops and beer, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] This protocol is designed to offer a robust and efficient method for obtaining high-purity isoxanthohumol for research and development purposes. Additionally, this document outlines the key signaling pathways modulated by isoxanthohumol, providing context for its biological activity.

Introduction to Isoxanthohumol and HSCCC

Isoxanthohumol (IXN) is a significant prenylflavonoid predominantly formed from the isomerization of xanthohumol during the brewing process.[1] As the main dietary source of IXN is beer, its biological activities are of considerable interest.[1][2] Research has demonstrated that isoxanthohumol exhibits a range of biological effects, including the modulation of critical cellular signaling pathways involved in metabolism and disease progression.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers a support-free system, thereby eliminating irreversible sample adsorption onto a solid matrix.[3] This method is particularly well-suited for the separation and purification of natural products like flavonoids due to its high sample recovery, scalability, and efficiency.[3]

Experimental Protocols

Preparation of Crude Isoxanthohumol Extract

A crude extract rich in isoxanthohumol can be prepared from hop pellets or spent hops. The following is a general procedure for obtaining a crude extract suitable for HSCCC purification.

Materials:

  • Dried hop pellets or spent hops

  • Ethanol (95%)

  • Rotary evaporator

  • Filter paper

Protocol:

  • Grind the dried hop material to a fine powder.

  • Macerate the hop powder in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

  • To increase the isoxanthohumol content, the crude extract containing xanthohumol can be heated under controlled pH conditions to promote isomerization to isoxanthohumol. However, for initial isolation, the ethanolic extract can be used directly.

HSCCC Isolation of Isoxanthohumol

This protocol is adapted from a validated method for the closely related compound, xanthohumol, and is expected to provide a high-purity fraction of isoxanthohumol.[3][4] Optimization may be required based on the specific composition of the crude extract.

Instrumentation:

  • High-Speed Counter-Current Chromatograph

  • HPLC system for fraction analysis

  • UV-Vis detector

Materials:

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Deionized water

  • Crude isoxanthohumol extract

Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:4:3.[3][4] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

  • HSCCC System Equilibration:

    • Fill the HSCCC column entirely with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) into the column at a flow rate of 1.5 mL/min while the column is rotating at 850 rpm.

    • Continue pumping the mobile phase until the mobile phase front emerges from the column outlet and the system reaches hydrodynamic equilibrium, indicated by a stable retention of the stationary phase.

  • Sample Injection: Dissolve 100 mg of the crude extract in 10 mL of the mobile phase. Once the HSCCC system is equilibrated, inject the sample solution into the column through the sample injection valve.

  • Elution and Fraction Collection: Continue to pump the mobile phase at a constant flow rate. Monitor the effluent with a UV-Vis detector at 280 nm. Collect fractions of the eluate at regular intervals (e.g., every 5 minutes).

  • Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing isoxanthohumol of high purity.

Data Presentation

The following tables summarize the expected quantitative data for the HSCCC isolation of isoxanthohumol, based on a similar protocol for xanthohumol.[3][4]

ParameterValueReference
Solvent System n-hexane:ethyl acetate:methanol:water (5:5:4:3 v/v/v/v)[3][4]
Mobile Phase Lower phase[3][4]
Stationary Phase Upper phase[3][4]
Flow Rate 1.5 mL/min
Revolution Speed 850 rpm
Sample Loading 100 mg
Detection Wavelength 280 nm
OutcomeExpected ValueReference
Purity of Isoxanthohumol >95% (by HPLC)[3][4]
Recovery ~90%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of isoxanthohumol using HSCCC.

HSCCC_Workflow Start Start: Hop Material Extraction Ethanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Sample_Injection Sample Injection Crude_Extract->Sample_Injection HSCCC_Prep HSCCC System Preparation Equilibration Equilibration HSCCC_Prep->Equilibration Solvent_System Solvent System (n-hexane:EtOAc:MeOH:H2O 5:5:4:3) Solvent_System->HSCCC_Prep Equilibration->Sample_Injection Separation HSCCC Separation Sample_Injection->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection HPLC_Analysis HPLC Analysis Fraction_Collection->HPLC_Analysis Pure_IXN Pure Isoxanthohumol HPLC_Analysis->Pure_IXN

Caption: Workflow for Isoxanthohumol Isolation using HSCCC.

Signaling Pathways Modulated by Isoxanthohumol

Isoxanthohumol has been shown to modulate several key signaling pathways implicated in cellular metabolism and disease.

4.2.1. AMPK/PPARα and PI3K/AKT Signaling Pathways

Isoxanthohumol activates the AMPK/PPARα and PI3K/AKT signaling pathways, which play crucial roles in regulating hepatic lipid metabolism.[5][6][7] Activation of these pathways can lead to a reduction in lipid accumulation and oxidative stress.[5][7]

AMPK_PI3K_Signaling cluster_AMPK AMPK/PPARα Pathway cluster_PI3K PI3K/AKT Pathway IXN Isoxanthohumol AMPK AMPK IXN->AMPK PI3K PI3K IXN->PI3K pAMPK p-AMPK AMPK->pAMPK Phosphorylation PPARa PPARα pAMPK->PPARa Activation Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pPI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Lipid_Accumulation Reduced Lipid Accumulation pAKT->Lipid_Accumulation

Caption: Isoxanthohumol's activation of AMPK/PPARα and PI3K/AKT pathways.

4.2.2. JAK/STAT and TGF-β Signaling Pathways

Isoxanthohumol has been reported to interfere with the JAK/STAT signaling pathway and inhibit the expression of pro-inflammatory genes.[1][2] It also reduces the expression of transforming growth factor-β (TGF-β), suggesting an inhibitory role in this pathway.[1][2]

JAK_TGF_Signaling cluster_JAK JAK/STAT Pathway cluster_TGF TGF-β Pathway IXN Isoxanthohumol JAK JAK IXN->JAK Inhibits TGFB_Receptor TGF-β Receptor IXN->TGFB_Receptor Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Pro-inflammatory Gene Expression pSTAT->Gene_Expression Smad2_3 Smad2/3 TGFB_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad4 Smad4 pSmad2_3->Smad4 Binds Smad_Complex Smad Complex pSmad2_3->Smad_Complex Smad4->Smad_Complex Target_Gene Target Gene Expression Smad_Complex->Target_Gene

Caption: Isoxanthohumol's inhibition of JAK/STAT and TGF-β pathways.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the efficient isolation of high-purity isoxanthohumol using HSCCC. This method is valuable for researchers and drug development professionals seeking to obtain this bioactive compound for further investigation. The provided diagrams of the signaling pathways modulated by isoxanthohumol offer a visual representation of its molecular mechanisms of action, aiding in the understanding of its therapeutic potential. Further optimization of the HSCCC parameters may be beneficial to maximize yield and purity depending on the starting material.

References

Application Notes: (2S)-Isoxanthohumol Nanosuspensions for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and is a significant component in beer, formed from the isomerization of xanthohumol during the brewing process.[1][2] This compound has garnered substantial interest in the pharmaceutical and nutraceutical fields due to its wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] IXN has shown antiproliferative activity against various cancer cell lines, including breast, prostate, and colon cancer.[2][3] It is known to modulate several critical signaling pathways, such as the AMPK/PPARα, PI3K/AKT, and JAK/STAT pathways, which are implicated in cellular metabolism, inflammation, and oncogenesis.[2][3][5]

The Challenge: Poor Solubility

Despite its therapeutic potential, the clinical application of this compound is hampered by its poor aqueous solubility.[6] Classified as a Biopharmaceutical Classification System (BCS) Class II drug, its low solubility and high permeability mean that its dissolution rate is the primary barrier to systemic absorption and bioavailability.[6] This challenge necessitates the development of advanced formulation strategies to enhance its solubility and ensure effective delivery to target sites.

The Solution: Nanosuspension Technology

Nanosuspension technology offers a robust and commercially viable approach to address the challenges associated with poorly water-soluble drugs like IXN.[7][8] A nanosuspension is a submicron colloidal dispersion of pure drug particles stabilized by polymers and/or surfactants.[9][10] By reducing the drug particle size to the nanometer range (typically 200-600 nm), the surface area-to-volume ratio is dramatically increased.[11] This leads to a significant enhancement in saturation solubility and dissolution velocity, which can substantially improve oral bioavailability.[11][12] Recent studies have demonstrated that formulating IXN as a nanosuspension can increase its oral bioavailability by 2.8-fold compared to a conventional solution, highlighting the effectiveness of this strategy.[6]

These application notes provide detailed protocols for the preparation and characterization of this compound nanosuspensions, intended for researchers in drug development and delivery.

Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound and its nanosuspension formulations based on available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₂O₅[1]
Molar Mass 354.40 g·mol⁻¹[1]
Classification Prenylflavonoid, Phytoestrogen[1]
BCS Class Class II (Low Solubility, High Permeability)[6]
Aqueous Solubility Poorly soluble[6]
Acidity Weakly acidic[6]
Solubility in DMSO ≥ 100 mg/mL (with sonication)[13]

Table 2: Characterization of this compound Nanosuspensions (IXN-Nps)

ParameterValueReference
Preparation Method Micro media grinding[6]
Average Particle Size 249.5 nm[6]
Polydispersity Index (PDI) 0.149[6]
Zeta Potential -25.21 mV[6]
Optimal Cryoprotectant 5% Mannitol[6]

Table 3: Comparative In Vivo Pharmacokinetics (Oral Administration in Rats)

ParameterIXN SolutionIXN NanosuspensionReference
Cmax (Maximum Concentration) Value not specifiedSignificantly higher[6]
AUC (Area Under the Curve) Value not specifiedSignificantly higher[6]
Relative Bioavailability 100% (Reference)280%[6]
In Vitro-In Vivo Correlation (r) -0.9227[6]

Experimental Protocols & Workflows

This section provides detailed protocols for the preparation and characterization of this compound nanosuspensions.

G cluster_prep Preparation cluster_char Characterization cluster_post Post-Processing & In Vivo prep_start Start: this compound Powder method_select Select Method prep_start->method_select hph Top-Down: High-Pressure Homogenization method_select->hph Industrial Scale ap Bottom-Up: Antisolvent Precipitation method_select->ap Lab Scale prep_end Result: Crude IXN Nanosuspension hph->prep_end ap->prep_end physchem Physicochemical Analysis: - Particle Size (DLS) - Zeta Potential - Morphology (SEM/TEM) prep_end->physchem lyo Lyophilization (with Cryoprotectant) prep_end->lyo invitro In Vitro Release Study: - Dialysis Bag Method - Dissolution Apparatus physchem->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo powder Stable Nanocrystal Powder lyo->powder powder->invivo

Caption: Overall experimental workflow for creating and evaluating IXN nanosuspensions.

Protocol 1: Preparation by High-Pressure Homogenization (HPH) - Top-Down Method

This method involves the mechanical reduction of large drug crystals to the nanometer scale. It is suitable for large-scale production.[8][14]

1. Materials and Equipment:

  • This compound (IXN) powder

  • Stabilizer (e.g., Poloxamer 188, HPMC, Sodium Glycocholate)[15][16]

  • Purified water (WFI or equivalent)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Standard laboratory glassware

2. Procedure:

  • Preparation of Stabilizer Solution: Dissolve the selected stabilizer in purified water to the desired concentration (typically 0.2% - 2.0% w/v).

  • Pre-Suspension Formation: Disperse a defined amount of IXN powder (e.g., 1-5% w/v) into the stabilizer solution.

  • Pre-Milling: Subject the dispersion to high-shear mixing for 5-10 minutes to form a homogenous pre-suspension and break down large agglomerates.

  • High-Pressure Homogenization:

    • Transfer the pre-suspension to the feed reservoir of the high-pressure homogenizer.[17]

    • Set the operating pressure and number of cycles. A common starting point is to apply 500-1500 bar for 10-20 cycles.[12][17]

    • Optimization Note: The optimal particle size is achieved by balancing pressure and the number of homogenization cycles. Higher pressure and more cycles generally lead to smaller particles but can also increase energy input and potential thermal degradation.[12][16]

  • Collection and Storage: Collect the resulting nanosuspension from the homogenizer outlet. Store at 4°C for short-term stability analysis or proceed immediately to characterization or lyophilization.[17]

Protocol 2: Preparation by Antisolvent Precipitation - Bottom-Up Method

This technique involves dissolving the drug in a solvent and then introducing this solution to an antisolvent, causing the drug to precipitate out as nanoparticles.[18][19]

1. Materials and Equipment:

  • This compound (IXN) powder

  • Solvent (e.g., Methanol, Ethanol, DMSO)[13][19]

  • Antisolvent (typically purified water)[19]

  • Stabilizer (e.g., HPMC K15M, Pluronic F68, PVP K30)[19]

  • Syringe pump or peristaltic pump

  • Magnetic stirrer

  • Probe sonicator (optional)

  • Standard laboratory glassware

2. Procedure:

  • Solvent and Antisolvent Selection:

    • Identify a pharmaceutically acceptable solvent in which IXN is highly soluble (e.g., methanol).[19]

    • Select an antisolvent in which IXN is poorly soluble but is miscible with the solvent (e.g., water).[19]

  • Preparation of Solutions:

    • Drug Solution: Dissolve IXN in the chosen solvent to a specific concentration (e.g., 5-20 mg/mL).

    • Stabilizer Solution: Dissolve the stabilizer in the antisolvent (e.g., 0.5-2.0% w/v).

  • Precipitation:

    • Place the stabilizer/antisolvent solution in a beaker on a magnetic stirrer and maintain a constant stirring speed (e.g., 750 rpm).[20]

    • Using a syringe pump, add the drug/solvent solution to the antisolvent at a controlled, slow flow rate (e.g., 1-5 mL/min).[19][20] A rapid mixing process is crucial for forming small, uniform nanoparticles.

    • Alternative: A probe sonicator can be used during addition to provide energy that prevents particle aggregation.[19]

  • Solvent Removal (Optional but Recommended): Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.

  • Collection and Storage: Collect the final nanosuspension and store at 4°C.

Protocol 3: Characterization of Nanosuspensions

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanosuspension sample with purified water to an appropriate concentration to avoid multiple scattering effects. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The PDI value indicates the width of the size distribution (a value < 0.3 is generally considered acceptable). The zeta potential provides an indication of the formulation's physical stability, with values greater than |25| mV suggesting good stability due to electrostatic repulsion.[6][21]

2. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: For TEM, place a drop of the diluted nanosuspension on a carbon-coated copper grid and allow it to air dry before imaging. For SEM, the lyophilized powder can be mounted on a stub and sputter-coated with gold before analysis. This provides visual confirmation of particle size and shape.[22]

3. In Vitro Drug Release:

  • Technique: Dialysis Bag Method.[20]

  • Procedure:

    • Place a known volume of the IXN nanosuspension (and a control IXN solution) into a dialysis bag with a suitable molecular weight cutoff.

    • Suspend the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the aliquots using a validated analytical method like HPLC. This helps determine the enhancement in dissolution rate.[6][20]

4. In Vivo Pharmacokinetic Studies:

  • Objective: To compare the bioavailability of the nanosuspension to a control formulation.[6][23]

  • Procedure (Brief Outline):

    • Administer the lyophilized and reconstituted IXN nanosuspension and the control formulation (e.g., IXN in solution/suspension) orally to animal models (e.g., Sprague-Dawley rats).[6]

    • Collect blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[20]

    • Process the blood to separate plasma and analyze the concentration of IXN using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability.[16][23]

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of IXN is crucial for its development as a therapeutic agent. Below are diagrams of key signaling pathways it is known to modulate.

G cluster_pathway AMPK/PPARα & PI3K/AKT Signaling IXN This compound AMPK p-AMPK IXN->AMPK Upregulates PI3K p-PI3K IXN->PI3K Upregulates PPARa PPARα AMPK->PPARa Activates Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism Lipid_Metabolism->Lipid_Metabolism Oxidative_Stress Reduced Oxidative Stress Lipid_Metabolism->Oxidative_Stress AKT p-AKT PI3K->AKT Activates AKT->Oxidative_Stress G cluster_pathway JAK/STAT Signaling Inhibition IXN This compound JAK JAK IXN->JAK Disrupts/Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer p-STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Oncogenic & Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of (2S)-Isoxanthohumol (IXN) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Isoxanthohumol (IXN)?

A1: Isoxanthohumol is a poorly water-soluble compound.[1] While exact values can vary depending on experimental conditions, its solubility in aqueous buffers is very low, often requiring the use of co-solvents or advanced formulation strategies for effective dissolution.[2][3] For instance, in a DMSO:PBS (pH 7.2) (1:3) mixture, the solubility is reported to be approximately 0.25 mg/mL.[4]

Q2: Which methods are most effective for improving the aqueous solubility of IXN?

A2: Several techniques can significantly enhance the aqueous solubility of IXN. The most common and effective methods include:

  • Nanosuspension: This technique involves reducing the particle size of IXN to the nanometer range, which increases the surface area and dissolution rate.[5]

  • Cyclodextrin Complexation: Encapsulating IXN molecules within cyclodextrin cavities can form water-soluble inclusion complexes.[6]

  • Solid Dispersion: Dispersing IXN in a hydrophilic polymer matrix at a molecular level can create an amorphous solid with improved solubility and dissolution.[7]

  • Co-solvency: The use of water-miscible organic solvents can increase the solubility of IXN.[8]

Q3: How does pH affect the solubility of Isoxanthohumol?

A3: As a phenolic compound, the solubility of Isoxanthohumol is expected to be pH-dependent. In alkaline conditions (higher pH), the phenolic hydroxyl groups can deprotonate, forming a more soluble phenolate salt. Conversely, in acidic to neutral pH, the molecule remains in its less soluble, protonated form. One study noted that elevated pH can accelerate the isomerization of the related compound xanthohumol to isoxanthohumol.[6]

Q4: Can I dissolve IXN directly in an aqueous buffer for my in vitro experiments?

A4: Direct dissolution of IXN in purely aqueous buffers is challenging due to its low solubility. For cell-based assays, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium.[9] However, care must be taken to avoid precipitation upon dilution.

Troubleshooting Guides

Nanosuspension Formulation

Issue: Poor stability of the nanosuspension (particle aggregation, sedimentation).

Potential Cause Troubleshooting Step
Inadequate stabilizer concentrationOptimize the concentration of the stabilizer. Insufficient stabilizer will not adequately cover the nanoparticle surface, leading to aggregation.[10]
Inappropriate stabilizer typeScreen different types of stabilizers (e.g., steric, electrostatic, or a combination). The choice of stabilizer can significantly impact particle size and stability.[10]
Ostwald RipeningUse a combination of stabilizers or a polymer with a high affinity for the drug surface to prevent the growth of larger particles at the expense of smaller ones.
Improper storage conditionsStore the nanosuspension at the recommended temperature (e.g., 4°C) and protect from light to minimize degradation and aggregation.

Issue: Large and inconsistent particle size.

Potential Cause Troubleshooting Step
Inefficient particle size reduction methodOptimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, milling speed, bead size).
High drug concentrationA lower drug-to-stabilizer ratio may be necessary to achieve smaller and more uniform particle sizes.
Viscosity of the suspensionAdjust the viscosity of the suspension. Too high a viscosity can hinder the efficiency of the particle size reduction process.[11]
Cyclodextrin Complexation

Issue: Low complexation efficiency and minimal solubility improvement.

Potential Cause Troubleshooting Step
Incorrect type of cyclodextrinScreen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD). The size of the cyclodextrin cavity and its derivatives can significantly affect the inclusion of the guest molecule.[6]
Inappropriate drug-to-cyclodextrin molar ratioPerform a phase solubility study to determine the optimal molar ratio for complexation.[12]
Suboptimal complexation conditions (pH, temperature)Adjust the pH of the solution to optimize the ionization state of IXN for better inclusion. Temperature can also influence the complexation equilibrium.
Presence of competing moleculesEnsure the absence of other molecules in the formulation that could compete with IXN for the cyclodextrin cavity.[13]

Issue: Precipitation of the complex from the solution.

| Potential Cause | Troubleshooting Step | | Exceeding the solubility limit of the complex | While complexation increases solubility, the complex itself has a solubility limit. Avoid preparing solutions that are too concentrated. | | Self-aggregation of cyclodextrins | This can occur at high cyclodextrin concentrations. Using modified cyclodextrins like HP-β-CD can reduce this tendency. |

Solid Dispersion

Issue: Recrystallization of Isoxanthohumol during storage.

| Potential Cause | Troubleshooting Step | | Inappropriate polymer selection | Choose a polymer with a high glass transition temperature (Tg) and good miscibility with IXN (e.g., PVP K30, HPMC).[14] | | High drug loading | The drug loading should be below the saturation solubility of IXN in the polymer to ensure a stable amorphous system.[14] | | Presence of moisture | Store the solid dispersion in a desiccated environment, as moisture can act as a plasticizer and promote recrystallization. |

Issue: Incomplete dissolution or slow release from the solid dispersion.

| Potential Cause | Troubleshooting Step | | Poor wettability of the solid dispersion | Incorporate a surfactant or use a more hydrophilic polymer to improve the wettability of the formulation. | | High polymer viscosity at the dissolution surface | The formation of a viscous gel layer can hinder drug release. Select a polymer with a lower viscosity grade or blend it with other excipients. | | Phase separation of drug and polymer | Ensure a homogeneous molecular dispersion is formed during preparation by optimizing the solvent evaporation or melting process. |

Data Presentation

Table 1: Solubility of Isoxanthohumol in Various Solvents

Solvent/SystemSolubilityReference(s)
DMSO~100 mg/mL[8]
Ethanol~3 mg/mL[2]
DMF~3 mg/mL[2]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[8]

Note: The aqueous solubility of IXN is very low and not precisely reported in many sources. The values in co-solvent systems provide a practical reference for formulation development.

Table 2: Comparison of Solubility Enhancement Techniques for Prenylflavonoids (Illustrative)

TechniqueExample Carrier/MethodFold Increase in Solubility/BioavailabilityReference(s)
NanosuspensionMicro media grinding2.8-fold increase in oral bioavailability[5]
Cyclodextrin Complexation50 mM 2-hydroxypropyl-β-cyclodextrin650-fold increase in solubility (for Xanthohumol C)[5]
Solid DispersionPVP K30Significant improvement in dissolution rate (for Ketoprofen)

Note: Data for isoxanthohumol is limited; therefore, data for related prenylflavonoids or other poorly soluble drugs are provided for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Isoxanthohumol Nanosuspension by Micro Media Grinding

This protocol is adapted from a study on isoxanthohumol nanosuspension.[5]

Materials:

  • This compound (IXN)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)

  • Surfactant (e.g., Sodium lauryl sulfate - SLS)

  • Purified water

  • Grinding media (e.g., Zirconium oxide beads)

  • High-speed stirrer

  • Media mill

Procedure:

  • Preparation of Stabilizer Solution: Dissolve the chosen stabilizer and surfactant in purified water.

  • Pre-suspension Preparation: Disperse the IXN powder in the stabilizer solution using a high-speed stirrer to form a coarse pre-suspension.

  • Milling: Transfer the pre-suspension to the media mill containing the grinding media.

  • Particle Size Reduction: Operate the mill at a specified speed and for a predetermined duration to achieve the desired particle size. The process parameters (milling time, speed, bead size, and drug concentration) should be optimized.

  • Nanosuspension Collection: Separate the nanosuspension from the grinding media.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.

  • (Optional) Lyophilization: For long-term storage, the nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., mannitol, trehalose) to the nanosuspension before freezing.

Protocol 2: Preparation of Isoxanthohumol-Cyclodextrin Inclusion Complex by Kneading Method

This is a general protocol that can be adapted for IXN.

Materials:

  • This compound (IXN)

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Water-ethanol mixture

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of IXN to HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: In a mortar, place the calculated amount of HP-β-CD and add a small amount of the water-ethanol mixture to form a paste.

  • Incorporation of IXN: Gradually add the IXN powder to the paste while continuously triturating.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of IXN into the cyclodextrin cavity. If the mixture becomes too dry, add a small amount of the solvent mixture.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Protocol 3: Preparation of Isoxanthohumol Solid Dispersion by Solvent Evaporation Method

This is a general protocol that can be adapted for IXN.

Materials:

  • This compound (IXN)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Volatile organic solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolution: Dissolve both IXN and the polymer in the organic solvent in a desired weight ratio (e.g., 1:1, 1:2, 1:5). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of IXN using DSC and XRD.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_methods Solubility Enhancement Methods cluster_nano Nanosuspension cluster_cd Cyclodextrin Complexation cluster_sd Solid Dispersion cluster_analysis Analysis start Weigh IXN Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve presuspension Prepare Pre-suspension mix_cd Mix with Cyclodextrin mix_poly Dissolve with Polymer milling High-Energy Milling presuspension->milling nanosuspension IXN Nanosuspension milling->nanosuspension characterize Characterize Formulation (Size, PDI, Zeta, DSC, XRD) nanosuspension->characterize knead Knead/Co-evaporate mix_cd->knead cd_complex IXN-CD Complex knead->cd_complex cd_complex->characterize evap Solvent Evaporation mix_poly->evap solid_disp IXN Solid Dispersion evap->solid_disp solid_disp->characterize sol_test Solubility & Dissolution Testing characterize->sol_test

Figure 1: Experimental workflow for improving the aqueous solubility of Isoxanthohumol.

troubleshooting_logic cluster_decision Method Selection cluster_solutions Potential Solutions start Low IXN Solubility in Aqueous Medium q1 Need for IV administration? start->q1 q2 Significant solubility increase required? q1->q2 No nano Nanosuspension q1->nano Yes q3 Simple formulation desired? q2->q3 No cd Cyclodextrin Complexation q2->cd Yes sd Solid Dispersion q2->sd Yes q3->cd No q3->sd No cosolvent Co-solvency q3->cosolvent Yes

Figure 2: Decision tree for selecting a suitable solubility enhancement method for Isoxanthohumol.

signaling_pathway_placeholder Placeholder for a Signaling Pathway cluster_pathway Illustrative Pathway Ligand Solubilized IXN Receptor Target Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Response Cellular Response TF->Response

Figure 3: Example of a signaling pathway diagram that could be affected by solubilized Isoxanthohumol.

Disclaimer: This technical support guide is intended for informational purposes only and should not be considered a substitute for professional scientific advice. Researchers should always consult relevant literature and safety data sheets before conducting any experiments.

References

Technical Support Center: Overcoming Low Oral Bioavailability of Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of low oral bioavailability of isoxanthohumol (IXN).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of isoxanthohumol (IXN)?

A1: The low oral bioavailability of isoxanthohumol is primarily attributed to its poor aqueous solubility. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, IXN undergoes metabolism in the liver and intestines, which can further reduce the amount of unchanged drug reaching systemic circulation.[2][3]

Q2: What are the most promising strategies to enhance the oral bioavailability of IXN?

A2: Several formulation strategies have shown significant promise in enhancing the oral bioavailability of IXN. These primarily focus on improving its solubility and dissolution rate. Key approaches include:

  • Nanosuspensions: Reducing the particle size of IXN to the nanometer range increases the surface area for dissolution, leading to enhanced bioavailability.[1]

  • Lipid-Based Formulations: Formulations such as solid lipid nanoparticles (SLNs) and nanoemulsions can encapsulate IXN, improving its solubility and facilitating its absorption through the lymphatic pathway.[4][5]

  • Prodrugs: Modifying the chemical structure of IXN to create a more soluble prodrug that converts back to the active form in the body is another viable strategy.[6]

  • Polymeric Nanoparticles: Encapsulating IXN in biodegradable polymers like PEG-PLGA can protect it from degradation and provide sustained release, improving its pharmacokinetic profile.[7]

Q3: How does the gut microbiome affect the bioavailability and activity of IXN?

A3: The gut microbiome plays a crucial role in the metabolism of isoxanthohumol. Intestinal microbiota can convert IXN into 8-prenylnaringenin (8-PN), a potent phytoestrogen.[8][9][10] This biotransformation can significantly impact the overall biological activity observed after oral administration of IXN. The conversion efficiency varies between individuals, leading to inter-individual differences in the therapeutic effects.[11] For instance, studies have categorized individuals as high, moderate, or slow 8-PN producers based on their fecal microbiota.[11]

Q4: Are there any known drug-food interactions that affect IXN absorption?

A4: While the provided search results do not detail specific food interaction studies with isoxanthohumol, for poorly soluble drugs like IXN, administration with high-fat meals can sometimes enhance absorption by increasing its solubility in the gastrointestinal tract. However, this can also lead to variability in absorption. It is crucial to conduct specific food-effect studies to determine the impact of food on the bioavailability of your specific IXN formulation.

Troubleshooting Guides

Problem 1: Inconsistent or low bioavailability enhancement with our nanoformulation.

Possible Cause Troubleshooting Step
Suboptimal Particle Size and Polydispersity Index (PDI) Ensure your formulation process consistently produces nanoparticles within the optimal size range (typically below 250 nm) with a low PDI (ideally < 0.3) for uniformity.[1][7] Characterize each batch using dynamic light scattering (DLS).
Poor Physical Stability (Aggregation) Optimize the concentration of stabilizers or surfactants. For nanosuspensions, consider using a cryoprotectant like mannitol (e.g., 5%) before lyophilization to prevent aggregation.[1] Monitor the zeta potential; a value greater than |30| mV generally indicates good stability.
Low Encapsulation Efficiency Modify the formulation parameters, such as the drug-to-lipid ratio in SLNs or the polymer concentration in polymeric nanoparticles, to improve drug loading and encapsulation efficiency.[4]
Inadequate In Vitro-In Vivo Correlation (IVIVC) The in vitro dissolution method may not be predictive of in vivo performance. Develop a dissolution test method that better mimics the conditions of the gastrointestinal tract (e.g., using biorelevant media like FaSSIF and FeSSIF).

Problem 2: High variability in pharmacokinetic data between subjects in animal studies.

Possible Cause Troubleshooting Step
Inter-individual Differences in Gut Microbiota As the gut microbiome metabolizes IXN to 8-PN, variations in the microbial composition of your animal subjects can lead to different metabolic profiles.[8][11] Consider pre-screening animals for their metabolic capacity or using specific pathogen-free (SPF) animals with a more uniform gut microbiome.
Enterohepatic Recirculation Flavonoids like IXN can undergo enterohepatic recirculation, leading to multiple peaks in the plasma concentration-time profile and increased variability.[12] Ensure your blood sampling schedule is frequent enough to capture these peaks and consider using a larger number of animals to account for this variability.
Food Effects If animals have free access to food, variations in food intake can affect the absorption of your IXN formulation. Consider fasting the animals before dosing to reduce this variability.

Data Summary Tables

Table 1: Pharmacokinetic Parameters of Isoxanthohumol Formulations in Rats

FormulationDose (mg/kg)Cmax (µmol/L)Tmax (h)AUC (µmol·h/L)Bioavailability Increase (Fold)Reference
IXN Solution100 (oral)Not ReportedNot ReportedNot Reported-[12]
±IX100 (oral)~3.950.5 - 0.6Not Reported~4-5% (Absolute)[12][13][14]
IXN NanosuspensionNot SpecifiedNot ReportedNot ReportedNot Reported2.8[1]
XH-SLNs*Not Specified1.07-fold increase vs. naive XH~44.70-fold increase vs. naive XH47.91 (Relative)[4]

*Data for Xanthohumol (XH), a related precursor to IXN.

Table 2: Physicochemical Characteristics of Bioavailability-Enhanced IXN Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
IXN Nanosuspension249.50.149-25.21N/A[1]
PEG-PLGA/TMP NPs*2450.103-23.888.2[7]
XH-SLNs**108.60.22-12.7080.2[4]

*Data for Trimethoprim (TMP) loaded nanoparticles, provided as an example of a similar delivery system. **Data for Xanthohumol (XH) loaded solid lipid nanoparticles.

Experimental Protocols

1. Preparation of Isoxanthohumol Nanosuspension (IXN-Nps)

Methodology based on the micro media grinding method.[1]

  • Preparation of Initial Suspension: Disperse crude isoxanthohumol powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of surfactants like Poloxamer 188 and sodium dodecyl sulfate).

  • High-Pressure Homogenization (Optional Pre-milling): Subject the suspension to high-pressure homogenization for a preliminary size reduction.

  • Media Grinding: Transfer the suspension to a media mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Process: Perform the grinding at a specified speed and temperature for a defined duration to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the grinding media.

  • Characterization: Analyze the particle size, PDI, and zeta potential of the resulting nanosuspension using dynamic light scattering.

  • Lyophilization (for solid dosage form): Add a cryoprotectant (e.g., 5% mannitol) to the nanosuspension and freeze-dry it to obtain a stable powder.[1]

2. Preparation of Xanthohumol-Loaded Solid Lipid Nanoparticles (XH-SLNs)

Methodology based on the high-shear homogenization/ultrasonication method.[4]

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve the xanthohumol (or isoxanthohumol) in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a high speed for a specified time to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the droplet size to the nanometer range, forming the SLNs.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterization: Measure the particle size, PDI, zeta potential, and encapsulation efficiency of the prepared SLNs.

Visualizations

challenges_to_IXN_bioavailability cluster_oral_admin Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation IXN Isoxanthohumol (IXN) Solubility Poor Aqueous Solubility (BCS Class II) IXN->Solubility Dissolution Limited Dissolution Solubility->Dissolution Absorption Absorption Dissolution->Absorption Metabolism Gut Microbiota Metabolism (Conversion to 8-PN) Absorption->Metabolism Bioavailability Low Oral Bioavailability Absorption->Bioavailability Reduced Amount Metabolism->Bioavailability Altered Metabolite Profile

Caption: Challenges contributing to the low oral bioavailability of isoxanthohumol.

formulation_strategies cluster_strategies Bioavailability Enhancement Strategies cluster_outcome Outcome IXN Low Bioavailability Isoxanthohumol Nanosuspension Nanosuspension (Increased Surface Area) IXN->Nanosuspension SLN Solid Lipid Nanoparticles (SLNs) (Improved Solubility & Lymphatic Uptake) IXN->SLN PolymericNP Polymeric Nanoparticles (Sustained Release & Protection) IXN->PolymericNP EnhancedBioavailability Enhanced Oral Bioavailability Nanosuspension->EnhancedBioavailability SLN->EnhancedBioavailability PolymericNP->EnhancedBioavailability

Caption: Formulation strategies to improve the oral bioavailability of isoxanthohumol.

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Preparation of IXN Nanoformulation Char Physicochemical Characterization (Size, PDI, Zeta, EE%) Prep->Char Diss In Vitro Dissolution & Release Studies Char->Diss PK Pharmacokinetic Study in Animal Model (Rats) Diss->PK Data Data Analysis (Cmax, Tmax, AUC) PK->Data

Caption: General experimental workflow for developing and evaluating IXN nanoformulations.

References

Technical Support Center: (2S)-Isoxanthohumol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2S)-Isoxanthohumol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthesis yield and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Isoxanthohumol?

The most prevalent and direct method for synthesizing Isoxanthohumol is through the base-catalyzed cyclization (isomerization) of its precursor, Xanthohumol. Xanthohumol, a prenylated chalcone, is readily available and can be isolated from hops (Humulus lupulus L.) or spent hops, a byproduct of the brewing industry.[1][2][3] The isomerization reaction converts the open-chain chalcone structure of Xanthohumol into the flavanone structure of Isoxanthohumol.

Q2: My isomerization reaction yield is low. What are the potential causes?

Low yield is a common issue that can stem from several factors:

  • Ineffective Catalyst: The choice and concentration of the base catalyst are critical. While sodium or potassium hydroxide can be used, they may lead to the formation of multiple side products, especially with prolonged reaction times.[1] Organic bases are often more effective.[1]

  • Suboptimal Temperature: Temperature influences reaction kinetics. Increased temperatures can favor the cyclization reaction but may also promote degradation or side reactions if not properly controlled.

  • Purity of Starting Material: The purity of the initial Xanthohumol is crucial. Impurities from the extraction process can interfere with the isomerization reaction.

  • Incorrect pH: The pH of the reaction medium significantly affects the conversion of Xanthohumol. For instance, in aqueous solutions, a highly alkaline pH is necessary for the cyclization to occur.[4] Conversely, during wort boiling in brewing, a pH of around 5.0 results in minimal conversion.[5]

Q3: How can I minimize the formation of side products?

Side product formation is a key challenge. To minimize it:

  • Catalyst Selection: Consider using milder organic bases like piperidine or diethylamine instead of strong inorganic bases such as NaOH or KOH, which can lead to complex mixtures of side products.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, avoiding prolonged exposure to reaction conditions that can cause degradation or further reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q4: What is the difference between Xanthohumol and Isoxanthohumol?

Xanthohumol is a prenylated chalcone, characterized by an open C3 bridge between its two aromatic rings. Isoxanthohumol is its flavanone isomer, where the C3 bridge has cyclized to form a heterocyclic pyranone ring. This structural difference impacts their physicochemical properties, such as solubility, and their biological activities.[4][6]

Caption: Structural relationship between Xanthohumol and Isoxanthohumol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Reaction Fails to Proceed Inactive or insufficient catalyst.Verify the concentration and freshness of the base catalyst. Consider testing alternative bases (e.g., piperidine, diethylamine).[1]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation via TLC/HPLC.
Multiple Spots on TLC/HPLC (Side Products) Reaction conditions are too harsh (strong base, high temp).Switch to a milder organic base. Optimize the reaction time to prevent the formation of degradation products.[1]
Presence of oxygen leading to oxidation.Degas the solvent and run the reaction under an inert atmosphere (e.g., N₂ or Ar).
Difficulty Purifying Final Product Co-elution of Isoxanthohumol with impurities or starting material.Optimize the purification method. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective for purifying prenylflavonoids with purities over 95%.[7][8]
Product precipitation or insolubility.For formulation, various solvent systems can be used. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.[9]
Low Yield After Purification Loss of product during extraction and washing steps.Minimize the number of workup steps. Ensure the pH of the aqueous layer during extraction is optimized to keep the product in the organic phase.
Inefficient chromatographic separation.Select an appropriate solvent system for chromatography. For HSCCC, a system of n-hexane-ethyl acetate-methanol-water has been successfully used.[7][8]

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization of Xanthohumol to Isoxanthohumol

This protocol is adapted from procedures described in the literature for the cyclization of Xanthohumol.[1]

  • Dissolution: Dissolve Xanthohumol (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add an aqueous solution of a base catalyst. For example, add a 1% aqueous solution of piperidine.[2]

  • Reaction: Reflux the mixture. The reaction temperature and time should be optimized. For instance, a reaction may be heated to 90 °C.[2]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the Xanthohumol spot/peak is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude Isoxanthohumol using column chromatography or HSCCC to obtain the final product.

G Start Dissolve Xanthohumol in Solvent Catalyst Add Base Catalyst (e.g., 1% Piperidine) Start->Catalyst React Reflux Reaction (e.g., 90°C) Catalyst->React Monitor Monitor Progress (TLC / HPLC) React->Monitor Quench Cool and Neutralize (Dilute Acid) Monitor->Quench Reaction Complete Extract Extract and Dry (Ethyl Acetate) Quench->Extract Purify Purify Crude Product (Chromatography) Extract->Purify End Pure this compound Purify->End

Caption: General workflow for the synthesis of Isoxanthohumol.

Optimization of Reaction Conditions

Optimizing reaction parameters is essential for maximizing yield. The following table summarizes the impact of different catalysts on related flavonoid syntheses, which can serve as a starting point for optimization.

Catalyst / Reagent Substrate Product Yield Notes Reference
Anhydrous AlCl₃ Xanthohumol1″,2″-Dihydroxanthohumol C87%Modified method for cyclization of the prenyl group.[1]
DDQ in 1,4-dioxane Isoxanthohumol2,3-Dehydroisoxanthohumol C76%Results in simultaneous dehydrogenation.[1]
1% aq. Piperidine Xanthohumol CIsoxanthohumol C-Effective for chalcone-flavanone isomerization.[1]
NaOH / KOH / NaOAc Xanthohumol CIsoxanthohumol CLowLed to mixtures of many side products.[1]
ZnCl₂, SnCl₂, SnCl₄, PdCl₂ XanthohumolCyclized ProductsLowOther Lewis acids that resulted in low yields.[1]

Metabolic Pathway Context

For professionals in drug development, understanding the metabolic fate of these compounds is crucial. Isoxanthohumol is not only a target molecule but also a key intermediate in the metabolic activation to 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens. This bioconversion is primarily carried out by intestinal microflora.[3][10]

G XN Xanthohumol (from Hops/Beer) IXN This compound XN->IXN Isomerization (Stomach Acid / Brewing) PN8 8-Prenylnaringenin (8-PN) (Potent Phytoestrogen) IXN->PN8 Demethylation (Intestinal Microbiota, e.g., E. limosum)

Caption: Metabolic activation pathway from Xanthohumol to 8-PN.

References

Preventing the degradation of (2S)-Isoxanthohumol in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-Isoxanthohumol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2][3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[2] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline or corn oil are often necessary to ensure solubility and biocompatibility.[3][4]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For short-term storage, stock solutions can be kept at -20°C for up to one month.[1][4][5] For long-term storage, it is highly recommended to store aliquoted solutions at -80°C, which should maintain stability for up to six months.[4][5] It is crucial to protect the solutions from light.[4][5][6]

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, it is essential to control several factors:

  • Temperature: Avoid high temperatures, as they can accelerate degradation.[7] Perform experiments at room temperature when possible and minimize the time the compound spends in warmer conditions.

  • pH: Be mindful of the pH of your experimental buffers. Xanthohumol, a related compound, is known to isomerize to isoxanthohumol under acidic or alkaline conditions, suggesting that pH can influence stability.[7][8]

  • Light: this compound is light-sensitive. Protect solutions from light by using amber vials or wrapping containers in foil.[4][5][6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots of your stock solution.[4][5]

Q4: What are the known degradation products of Isoxanthohumol?

A4: The primary degradation pathways for isoxanthohumol can involve oxidation of the prenyl group, leading to the formation of hydroxylated or epoxidized metabolites.[8][9] In biological systems, it can be O-demethylated to 8-prenylnaringenin, a potent phytoestrogen.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous media. The compound has low aqueous solubility.Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, but be mindful of its final concentration to avoid cellular toxicity. Gentle heating or sonication can also aid in dissolution, but prolonged heating should be avoided.[4] For in vivo applications, consider using a formulation with PEG300 and Tween-80.[3][4]
Inconsistent or lower-than-expected activity in biological assays. Degradation of the compound in the stock solution or during the experiment.Prepare fresh stock solutions from solid material. Ensure proper storage conditions are met (aliquoted, -80°C, protected from light).[4][5] Verify the concentration and purity of the stock solution using HPLC-DAD or LC-MS/MS.[12][13][14] Minimize the exposure of the compound to harsh conditions (high temperature, extreme pH, light) during the experiment.
Stock solution appears discolored. This may indicate oxidation or degradation of the compound.Discard the solution and prepare a fresh stock from the solid compound. Ensure the solid has been stored properly (desiccated at 4°C or -20°C).[11]

Data on this compound Stability

While specific quantitative data on the degradation of this compound under various conditions is limited in publicly available literature, the following table summarizes the recommended storage conditions based on supplier information and related studies on similar compounds.

Storage Condition Solvent Duration Expected Stability Reference
-80°C DMSO6 monthsHigh[4][5]
-20°C DMSO1 monthModerate[1][4][5]
4°C (Solid) N/A2 years (desiccated)High[11][15]
-20°C (Solid) N/A3 yearsHigh[1][2]
Room Temperature VariousShort-termLow (degradation accelerated)[7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound (MW: 354.40 g/mol ) to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of the solid compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 3.544 mg.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the solid. In this example, add 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing the Stability of this compound Solutions:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Divide the solution into several aliquots to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature; protected from light vs. exposed to light).

  • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), remove an aliquot from each storage condition.

  • Analyze the concentration and purity of this compound in each sample using a validated analytical method, such as HPLC-DAD or LC-MS/MS.

  • Compare the results to the initial concentration at time 0 to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh Solid this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot storage_conditions Store aliquots at: - -80°C - -20°C - 4°C - Room Temperature (Light vs. Dark) aliquot->storage_conditions sampling Sample at time points (0, 1, 2, 4 weeks, etc.) storage_conditions->sampling hplc Analyze by HPLC-DAD/LC-MS/MS sampling->hplc data Quantify Degradation hplc->data signaling_pathways cluster_jak_stat JAK/STAT Pathway cluster_tgf_beta TGF-β Signaling cluster_cancer Cancer Cell Effects IXN This compound JAK JAK IXN->JAK Inhibits TGFb TGF-β Expression IXN->TGFb Reduces Proliferation Cell Proliferation IXN->Proliferation Inhibits Apoptosis Apoptosis IXN->Apoptosis Induces STAT STAT JAK->STAT ProInflammatory Pro-inflammatory Gene Expression STAT->ProInflammatory

References

Technical Support Center: Refinement of (2S)-Isoxanthohumol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the extraction of (2S)-Isoxanthohumol (IX) to minimize impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a prenylflavonoid found in the hop plant (Humulus lupulus L.).[1] It is a significant compound in research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2][3] Furthermore, it is a precursor to 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known.[1][3]

Q2: What are the primary impurities encountered during Isoxanthohumol extraction?

A2: The main impurities in Isoxanthohumol extracts are typically other prenylflavonoids from the hop plant, such as Xanthohumol (XN), desmethylxanthohumol (DMX), and 8-prenylnaringenin (8-PN).[3][4] Other potential impurities include bitter acids (α- and β-acids), phenolic compounds, and plant waxes.[2][4]

Q3: How can I enrich my extract with Isoxanthohumol over Xanthohumol?

A3: Certain extraction techniques can promote the isomerization of Xanthohumol to Isoxanthohumol. Pressurized Hot Water Extraction (PHWE) at elevated temperatures (e.g., 150°C) has been shown to significantly increase the ratio of Isoxanthohumol to Xanthohumol in the final extract.[2][3]

Q4: What are some environmentally friendly extraction methods for Isoxanthohumol?

A4: Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is considered a green technology as it uses water as the solvent, avoiding the need for organic solvents.[2][3] Supercritical fluid extraction with CO2 is another environmentally friendly option.[2]

Q5: How should I store my purified this compound?

A5: It is recommended to store purified this compound desiccated at 4°C to maintain its stability.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Isoxanthohumol - Inefficient extraction method.- Insufficient isomerization of Xanthohumol to Isoxanthohumol.- Degradation of the compound during extraction.- Employ Pressurized Liquid Extraction (PLE) or Pressurized Hot Water Extraction (PHWE) which have shown higher extraction efficiencies.[3]- Increase the temperature during PHWE to around 150°C to promote isomerization.[2][3]- Optimize extraction time; prolonged exposure to high temperatures can lead to degradation.
High Levels of Xanthohumol Impurity - Extraction method favors Xanthohumol.- Insufficient isomerization.- Utilize PHWE at 150°C, which has been demonstrated to yield a high Isoxanthohumol to Xanthohumol ratio.[2]- Consider a sequential extraction, starting with a non-polar solvent like hexane to remove some non-polar compounds, followed by a more polar solvent for Isoxanthohumol extraction.[2][5]
Presence of Bitter Acids and other Non-polar Impurities - Co-extraction with the desired compound.- Perform an initial extraction step with a non-polar solvent such as hexane to remove a significant portion of these impurities.[5]- Employ purification techniques like column chromatography after the initial extraction.[6]
Variable Retention Times in HPLC Analysis - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.[7]- Use a column oven to maintain a stable temperature.[7]- Check for column contamination and consider flushing or replacing the column if necessary.
Poor Peak Shape in HPLC Chromatogram - Column overloading.- Presence of co-eluting impurities.- Inappropriate mobile phase.- Dilute the sample before injection.- Optimize the gradient elution program to improve separation.[2]- Adjust the mobile phase composition, including the pH and solvent ratios.

Experimental Protocols

Protocol 1: Pressurized Hot Water Extraction (PHWE) for Isoxanthohumol Enrichment

This protocol is adapted from a method shown to selectively increase the Isoxanthohumol content.[2][3]

1. Sample Preparation:

  • Cryogenically crush hop pellets to a fine powder.

  • Mix 1 gram of the hop powder with 2 grams of sea sand.

2. Extraction:

  • Use an Accelerated Solvent Extraction (ASE) system.

  • Pack the sample mixture into an 11 mL extraction cell.

  • Perform the extraction with water at a pressure of 1500 psi and a temperature of 150°C.

  • The total extraction time is 30 minutes, consisting of 6 cycles of 5 minutes each.

3. Post-Extraction:

  • Purge the extraction cell with nitrogen gas to collect the extract.

  • Remove the water from the extract via freeze-drying.

  • Store the dried extract at 4°C.

Protocol 2: HPLC-DAD Analysis of Isoxanthohumol and Xanthohumol

This protocol provides a method for the quantification of Isoxanthohumol and Xanthohumol.[2]

1. Instrumentation:

  • An HPLC system equipped with a Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

2. Mobile Phase:

  • A multi-solvent gradient system can be used for optimal separation. For example:

    • Solvent A: 1% formic acid in acetonitrile

    • Solvent B: 1% formic acid in methanol

    • Solvent C: 1% formic acid in water

    • Solvent D: methanol

  • A specific gradient program should be developed and validated.

3. Chromatographic Conditions:

  • Flow rate: 0.6 mL/min.

  • Injection volume: 20 µL.

  • Detection wavelengths: Set the DAD to monitor 280 nm for Isoxanthohumol and 370 nm for Xanthohumol.[3]

4. Quantification:

  • Prepare calibration curves using certified standards of this compound and Xanthohumol.

  • Analyze the extracts and quantify the compounds by comparing their peak areas to the calibration curves.

Quantitative Data

Table 1: Comparison of Extraction Methods on Isoxanthohumol (IX) and Xanthohumol (XN) Yield

Extraction MethodTemperature (°C)IX Yield (mg/g of dry hop)XN Yield (mg/g of dry hop)IX/XN RatioReference
Solid-Liquid (DMSO)Room Temp0.673.930.17[2]
PHWE50---[2]
PHWE100---[2]
PHWE1502.340.1121.27[2]
PHWE200---[2]
PLE (Ethanol after Hexane)150~5.0~2.0~2.5[2]

Note: "-" indicates data not provided in the cited source.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Processing & Analysis start Hop Pellets prep Cryogenic Crushing start->prep mix Mix with Sea Sand prep->mix extraction Pressurized Hot Water Extraction (150°C) mix->extraction post_extraction Freeze-Drying extraction->post_extraction analysis HPLC-DAD Analysis post_extraction->analysis purified_ix Purified this compound analysis->purified_ix

Caption: Experimental workflow for the extraction and analysis of this compound.

isomerization_pathway XN Xanthohumol (XN) (Chalcone) IX This compound (IX) (Flavanone) XN->IX Isomerization (e.g., during wort boiling or PHWE)

Caption: Isomerization of Xanthohumol to this compound.

References

Technical Support Center: Optimization of Cell-Based Assays for (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving (2S)-Isoxanthohumol (IXN).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental workflow with this compound.

Question Answer and Troubleshooting Steps
1. My this compound is not dissolving properly in my cell culture medium. What should I do? This compound has low aqueous solubility. Troubleshooting: - Primary Solvent: Dissolve this compound in a high-quality, anhydrous solvent like DMSO first to create a concentrated stock solution.[1][2][3] - Working Concentration: When preparing your working solution, ensure the final concentration of the primary solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. - Solubility Enhancement: If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1] For in vivo studies or specific in vitro needs, solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve higher solubility.[1]
2. I am observing inconsistent results between experiments. What could be the cause? Inconsistent results can stem from the stability of this compound. Its precursor, xanthohumol, is sensitive to heat and light, and can isomerize to isoxanthohumol.[4][5] It is prudent to assume similar sensitivities for this compound. Troubleshooting: - Storage: Store your this compound stock solution at -20°C or -80°C and protect it from light.[1] For short-term storage (up to one month), -20°C is suitable, while -80°C is recommended for long-term storage (up to six months).[1] - Handling: Prepare fresh working solutions for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles.[1] - Experimental Conditions: Maintain consistent incubation times and temperatures to minimize variability.
3. My untreated control cells are showing signs of stress or death. Why might this be happening? This could be due to issues with your cell culture technique or the experimental setup. Troubleshooting: - Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Perform a solvent toxicity control experiment. - Cell Health: Use cells that are in the logarithmic growth phase and have a viability of >90%. Do not use cells that are over-confluent.[6][7] - Environmental Factors: Maintain optimal incubator conditions (temperature, CO2, humidity).[6]
4. How do I determine the optimal seeding density for my cell-based assay? The optimal seeding density is crucial for a successful assay and depends on the cell line's growth rate and the assay duration. Troubleshooting: - Titration Experiment: Perform a cell titration experiment where you seed a range of cell densities and measure the assay signal at different time points (e.g., 24, 48, 72 hours). - Assay Window: Choose a seeding density that provides a robust signal in your untreated controls without the cells becoming over-confluent by the end of the experiment.
5. I am not observing a dose-dependent effect of this compound in my viability assay. What should I check? A lack of a clear dose-response curve can be due to several factors. Troubleshooting: - Concentration Range: You may need to test a wider or different range of this compound concentrations. - Incubation Time: The incubation time may be too short for the effects to become apparent. Consider extending the treatment duration. - Compound Stability: Ensure your compound is not degrading in the culture medium over the course of the experiment. Prepare fresh dilutions for each experiment.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Solubility of this compound
SolventConcentrationNotes
DMSO100 mg/mL (282.17 mM)Ultrasonic assistance may be needed.[1]
DMSO70 mg/mL (197.51 mM)Use fresh, non-hygroscopic DMSO.[2]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL-
Ethanol3 mg/mL-
DMF3 mg/mL-
Table 2: IC50 Values of this compound in Cancer Cell Lines
Cell LineAssayIC50 Value (µM)Reference
B16 MelanomaMTT Assay22.15[3]
A375 MelanomaMTT Assay22.9[3]
BV-2 Microglial CellsGriess Assay (Nitric Oxide Inhibition)19.52[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as desired in 6-well plates or culture flasks.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes and discarding the supernatant.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Caspase-3 Activity Assay (Colorimetric)

This protocol outlines the measurement of Caspase-3 activity, a key marker of apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

Procedure:

  • Cell Treatment and Lysis:

    • Induce apoptosis in cells by treating with this compound.

    • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.[12]

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.[12]

  • Assay Reaction:

    • Add 50 µL of 2X Reaction Buffer (with DTT added immediately before use) to each well of a 96-well plate.[13]

    • Add 50 µL of your cell lysate to the wells.

    • Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

    • Read the absorbance at 400-405 nm using a microplate reader.[12][13]

    • The fold-increase in Caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.[13]

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to visualize key processes.

PI3K_Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylation CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse IXN This compound IXN->PI3K Modulation

Caption: PI3K/Akt signaling pathway modulated by this compound.

AMPK_PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm / Nucleus IXN This compound AMPK AMPK IXN->AMPK Upregulation pAMPK p-AMPK AMPK->pAMPK Phosphorylation PPARa PPARα pAMPK->PPARa Activation LipidMetabolism Regulation of Lipid Metabolism PPARa->LipidMetabolism

Caption: AMPK/PPARα signaling pathway activated by this compound.[14][15][16]

Experimental_Workflow_Apoptosis start Start: Seed Cells treatment Treat with This compound start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V & PI wash->stain analyze Analyze via Flow Cytometry stain->analyze

Caption: Experimental workflow for the Annexin V apoptosis assay.

References

Technical Support Center: Scaling Up the Purification of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2S)-Isoxanthohumol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the purification of this chiral flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for purifying this compound on a larger scale?

A1: The purification of this compound from a crude hop extract is typically a two-stage process. The first stage involves the purification of the racemic mixture of isoxanthohumol to remove other impurities from the extract. The second stage is the chiral separation of the (2S)- and (2R)-enantiomers to isolate the desired this compound.

Q2: How is the initial purification of racemic isoxanthohumol from the crude extract achieved at scale?

A2: Macroporous resin chromatography is an effective and scalable method for the initial purification of flavonoids like isoxanthohumol from crude plant extracts.[1][2][3] This technique offers advantages such as high adsorption capacity, good selectivity, and the use of relatively benign solvents for elution, making it suitable for industrial applications.[1][3]

Q3: How can I separate the (2S)-enantiomer from the racemic mixture of isoxanthohumol?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers of flavonoids.[4][5] For isoxanthohumol, polysaccharide-based chiral stationary phases (CSPs) have been shown to be effective. Specifically, columns such as Chiralcel OD-H and Chiralpak AD-RH have been used for the analytical separation of isoxanthohumol enantiomers and can be scaled up for preparative purification.[4][5]

Q4: What are the key considerations when scaling up the chiral HPLC separation?

A4: When scaling up a chiral HPLC method, the primary goal is to increase the throughput while maintaining resolution and purity. Key parameters to consider include column dimensions (increasing diameter while keeping bed height constant), flow rate, sample loading, and solvent consumption. The transition from analytical to preparative scale often involves optimizing the mobile phase composition and flow rate to maximize the amount of product purified per unit of time.

Experimental Workflow

The overall workflow for the scaled-up purification of this compound can be visualized as follows:

Purification_Workflow start Crude Hop Extract (containing racemic Isoxanthohumol) macroporous_resin Stage 1: Macroporous Resin Chromatography start->macroporous_resin racemic_ix Purified Racemic Isoxanthohumol macroporous_resin->racemic_ix chiral_hplc Stage 2: Preparative Chiral HPLC racemic_ix->chiral_hplc s_ix This compound chiral_hplc->s_ix r_ix (2R)-Isoxanthohumol (byproduct) chiral_hplc->r_ix

A high-level overview of the two-stage purification process for this compound.

Experimental Protocols

Stage 1: Purification of Racemic Isoxanthohumol using Macroporous Resin Chromatography

This protocol outlines a general procedure for the enrichment of total flavonoids, including racemic isoxanthohumol, from a crude extract. Optimization will be required for specific extracts and scales.

1. Resin Selection and Pre-treatment:

  • Resin Selection: A screening of different macroporous resins (e.g., non-polar, weakly polar, and polar) is recommended to find the one with the best adsorption and desorption characteristics for isoxanthohumol.[1][3][6] Resins like AB-8 and HPD-600 have shown good performance for flavonoid purification.[3][6][7]

  • Pre-treatment: Soak the selected resin in ethanol for 24 hours to remove any residual monomers and porogenic agents. Then, wash the resin thoroughly with deionized water until no ethanol is detected.

2. Column Packing:

  • Wet-pack the pre-treated macroporous resin into a chromatography column of appropriate size for the desired scale.

3. Adsorption (Loading):

  • Dissolve the crude hop extract in a suitable solvent (e.g., a low concentration of ethanol in water) and adjust the pH if necessary to optimize adsorption.[3]

  • Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Monitor the effluent to determine the breakthrough point, where the resin becomes saturated and the target compounds start to elute.

4. Washing:

  • After loading, wash the column with deionized water or a very low concentration of ethanol to remove unbound impurities such as sugars and polar compounds.

5. Desorption (Elution):

  • Elute the adsorbed flavonoids using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[3]

  • Collect fractions and analyze them by HPLC to identify those containing the highest concentration and purity of racemic isoxanthohumol.

6. Concentration:

  • Pool the fractions rich in racemic isoxanthohumol and remove the solvent under reduced pressure to obtain the purified racemic product.

Stage 2: Chiral Separation of this compound by Preparative HPLC

This protocol provides a starting point for scaling up the analytical chiral separation to a preparative scale.

1. Analytical Method Development:

  • Develop an analytical HPLC method for the baseline separation of isoxanthohumol enantiomers using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-RH).[4][5]

  • Optimize the mobile phase composition (e.g., hexane/ethanol or methanol/2-propanol/water) to achieve good resolution (Rs > 1.5) and a reasonable analysis time.[4][5]

2. Scale-Up Calculation:

  • Use the parameters from the optimized analytical method to calculate the conditions for the preparative scale. The flow rate and injection volume can be scaled up based on the cross-sectional area of the preparative column compared to the analytical column.

3. Preparative HPLC Run:

  • Column: A preparative column packed with the same chiral stationary phase as used in the analytical method.

  • Mobile Phase: The optimized mobile phase from the analytical method.

  • Sample Preparation: Dissolve the purified racemic isoxanthohumol in the mobile phase at the highest possible concentration without causing peak distortion.

  • Injection: Inject the sample onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the elution of the (2S)- and (2R)-enantiomers.

4. Analysis and Pooling:

  • Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity.

  • Pool the fractions containing the this compound with the desired purity.

5. Solvent Removal:

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Macroporous Resins for Flavonoid Purification (Illustrative Data)

Resin TypePolarityAdsorption Capacity (mg/g)Desorption Ratio (%)
Resin ANon-polar15.268.5
Resin BWeakly Polar25.885.2
Resin CPolar18.575.1

Note: This table provides illustrative data. Actual values will depend on the specific resin, flavonoid, and experimental conditions.

Table 2: Scale-Up Parameters for Preparative Chiral HPLC (Illustrative Data)

ParameterAnalytical ScalePreparative Scale
Column Dimensions4.6 x 250 mm20 x 250 mm
Flow Rate1.0 mL/min18.8 mL/min
Injection Volume10 µL1.88 mL
Sample Concentration1 mg/mL10 mg/mL
Expected Yield per run -~15 mg of (2S)-IX
Solvent Consumption ~40 mL~750 mL

Note: These are calculated values based on a direct scale-up and will require optimization.

Troubleshooting Guides

Macroporous Resin Chromatography

Troubleshooting_Macroporous_Resin cluster_issues Common Issues and Solutions issue1 Low Adsorption Capacity Causes: - Inappropriate resin polarity - Incorrect sample pH - High flow rate during loading Solutions: - Screen resins of different polarities - Optimize sample pH - Reduce loading flow rate issue2 Low Desorption (Poor Recovery) Causes: - Elution solvent too weak - Strong irreversible binding to resin - Insufficient elution volume Solutions: - Increase ethanol concentration in eluent - Try a different resin - Increase elution volume issue3 Co-elution of Impurities Causes: - Similar polarity of impurities and target - Inadequate washing step Solutions: - Optimize gradient elution profile - Add or extend the washing step - Consider a secondary purification step

Troubleshooting common issues in macroporous resin chromatography.
Preparative Chiral HPLC

Troubleshooting_Chiral_HPLC cluster_issues Common Issues and Solutions issue1 Poor Resolution at Preparative Scale Causes: - Column overload - High flow rate - Inappropriate mobile phase Solutions: - Reduce sample load - Optimize flow rate - Re-optimize mobile phase composition issue2 Peak Tailing or Fronting Causes: - Secondary interactions with stationary phase - Sample solvent stronger than mobile phase - Column degradation Solutions: - Add a mobile phase modifier (e.g., acid/base) - Dissolve sample in mobile phase - Use a new column issue3 Low Yield Causes: - Incomplete elution - Degradation of the compound on the column - Inefficient fraction collection Solutions: - Use a stronger mobile phase for flushing - Check compound stability under chromatographic conditions - Optimize fraction collection parameters issue4 Peak Splitting Causes: - Column void or contamination at the inlet - Sample solvent incompatibility - Co-eluting impurity Solutions: - Replace or repack the column - Dissolve sample in mobile phase - Improve initial purification step

Troubleshooting common issues in preparative chiral HPLC.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols and troubleshooting guides are general and may require optimization for specific applications and scales. Always refer to the manufacturer's instructions for equipment and consumables.

References

Technical Support Center: Lyophilization of Isoxanthohumol Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cryoprotectants for the lyophilization of isoxanthohumol (IXN) nanoparticles. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the freeze-drying process.

Frequently Asked Questions (FAQs)

Q1: Why is lyophilization necessary for isoxanthohumol nanoparticles?

A1: Lyophilization, or freeze-drying, is a critical process for enhancing the long-term stability of isoxanthohumol nanoparticle formulations.[1][2][3] Aqueous suspensions of nanoparticles can be prone to physical and chemical instability, leading to aggregation, particle fusion, and potential degradation of the encapsulated isoxanthohumol.[1][4] Converting the nanoparticle suspension into a dry powder through lyophilization improves shelf life and facilitates storage and transportation.[5]

Q2: What are cryoprotectants and why are they essential for freeze-drying IXN nanoparticles?

A2: Cryoprotectants are excipients added to nanoparticle formulations before freeze-drying to protect them from the stresses of the freezing and drying processes.[1][6] During lyophilization, the formation of ice crystals can exert mechanical stress on the nanoparticles, leading to irreversible aggregation and an increase in particle size upon reconstitution.[6][7] Cryoprotectants form a glassy, amorphous matrix around the nanoparticles, which helps to maintain their separation and structural integrity, ensuring they can be easily redispersed to their original size.[5][7]

Q3: Which cryoprotectants are recommended for isoxanthohumol nanoparticles?

A3: For isoxanthohumol nanoparticles (IXN-Nps), 5% mannitol has been identified as an effective cryoprotectant. Sugars like sucrose and trehalose are also commonly used and have shown excellent cryoprotective effects for various types of nanoparticles, including those carrying hydrophobic drugs.[8][9][10] The optimal choice and concentration will depend on the specific formulation of your IXN nanoparticles. It is highly recommended to screen several cryoprotectants to determine the best option for your system.

Q4: What is a freeze-thaw study and how can it help in selecting a cryoprotectant?

A4: A freeze-thaw study is a rapid screening method to predict the effectiveness of a cryoprotectant before committing to a full lyophilization cycle.[11] The principle is that a cryoprotectant that effectively prevents nanoparticle aggregation during a simple freezing and thawing cycle is likely to perform well during the more complex freeze-drying process.[11] This method saves time and resources by quickly identifying promising candidates for cryoprotection.[11]

Q5: What are the key parameters to evaluate after lyophilization and reconstitution of IXN nanoparticles?

A5: After reconstituting the lyophilized powder, it is crucial to assess the following parameters to ensure the quality of your isoxanthohumol nanoparticles:

  • Particle Size and Polydispersity Index (PDI): To confirm that the nanoparticles have not aggregated.

  • Zeta Potential: To check for changes in surface charge, which can affect stability.

  • Visual Appearance and Reconstitution Time: The lyophilized cake should be uniform, and the powder should redisperse quickly and completely.[5]

  • Encapsulation Efficiency and Drug Loading: To ensure that the isoxanthohumol has not leaked from the nanoparticles during the process.

  • Moisture Content: To confirm the effectiveness of the drying process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased Particle Size and/or PDI after Reconstitution - Insufficient cryoprotectant concentration.- Inappropriate choice of cryoprotectant.- Freezing rate is too slow or too fast for the formulation.[7]- Increase the cryoprotectant concentration.- Screen other cryoprotectants such as trehalose or sucrose.- Optimize the freezing protocol (e.g., compare slow freezing at -20°C with rapid freezing at -70°C).[6]
Difficulty in Reconstituting the Lyophilized Powder - Nanoparticle aggregation during lyophilization.- Collapse of the cake structure during primary drying.- Use a more effective cryoprotectant or a combination of cryoprotectants (e.g., a sugar with a polymer).- Ensure the shelf temperature during primary drying is below the collapse temperature (Tc) of the formulation.
Visible Aggregates in the Reconstituted Suspension - Severe particle fusion during the freezing step.- A higher concentration of cryoprotectant is likely needed to properly embed and separate the nanoparticles.[7]- Consider using a combination of cryoprotectants.
"Collapsed" or "Melted-Back" Lyophilized Cake - The temperature during primary drying exceeded the collapse temperature (Tc) of the formulation.[12]- Determine the Tc of your formulation using a freeze-drying microscope or differential scanning calorimetry (DSC).- Set the shelf temperature during primary drying at least 2-5°C below the determined Tc.
Loss of Isoxanthohumol Encapsulation - Destabilization of the nanoparticle structure during freezing and/or drying.- Screen for a cryoprotectant that better preserves the integrity of the nanoparticle matrix.- A less aggressive lyophilization cycle with slower temperature ramps may be beneficial.

Data on Cryoprotectant Performance for Nanoparticles

The following tables summarize data from studies on various nanoparticles, which can serve as a reference for selecting cryoprotectants for hydrophobic drug-loaded nanoparticles like isoxanthohumol.

Table 1: Comparison of Cryoprotectants for Progesterone-Loaded Solid Lipid Nanoparticles (SLNs)

Cryoprotectant (10%)Particle Size after Freeze-Thaw (Slow Freeze, -20°C) (nm)Particle Size after Freeze-Thaw (Rapid Freeze, -70°C) (nm)Particle Size after Lyophilization (nm)
Trehalose 450350~330
Sorbitol 480360~400
Mannitol 500380~420
Dextran 600450~550
PVP 40 700500~600
Glycine 1200600>1000

Data adapted from a study on progesterone-loaded stearic acid solid lipid nanoparticles. Trehalose was identified as the most effective cryoprotectant.[6]

Table 2: Effect of Trehalose Concentration on Insulin-Loaded PLGA Nanoparticles

CryoprotectantConcentration (% w/v)Particle Size after Lyophilization (nm)
None 0>1000 (Aggregated)
Trehalose 5~450
Trehalose 10~396
Trehalose 15~420
Trehalose 20~400

Data adapted from studies on PLGA nanoparticles. These studies highlight the importance of optimizing the cryoprotectant concentration.[13][14]

Experimental Protocols

Protocol 1: Screening of Cryoprotectants using a Freeze-Thaw Study

This protocol provides a method for rapidly screening the effectiveness of different cryoprotectants.

  • Preparation of Samples:

    • Prepare stock solutions of various cryoprotectants (e.g., 20% w/v mannitol, 20% w/v trehalose, 20% w/v sucrose) in deionized water.

    • To a fixed volume of your isoxanthohumol nanoparticle suspension, add a sufficient volume of the cryoprotectant stock solution to achieve the desired final concentration (e.g., 5% or 10% w/v).

    • Gently mix the samples.

    • Prepare a control sample of the nanoparticle suspension without any cryoprotectant.

  • Freezing:

    • Transfer the samples into appropriate vials.

    • Place the vials in a freezer at -40°C or -70°C and hold for at least 12 hours.[11]

  • Thawing:

    • Remove the samples from the freezer and allow them to thaw at room temperature until they have completely returned to a liquid state.[11]

  • Analysis:

    • Measure the particle size and Polydispersity Index (PDI) of each sample using Dynamic Light Scattering (DLS).

    • Compare the particle size and PDI of the cryoprotected samples to the control (without cryoprotectant) and to the original, unfrozen nanoparticle suspension.

    • The cryoprotectant that results in the smallest change in particle size and PDI is considered the most promising candidate for lyophilization.

Protocol 2: Lyophilization of Isoxanthohumol Nanoparticles

This is a general protocol for the lyophilization of nanoparticles. The cycle parameters should be optimized for your specific formulation and freeze-dryer.

  • Formulation:

    • Prepare the isoxanthohumol nanoparticle suspension with the optimal cryoprotectant and concentration determined from the screening study.

  • Freezing:

    • Dispense the formulated nanoparticle suspension into lyophilization vials.

    • Place the vials on the shelf of the freeze-dryer.

    • Cool the shelves to a temperature of -40°C at a controlled rate (e.g., 1°C/minute).

    • Hold the samples at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Once the samples are completely frozen, apply a vacuum to the chamber (e.g., ≤ 200 mTorr).

    • Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -20°C). This temperature should be held constant for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature further (e.g., to 25°C) while maintaining the vacuum.

    • Hold for an additional 6-12 hours to remove any residual, unfrozen water.

  • Stoppering and Storage:

    • Backfill the chamber with an inert gas like nitrogen.

    • Stopper the vials under vacuum or nitrogen.

    • Remove the vials from the freeze-dryer and seal them.

    • Store the lyophilized product at the recommended temperature (e.g., 4°C or room temperature), protected from light and moisture.

Visualizations

Experimental_Workflow Workflow for Cryoprotectant Selection and Lyophilization cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization & Lyophilization cluster_analysis Post-Lyophilization Analysis NP_Suspension IXN Nanoparticle Suspension Mix Mix NP Suspension with Cryoprotectants NP_Suspension->Mix Cryo_Solutions Cryoprotectant Stock Solutions (Mannitol, Trehalose, etc.) Cryo_Solutions->Mix FreezeThaw Freeze-Thaw Cycle (-40°C to RT) Mix->FreezeThaw DLS_Screen Analyze Particle Size & PDI FreezeThaw->DLS_Screen Select_Cryo Select Optimal Cryoprotectant DLS_Screen->Select_Cryo Smallest change in size/PDI Lyophilization Perform Lyophilization (Freezing, Primary & Secondary Drying) Select_Cryo->Lyophilization Reconstitute Reconstitute Lyophilized Powder Lyophilization->Reconstitute Final_Analysis Characterize: - Particle Size & PDI - Zeta Potential - Encapsulation Efficiency Reconstitute->Final_Analysis

Caption: A flowchart illustrating the process of selecting a cryoprotectant and performing lyophilization.

Signaling_Pathway Potential Signaling Pathways Modulated by Isoxanthohumol cluster_pi3k PI3K/AKT Pathway cluster_notch Notch Pathway cluster_jak_stat JAK/STAT Pathway IXN Isoxanthohumol (IXN) Nanoparticles PI3K PI3K IXN->PI3K Inhibits Notch1 Notch1 IXN->Notch1 Inhibits JAK JAK IXN->JAK Interferes Apoptosis Apoptosis IXN->Apoptosis Induces AKT AKT PI3K->AKT PI3K->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Hes1 Hes-1 Notch1->Hes1 Notch1->Apoptosis Inhibits Hes1->Proliferation Promotes STAT STAT JAK->STAT STAT->Proliferation Promotes

Caption: Isoxanthohumol may exert anti-cancer effects by modulating key signaling pathways.

References

Technical Support Center: Strategies to Increase the Oral Bioavailability of Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the oral bioavailability of isoxanthohumol (IXN).

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of isoxanthohumol?

A1: The low oral bioavailability of isoxanthohumol (IXN) is primarily attributed to its poor aqueous solubility.[1][2] IXN is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. While it can permeate the intestinal wall, if it is not dissolved, it cannot be efficiently absorbed into the bloodstream. Additionally, like many flavonoids, IXN may be subject to metabolic processes in the gut and liver, though its conversion to 8-prenylnaringenin (8PN) can be considered a bioactivation step.[3][4]

Q2: What are the most promising strategies to enhance the oral bioavailability of isoxanthohumol?

A2: Several strategies have shown significant promise in enhancing the oral bioavailability of isoxanthohumol (IXN):

  • Nanoformulations: Reducing the particle size of IXN to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.[1] Nanosuspensions and solid lipid nanoparticles (SLNs) are two effective approaches.[1][5][6]

  • Prodrug Approach and Metabolism: Isoxanthohumol itself is a prodrug of the potent phytoestrogen 8-prenylnaringenin (8PN).[3][7] The conversion of IXN to 8PN by the gut microbiota can lead to increased systemic exposure to a more active compound.[3][4][8]

  • Lipid-Based Formulations: Formulating IXN with lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[9][10]

Q3: How much can I expect to increase the oral bioavailability of isoxanthohumol using nanoformulations?

A3: Nanoformulations have been demonstrated to significantly increase the oral bioavailability of isoxanthohumol. For instance, an isoxanthohumol nanosuspension was found to increase the oral bioavailability by 2.8 times compared to an isoxanthohumol solution in in vivo studies.[1][2] For the related compound xanthohumol, formulation into solid lipid nanoparticles (SLNs) resulted in a 4.70-fold increase in the area under the curve (AUC).[8]

Troubleshooting Guides

Issue 1: Low bioavailability despite successful nanoformulation.
Possible Cause Troubleshooting Step
Particle Aggregation Ensure the presence of an effective stabilizer in your nanosuspension or the appropriate surfactant in your SLN formulation to prevent particle agglomeration in the gastrointestinal tract. Consider freeze-drying the nanosuspension with a cryoprotectant like mannitol to improve stability and redispersibility.[1][2]
Inadequate in vivo Dissolution The in vivo environment is complex. The presence of food can alter dissolution. Conduct dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance.
Rapid Metabolism While conversion to 8PN is often desirable, other metabolic pathways might lead to inactive metabolites. Investigate the metabolic profile of the nanoformulation in vitro using liver microsomes or S9 fractions, and in vivo by analyzing plasma and urine for metabolites.
Issue 2: High variability in in vivo pharmacokinetic studies.
Possible Cause Troubleshooting Step
Interindividual Differences in Gut Microbiota The conversion of isoxanthohumol to 8-prenylnaringenin is dependent on the composition of the gut microbiota, which can vary significantly between individuals.[3] This can lead to high variability in the levels of 8PN and overall exposure. Consider using animals with a defined gut microbiota or co-administering specific bacterial strains like Eubacterium limosum that are known to perform this conversion.[4][8]
Food Effects The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize the feeding conditions of your animal subjects (e.g., fasted or fed state) throughout the study.
Formulation Instability Ensure the physical and chemical stability of your formulation under the conditions of your study. Re-characterize your formulation for particle size and other relevant parameters just before administration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Isoxanthohumol Formulations

FormulationAnimal ModelDoseCmax (µmol/L)Tmax (h)AUC (µmol·h/L)Relative Bioavailability IncreaseReference
Isoxanthohumol SolutionMice50 mg/kg3.95 ± 0.810.5-Baseline[6]
Isoxanthohumol NanosuspensionRats----2.8-fold[1][2]

Table 2: Physicochemical Properties of Isoxanthohumol Nanoformulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Isoxanthohumol Nanosuspension249.50.149-25.21[1][2]
Xanthohumol-loaded SLNs108.60.22-12.70[8]

Experimental Protocols

Protocol 1: Preparation of Isoxanthohumol Nanosuspension by Micro Media Grinding

This protocol is based on the methodology described for preparing isoxanthohumol nanosuspensions.[1][2]

Materials:

  • Isoxanthohumol (IXN) powder

  • Stabilizer solution (e.g., hydroxypropyl methylcellulose, HPMC)

  • Zirconium oxide beads (0.5 mm)

  • Purified water

  • High-speed stirrer

  • Media mill

Procedure:

  • Prepare a coarse suspension by dispersing IXN powder in the stabilizer solution under high-speed stirring.

  • Transfer the coarse suspension to the media mill charged with zirconium oxide beads.

  • Mill the suspension at a specified speed and temperature for a predetermined duration.

  • Periodically withdraw samples to monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size and PDI are achieved.

  • Separate the nanosuspension from the milling media.

  • For a solid dosage form, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., 5% mannitol).[1][2]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of an isoxanthohumol formulation.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.

  • Divide the rats into groups (e.g., control group receiving IXN solution, test group receiving IXN nanosuspension).

  • Administer the respective formulations orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract IXN and its metabolites (e.g., 8PN) from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentrations of IXN and its metabolites using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Determine the relative bioavailability of the test formulation compared to the control solution.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Bioavailability Assessment start Isoxanthohumol (IXN) prep Preparation of Nanoformulation (e.g., Nanosuspension) start->prep char Physicochemical Characterization (Size, PDI, Zeta) prep->char invivo In Vivo Pharmacokinetic Study (Rats) char->invivo Optimized Formulation blood Blood Sampling invivo->blood lcms LC-MS/MS Analysis blood->lcms pk Pharmacokinetic Parameter Calculation lcms->pk bioav Bioavailability Determination pk->bioav

Caption: Experimental workflow for enhancing isoxanthohumol bioavailability.

metabolic_pathway IXN Isoxanthohumol (IXN) (Oral Administration) GI Gastrointestinal Tract IXN->GI Microbiota Gut Microbiota (e.g., Eubacterium limosum) GI->Microbiota PN8 8-Prenylnaringenin (8PN) (Potent Phytoestrogen) Microbiota->PN8 O-demethylation Absorption Intestinal Absorption PN8->Absorption Circulation Systemic Circulation Absorption->Circulation

Caption: Metabolic conversion of isoxanthohumol in the gut.

References

Validation & Comparative

Unraveling the Enantiomeric Puzzle: A Comparative Guide to (2S)- and (2R)-Isoxanthohumol's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the therapeutic potential of isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, a significant knowledge gap exists in understanding the distinct biological activities of its individual stereoisomers, (2S)-Isoxanthohumol and (2R)-Isoxanthohumol. While research has established the anti-cancer, anti-inflammatory, and neuroprotective properties of racemic IXN (a 1:1 mixture of both enantiomers), comparative data on the specific potency and mechanisms of each enantiomer remains largely unavailable in publicly accessible scientific literature.

Isoxanthohumol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, the (2S) and (2R) enantiomers. It is well-documented that the stereochemistry of a molecule can significantly influence its pharmacological activity, with one enantiomer often exhibiting greater potency or a different biological effect than the other. However, the current body of research on isoxanthohumol has predominantly focused on the racemic mixture, leaving the individual contributions of the (2S) and (2R) forms poorly understood.

This guide aims to provide a comprehensive overview of the known biological activities of isoxanthohumol and to highlight the critical need for further research into the enantioselective effects of its stereoisomers. While direct comparative data is absent, this document will summarize the established activities of racemic isoxanthohumol and discuss the potential implications of stereochemistry on its therapeutic applications.

Biological Activities of Racemic Isoxanthohumol: A Foundation for Enantiomeric Exploration

Studies on racemic isoxanthohumol have demonstrated its potential in several therapeutic areas:

  • Anti-Cancer Activity: Racemic IXN has been shown to exhibit antiproliferative effects against various cancer cell lines, including those of the breast, colon, and prostate.[1][2] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell growth and survival.[2]

  • Anti-Inflammatory Activity: Isoxanthohumol has been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

  • Neuroprotective Effects: Emerging research suggests that racemic IXN may have neuroprotective properties, although the specific mechanisms are still under investigation.[5]

The Missing Pieces: (2S)- vs. (2R)-Isoxanthohumol

A thorough review of the scientific literature reveals a conspicuous absence of studies directly comparing the biological activities of the isolated (2S)- and (2R)-enantiomers of isoxanthohumol. While methods for the chiral separation of these enantiomers have been developed, subsequent comparative biological evaluations have not been published.[6]

This lack of data prevents the creation of a quantitative comparison of their potencies (e.g., IC50 values for anti-cancer activity or inhibition of inflammatory markers). Consequently, it is currently not possible to determine if one enantiomer is more active than the other or if they possess distinct pharmacological profiles.

Experimental Methodologies for Future Comparative Studies

To address this knowledge gap, future research should focus on the separate evaluation of (2S)- and (2R)-Isoxanthohumol using established in vitro and in vivo models. The following experimental protocols, commonly used for assessing the biological activities of racemic isoxanthohumol, can be adapted for such comparative studies.

Anti-Cancer Activity Assessment
  • Cell Viability and Proliferation Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) would be treated with a range of concentrations of each enantiomer to determine their respective IC50 values (the concentration required to inhibit cell growth by 50%).

    • Experimental Workflow:

      MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat_S Add (2S)-IXN (various conc.) incubate1->treat_S treat_R Add (2R)-IXN (various conc.) incubate1->treat_R incubate2 Incubate for 48-72h treat_S->incubate2 treat_R->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read Calculate IC50 Calculate IC50 read->Calculate IC50

      MTT Assay Workflow for Comparing IXN Enantiomers
  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Comparing the percentage of apoptotic cells induced by each enantiomer would reveal any stereoselective effects on apoptosis induction.

Anti-Inflammatory Activity Assessment
  • NF-κB Inhibition Assays:

    • Reporter Gene Assay: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. A decrease in reporter gene activity in the presence of each enantiomer following stimulation with an inflammatory agent (e.g., TNF-α) would indicate NF-κB inhibition.

    • Western Blot Analysis: The effect of each enantiomer on the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB can be assessed by Western blotting.

  • Cytokine Production Assays:

    • ELISA (Enzyme-Linked Immunosorbent Assay): The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of immune cells (e.g., macrophages) treated with each enantiomer and an inflammatory stimulus can be quantified using ELISA.

    • Signaling Pathway Diagram:

      NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by IXN Enantiomers cluster_pathway NF-κB Signaling Cascade cluster_response Cellular Response TNFa TNF-α IKK IKK Complex TNFa->IKK activates S_IXN (2S)-IXN S_IXN->IKK inhibits? R_IXN (2R)-IXN R_IXN->IKK inhibits? IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkBa->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus NFkB_active->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) nucleus->gene_expression induces

      Potential Inhibition of the NF-κB Pathway by IXN Enantiomers

Neuroprotective Activity Assessment
  • Neuronal Cell Viability Assays:

    • Primary neurons or neuronal cell lines (e.g., SH-SY5Y) can be subjected to neurotoxic insults (e.g., oxidative stress, glutamate excitotoxicity). The protective effects of each enantiomer on cell viability can be measured using assays like the MTT or LDH (lactate dehydrogenase) release assay.

Conclusion: A Call for Enantioselective Research

The existing body of research provides a strong rationale for the therapeutic potential of isoxanthohumol. However, the lack of comparative data on the biological activities of its (2S) and (2R) enantiomers represents a significant hurdle in the development of this compound for clinical applications. A deeper understanding of the enantioselective properties of isoxanthohumol is crucial for identifying the more potent and potentially less toxic enantiomer, which would be a critical step towards the development of more effective and safer therapeutic agents. Future research efforts should prioritize the synthesis or separation of the individual enantiomers and their direct comparison in a range of biological assays to fully unlock the therapeutic promise of this fascinating natural product.

References

A Comparative Analysis of the Anticancer Properties of Isoxanthohumol and Xanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN) and isoxanthohumol (IXN) are prenylated flavonoids predominantly found in hops (Humulus lupulus L.), the primary bittering agent in beer.[1][2] While both compounds share a similar chemical backbone, their structural differences, arising from the cyclization of the chalcone structure of XN to the flavanone structure of IXN, lead to distinct biological activities.[3] Numerous studies have highlighted the potential of these natural compounds as anticancer agents, demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[2][3] This guide provides a comparative overview of the anticancer effects of isoxanthohumol and xanthohumol, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in the field of oncology and drug discovery.

Data Presentation: Comparative Anticancer Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for isoxanthohumol and xanthohumol in various cancer cell lines, providing a quantitative comparison of their cytotoxic and antiproliferative effects. Overall, the data suggests that xanthohumol is generally a more potent anticancer agent than isoxanthohumol across a range of cancer types.[2]

Cancer TypeCell LineCompoundIC50 (µM)Incubation Time (h)Reference
Breast Cancer MDA-MB-231Xanthohumol6.724[2]
Hs578TXanthohumol4.7824[2]
MCF-7Isoxanthohumol>10048[4]
Colon Cancer HT-29Xanthohumol3.6 - 7.348[5]
HT-29Isoxanthohumol16.9Not Specified[6]
SW480Xanthohumol3.648[5]
SW480Isoxanthohumol>10048[5]
SW620Xanthohumol7.348[5]
SW620Isoxanthohumol>10048[5]
Ovarian Cancer A-2780Xanthohumol0.5248[2]
A-2780Isoxanthohumol>100Not Specified[3]
Prostate Cancer PC-3Xanthohumol20-40Not Specified[1]
DU145Xanthohumol20-40Not Specified[1]
Melanoma B16F10Xanthohumol18.548[4]
B16F10Isoxanthohumol>10048[4]
Neuroblastoma NGP, SH-SY-5Y, SK-N-ASXanthohumol~12Not Specified[7]

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the anticancer effects of isoxanthohumol and xanthohumol.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Treat the cells with various concentrations of isoxanthohumol or xanthohumol (typically ranging from 0.1 to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Detection: Western Blotting for Apoptosis Markers

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[11]

  • Protein Extraction: Treat cells with the compounds of interest for a specified time. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 40 µg) on an 8%-12% polyacrylamide gel by SDS-PAGE.[12] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[11][13]

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of apoptotic proteins between treated and untreated cells.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: Treat cells with the compounds for the desired time. Harvest the cells, including any floating cells, and wash them with PBS.[1]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[1] Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[1] Incubate at room temperature for 5-10 minutes in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., FL-2 or FL-3).[14] Record at least 10,000 events per sample.[1]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Molecular Mechanisms

Xanthohumol: A Multi-Targeted Anticancer Agent

Xanthohumol exerts its anticancer effects by modulating a wide array of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[2]

Xanthohumol_Signaling_Pathways cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis cluster_inflammation Inflammation & Angiogenesis XN Xanthohumol PI3K PI3K XN->PI3K Inhibits Akt Akt XN->Akt Inhibits ERK ERK1/2 XN->ERK Inhibits STAT3 STAT3 XN->STAT3 Inhibits Notch1 Notch1 XN->Notch1 Inhibits Bax Bax XN->Bax Upregulates Bcl2 Bcl-2 XN->Bcl2 Downregulates NFkB NF-κB XN->NFkB Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces NFkB->Bcl2 Induces COX2 COX-2 NFkB->COX2 Induces

Key signaling pathways modulated by Xanthohumol.

Xanthohumol has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[1] It also suppresses the activation of transcription factors such as NF-κB and STAT3, which are involved in inflammation, cell survival, and angiogenesis.[1][6] Furthermore, XN can inhibit the ERK1/2 signaling pathway and the Notch1 pathway, both of which are frequently dysregulated in various cancers.[1][2] In terms of apoptosis induction, xanthohumol upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent programmed cell death.[2]

Isoxanthohumol: A Modulator of Specific Cellular Processes

The anticancer mechanisms of isoxanthohumol are less extensively characterized compared to xanthohumol. However, studies have indicated its involvement in specific cellular pathways.

Isoxanthohumol_Signaling_Pathways cluster_signaling Signaling & Efflux cluster_cellular_effects Cellular Effects IXN Isoxanthohumol JAK_STAT JAK/STAT Pathway IXN->JAK_STAT Interferes with ABCB1 ABCB1 (P-gp) IXN->ABCB1 Acts as a substrate Apoptosis Apoptosis IXN->Apoptosis Induces Gene_Expression Pro-inflammatory Gene Expression JAK_STAT->Gene_Expression Regulates Drug_Efflux Doxorubicin Efflux ABCB1->Drug_Efflux Mediates

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of (2S)-Isoxanthohumol against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The information is compiled from various preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the in vivo anti-inflammatory efficacy of Isoxanthohumol, Ibuprofen, and Diclofenac in established animal models of inflammation. Due to the limited availability of data for the specific (2S)-enantiomer in acute inflammatory models, data for Isoxanthohumol is presented. It is important to note that the experimental models and conditions may vary between studies, warranting cautious interpretation of direct comparisons.

CompoundAnimal ModelDosingKey FindingsReference
Isoxanthohumol High-fat diet-fed mice (Chronic Inflammation)0.1% in diet- Decreased mRNA expression of TNF-α and IL-1β in epididymal adipose tissue.[1]
Ibuprofen Carrageenan-induced paw edema in rats10 mg/kg- Significant decrease in paw size compared to control.[2]
Diclofenac Carrageenan-induced paw edema in rats5 mg/kg- Significant reduction in paw edema by 56.17 ± 3.89% at 2 hours.[3]
Diclofenac Carrageenan-induced paw edema in rats20 mg/kg- Significant reduction in paw edema by 71.82 ± 6.53% at 3 hours.[3]

Experimental Protocols

Detailed methodologies for the key in vivo inflammation models cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control, standard drug (e.g., Ibuprofen, Diclofenac), and test compound (this compound) groups.

  • Compound Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and the efficacy of compounds in modulating cytokine production.

  • Animals: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to control, LPS, and LPS + test compound (this compound) groups.

  • Compound Administration: The test compound is administered (e.g., orally or i.p.) prior to LPS challenge.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) is administered to induce a systemic inflammatory response. The control group receives saline.

  • Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), blood and tissue samples (e.g., liver, spleen, lung) are collected.

  • Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA. Gene and protein expression of inflammatory mediators in tissues can be analyzed by RT-PCR and Western blotting, respectively.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflows.

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Inflammatory Response cluster_inhibition Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Nuclear Translocation COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Isoxanthohumol This compound Isoxanthohumol->NFkB Inhibits NF-κB activation NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX2 Inhibit

Caption: Simplified signaling pathway of inflammation and points of intervention.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Compound_Prep Compound Preparation Grouping->Compound_Prep Administration Compound/Vehicle Administration Compound_Prep->Administration Induction Induction of Inflammation (Carrageenan or LPS) Administration->Induction Measurement Measurement of Inflammatory Response (Paw Volume or Cytokine Levels) Induction->Measurement Data_Collection Data Collection Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Discussion

The available data suggests that Isoxanthohumol possesses anti-inflammatory properties, as evidenced by its ability to reduce the expression of key pro-inflammatory cytokines in a chronic inflammation model.[1] The primary mechanism of action for isoxanthohumol's anti-inflammatory effects is thought to be through the inhibition of the NF-κB signaling pathway.[1] In contrast, Ibuprofen and Diclofenac are well-characterized NSAIDs that exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

A direct comparison of the potency of this compound with Ibuprofen and Diclofenac in a standardized acute inflammation model, such as the carrageenan-induced paw edema assay, is necessary for a conclusive evaluation of its relative efficacy. The data presented in this guide, compiled from separate studies, provides a preliminary basis for comparison and highlights the potential of this compound as an anti-inflammatory agent. Further research, including dose-response studies and head-to-head comparisons, is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Estrogenic Potency of (2S)-Isoxanthohumol and 8-prenylnaringenin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of endocrine research, particularly concerning phytoestrogens, the prenylflavonoids from hops (Humulus lupulus L.) have garnered significant attention. Among these, 8-prenylnaringenin (8-PN) is recognized as one of the most potent phytoestrogens discovered to date.[1][2] Its precursor, isoxanthohumol (IX), is also found in hops and beer and serves as a pro-estrogen.[3][4] This guide provides an objective comparison of the estrogenic potency of (2S)-Isoxanthohumol and 8-prenylnaringenin, supported by quantitative data from various in vitro assays and detailed experimental protocols. The focus is to delineate their mechanisms of action and relative activities for researchers in pharmacology and drug development.

This compound is a chiral flavanone that exhibits limited intrinsic estrogenic activity.[2][3] Its significance lies in its biotransformation into the highly active 8-PN. This conversion can be mediated by human intestinal microbiota, specifically through O-demethylation, or by hepatic cytochrome P450 enzymes.[5][6][7] Consequently, the consumption of IX can lead to significant in vivo exposure to 8-PN, potentially influencing estrogen-dependent physiological processes.[8]

8-prenylnaringenin, particularly the (2S)-enantiomer, demonstrates a high binding affinity for estrogen receptors (ERs).[2] Unlike many other phytoestrogens that preferentially bind to ERβ, 8-PN shows a strong affinity for ERα, classifying it as a natural selective estrogen receptor modulator (SERM).[9][10] Its potency has been shown to be substantially greater than common isoflavones like genistein and daidzein.[2][11]

Data Presentation: Quantitative Comparison of Estrogenic Activity

The following tables summarize the quantitative data from various in vitro assays, comparing the estrogenic potency of 8-prenylnaringenin (8-PN) and Isoxanthohumol (IX) against the endogenous hormone 17β-estradiol (E2) and other known phytoestrogens.

Table 1: Relative Estrogenic Potency and Receptor Selectivity

CompoundAssay TypeTarget Receptor(s)Relative Potency vs. E2Relative Potency vs. Other PhytoestrogensReceptor PreferenceSource(s)
8-Prenylnaringenin (8-PN) Multiple in vitro assaysERα, ERβ5 - 250 times weaker8 - 150 times stronger than Genistein; 0.6 - 150 times stronger than CoumestrolERα[2][9][10]
This compound (IX) Multiple in vitro assaysERα, ERβVery low / ~100 times weaker than 8-PNWeak or no direct activity reportedNot significant[2][12]
17β-Estradiol (E2) (Reference)ERα, ERβ1 (Reference)(Reference)ERα / ERβN/A

Table 2: Half-maximal Effective Concentrations (EC50/ED50) from In Vitro Assays

CompoundAssayCell LineEndpointEC50 / ED50 ValueSource(s)
8-Prenylnaringenin (8-PN) Alkaline Phosphatase (ALP) InductionIshikawa (Human Endometrial)Enzyme Induction3.1 ± 1.1 nM[12]
Isoxanthohumol (IX) Alkaline Phosphatase (ALP) InductionIshikawa (Human Endometrial)Enzyme Induction342 ± 125 nM[12]
17β-Estradiol (E2) Alkaline Phosphatase (ALP) InductionIshikawa (Human Endometrial)Enzyme Induction~0.01 - 0.1 nM (Typical)N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These assays are standard for assessing the estrogenic or anti-estrogenic potential of test compounds.[13]

Estrogen Receptor (ER) Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to purified ERα or ERβ.

  • Principle: The assay measures the affinity of a compound for the ER. A high-affinity compound will displace more radiolabeled E2 from the receptor.

  • Protocol Outline:

    • Purified recombinant human ERα or ERβ is incubated in a buffer solution.

    • A constant, low concentration of [³H]17β-estradiol is added to the receptor solution.

    • Varying concentrations of the test compound ((2S)-IX or 8-PN) are added to compete for binding.

    • The mixture is incubated to reach equilibrium.

    • The receptor-bound and free radioligand are separated (e.g., via hydroxylapatite precipitation or size-exclusion chromatography).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is calculated. This value is used to determine the relative binding affinity (RBA).

Yeast-Based Estrogen Screen (YES) Assay

This is a reporter gene assay that uses genetically modified yeast cells to detect estrogenic activity.

  • Principle: Yeast cells are transformed with two plasmids: one containing the human estrogen receptor (hER) gene and another containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., lacZ for β-galactosidase). Binding of an estrogenic compound to the hER activates transcription of the reporter gene, leading to a measurable color change.

  • Protocol Outline:

    • Saccharomyces cerevisiae cells are cultured in an appropriate medium.

    • The yeast cells are exposed to a range of concentrations of the test compound. 17β-estradiol is used as a positive control.

    • The cultures are incubated for a set period (e.g., 48-72 hours).

    • A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added.

    • The enzymatic reaction produces a colored product, the intensity of which is measured spectrophotometrically.

    • A dose-response curve is generated to determine the EC50 value.

E-SCREEN: MCF-7 Cell Proliferation Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.[14]

  • Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. The increase in cell number is proportional to the estrogenic potency of the test substance.

  • Protocol Outline:

    • MCF-7 cells are cultured in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) to establish a baseline proliferation rate.

    • Cells are seeded into multi-well plates and allowed to attach.

    • The medium is replaced with fresh hormone-depleted medium containing various concentrations of the test compound or controls.

    • The cells are incubated for approximately 6 days.[15]

    • Cell proliferation is quantified by measuring total cellular protein (e.g., sulforhodamine B assay) or by direct cell counting.

    • The proliferative effect (PE) is calculated relative to the hormone-free control, and the EC50 is determined from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological and experimental processes discussed.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Ligand (e.g., 8-PN) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding HSP Heat Shock Proteins Complex Ligand-ER Complex ER->Complex Activation & HSP Release HSP->ER Inhibition Dimer Receptor Dimerization Complex->Dimer Translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Physiological Response mRNA->Protein Translation MetabolicConversion cluster_conversion Biotransformation IX This compound (Pro-estrogen, weak activity) Enzyme Intestinal Microbiota (e.g., Eubacterium limosum) or Hepatic CYP450 Enzymes IX->Enzyme Substrate PN 8-Prenylnaringenin (Potent Phytoestrogen) Enzyme->PN O-demethylation AssayWorkflow start Start: Prepare Test Compound Dilutions step1 Seed ER-responsive cells (e.g., MCF-7, Yeast) in plates start->step1 step2 Expose cells to compound dilutions, positive (E2), and negative controls step1->step2 step3 Incubate for a defined period (e.g., 2-6 days) step2->step3 step4 Measure endpoint: - Cell Proliferation (E-SCREEN) - Reporter Gene Activity (YES) - Enzyme Induction (ALP) step3->step4 step5 Data Analysis: Generate Dose-Response Curve step4->step5 end Determine EC50 and Relative Potency step5->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2S)-Isoxanthohumol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of (2S)-Isoxanthohumol is critical for its development as a potential therapeutic agent. This guide provides an objective comparison of common analytical methods for the analysis of this compound, supported by experimental data from various studies. It also outlines the principles of cross-validation to ensure data integrity and comparability across different analytical platforms.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.

Performance ParameterHPLC-DADLC-MS/MSNotes
Linearity (r²) >0.999[1][2]>0.99[3]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 16 µg/L[2]0.04 - 1.8 ng/mL (analyte dependent)LC-MS/MS offers significantly higher sensitivity, making it suitable for trace-level analysis in complex biological matrices.
Limit of Quantitation (LOQ) 50 µg/L[1]Down to 1.8 ng/mLThe lower LOQ of LC-MS/MS is advantageous for pharmacokinetic and metabolic studies.
Accuracy (Recovery) >90%[1][2]88-110%Both techniques provide high accuracy for the quantification of prenylflavonoids.
Precision (RSD) <5%[1]<20% (at LLOQ)Both methods demonstrate good repeatability and intermediate precision.
Specificity Good; can be affected by co-eluting compounds.Excellent; high specificity through mass-to-charge ratio detection.LC-MS/MS is superior in distinguishing the analyte from matrix components.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of isoxanthohumol using HPLC-DAD and LC-MS/MS.

Protocol 1: HPLC-DAD Method

This method is suitable for the quantification of isoxanthohumol in hop extracts and related products.[2][4]

  • Sample Preparation:

    • Extract a known weight of the sample material with methanol containing 1% formic acid using ultrasonication.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.2 µm filter prior to injection.

  • Instrumentation:

    • HPLC system equipped with a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 125 mm x 4.6 mm, 3 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 1% formic acid.

    • Mobile Phase B: Methanol with 1% formic acid.

    • Gradient: A linear gradient from 60% to 85% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.

    • Quantification: Based on a calibration curve generated from authentic this compound standards.

Protocol 2: LC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the analysis of isoxanthohumol in complex biological matrices such as beer or plasma.[3]

  • Sample Preparation:

    • For beer samples, degas the sample by sonication.

    • Dilute the sample with a methanol/water mixture.

    • Add an appropriate internal standard.

    • Filter the sample through a 0.2 µm filter.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 50 mm x 2.0 mm, 1.6 µm particle size).

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient from 45% to 70% B over 1.5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Ionization Mode: Positive or negative electrospray ionization.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for isoxanthohumol and the internal standard.

Mandatory Visualizations

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable results for the same sample. This is essential when transferring methods between laboratories or when different techniques are used within a single study.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose and Acceptance Criteria (e.g., mean difference <20%) select_samples Select Representative Samples (Low, Medium, High Concentrations) define_purpose->select_samples analysis_method1 Analyze Samples with Method 1 (e.g., HPLC-DAD) select_samples->analysis_method1 analysis_method2 Analyze Samples with Method 2 (e.g., LC-MS/MS) select_samples->analysis_method2 compare_results Statistically Compare Results (e.g., Bland-Altman plot, % difference) analysis_method1->compare_results analysis_method2->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria decision Criteria Met? evaluate_criteria->decision pass Methods are Correlated decision->pass Yes fail Investigate Discrepancies decision->fail No cluster_inflammation Inflammatory Response cluster_angiogenesis Angiogenesis IXN This compound tnfa TNF-α IXN->tnfa inhibits nfkb NF-κB Pathway IXN->nfkb inhibits jak_stat JAK/STAT Pathway IXN->jak_stat interferes with vegfr2 VEGFR2 IXN->vegfr2 inhibits pi3k_akt PI3K/AKT Pathway IXN->pi3k_akt inhibits erk Erk Pathway IXN->erk inhibits tnfa->nfkb activates pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb->pro_inflammatory_genes induces jak_stat->pro_inflammatory_genes induces vegfr2->pi3k_akt activates vegfr2->erk activates angiogenesis Angiogenesis pi3k_akt->angiogenesis promotes erk->angiogenesis promotes

References

A Comparative Guide to the Pharmacokinetics of (2S)-Isoxanthohumol and Related Prenylflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacokinetic properties of (2S)-Isoxanthohumol (IXA), a promising bioactive prenylflavonoid, with its structurally related precursors and metabolites, Xanthohumol (XN) and 8-prenylnaringenin (8-PN). The data presented is intended to support research and development efforts in the field of flavonoid-based therapeutics.

Executive Summary

This compound, along with Xanthohumol and 8-prenylnaringenin, are key prenylflavonoids found in hops (Humulus lupulus L.) that have garnered significant interest for their potential health benefits, including anti-cancer and anti-inflammatory properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their therapeutic potential. This guide summarizes key pharmacokinetic parameters from various in vitro and in vivo studies to facilitate a direct comparison and aid in the selection and development of these compounds as potential drug candidates.

In Vivo Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters of this compound, Xanthohumol, and 8-prenylnaringenin observed in various in vivo studies.

Table 1: Comparison of Key In Vivo Pharmacokinetic Parameters in Rodents

ParameterThis compound (IXA)Xanthohumol (XN)8-Prenylnaringenin (8-PN)
Species Mouse/RatRatMouse
Dose 50 mg/kg (oral, single)1.86, 5.64, 16.9 mg/kg (oral)50 mg/kg (oral)
Cmax 3.95 ± 0.81 µmol/L[1][3]0.019 ± 0.002, 0.043 ± 0.002, 0.15 ± 0.01 mg/LLower than naringenin[4][5]
Tmax 0.5 h[1][3]~ 4 h1-1.5 h, with a second peak at 7-10 h[6][7]
Bioavailability ~4-5%[8]33%, 13%, 11% (dose-dependent)[1][9]Significantly higher than 6-prenylnaringenin[8]
Key Tissue Distribution High levels in the liver, followed by kidney, pancreas, lung, and spleen.[1][3][10]High tissue distribution indicated by a large volume of distribution.Higher accumulation in kidneys, liver, and muscles compared to naringenin.[4][5][11]

Table 2: Comparison of Key In Vivo Pharmacokinetic Parameters in Humans

ParameterThis compound (IXA)Xanthohumol (XN)8-Prenylnaringenin (8-PN)
Dose Not explicitly studied as a single compound20, 60, 180 mg (oral, single)[12][13]50, 250, 750 mg (oral, single)[7]
Cmax -45 ± 7, 67 ± 11, 133 ± 23 µg/L[12]Dose-dependent increase[7]
Tmax -Biphasic: ~1 h and 4-5 h[12][13]1-1.5 h, with a second peak at 7-10 h[6][7]
Major Circulating Forms IXA and its glucuronide conjugatesXN and IX conjugates[12][13]8-PN and its glucuronide and sulfate conjugates[7][14]
Key Tissue Distribution Detected in breast adipose and glandular tissue.[15]Detected in breast adipose and glandular tissue.[15]Detected in breast adipose and glandular tissue.[15]

In Vitro Metabolism and Permeability Comparison

In vitro models are crucial for elucidating the metabolic pathways and absorption potential of xenobiotics. The following table compares the metabolism of the three prenylflavonoids in human liver microsomes and their permeability across Caco-2 cell monolayers, a model of the intestinal epithelium.

Table 3: Comparison of In Vitro Metabolism and Permeability

ParameterThis compound (IXA)Xanthohumol (XN)8-Prenylnaringenin (8-PN)
In Vitro System Human Liver MicrosomesHuman & Rat Liver MicrosomesCaco-2 Cells & Human Hepatocytes
Primary Metabolism Demethylation to 8-PN; Hydroxylation of the prenyl group.[16][17]Formation of hydroxylated metabolites and dehydrocycloxanthohumol.[16][18]Extensive glucuronidation and sulfation.[14][19]
Key Metabolites 8-prenylnaringenin (8-PN), hydroxylated IXA derivatives.[16][17]Hydroxylated XN derivatives, dehydrocycloxanthohumol.[18]8-PN-glucuronides, 8-PN-sulfates.[14][19][20]
Caco-2 Permeability Data not availableData not availableHigh permeability, suggesting good intestinal absorption via passive diffusion.[19]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)
  • Animal Model: Male Sprague-Dawley rats or C57/BL6 mice are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Administration: The test compound (this compound, Xanthohumol, or 8-prenylnaringenin) is typically dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water). For oral administration, the solution is delivered via gavage. For intravenous administration, the solution is injected into a tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing from the tail vein or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation.

  • Tissue Collection: At the end of the study, animals are euthanized, and various tissues (liver, kidney, spleen, lung, heart, brain, etc.) are collected, weighed, and stored at -80°C until analysis.

  • Sample Analysis: Plasma and tissue homogenate concentrations of the parent compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and bioavailability.

In Vitro Metabolism using Human Liver Microsomes (Representative Protocol)
  • Incubation Mixture: A typical incubation mixture contains human liver microsomes, the test compound dissolved in a suitable solvent (e.g., methanol), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-generating system.

  • Incubation: The mixture is incubated at 37°C for a specific period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: The metabolites in the supernatant are identified and characterized using HPLC-MS/MS.

Caco-2 Cell Permeability Assay (Representative Protocol)
  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the receiver compartment at specific time intervals.

  • Sample Analysis: The concentration of the test compound in the collected samples is determined by HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

Visualizations

Metabolic Conversion Pathway of Prenylflavonoids

Metabolic_Pathway XN Xanthohumol (XN) IXA This compound (IXA) XN->IXA Isomerization (Stomach Acid/Heat) Metabolites_XN Hydroxylated Metabolites XN->Metabolites_XN Phase I Metabolism (Liver Microsomes) PN8 8-Prenylnaringenin (8-PN) IXA->PN8 Demethylation (Hepatic CYP1A2/ Gut Microbiota) Metabolites_IXA Hydroxylated & Glucuronidated Metabolites IXA->Metabolites_IXA Phase I & II Metabolism Metabolites_8PN Glucuronidated & Sulfated Metabolites PN8->Metabolites_8PN Phase II Metabolism (Hepatocytes/Intestinal Cells) InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Drug Administration (Oral or IV) Sampling Blood & Tissue Sampling Dosing->Sampling Extraction Sample Preparation (Extraction) Sampling->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Interpretation Data Interpretation PK_Calc->Interpretation

References

A Comparative Analysis of (2S)-Isoxanthohumol Across Diverse Hop Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical step that influences the efficacy and consistency of the final product. (2S)-Isoxanthohumol, a prenylflavonoid found in hops (Humulus lupulus L.), has garnered significant attention for its potential therapeutic properties, including anticancer, anti-inflammatory, and phytoestrogenic activities. However, the concentration of this bioactive compound can vary significantly among different hop cultivars. This guide provides a comparative analysis of this compound content in various hop varieties, supported by experimental data and detailed methodologies to aid in the selection of optimal botanical sources for research and development.

Quantitative Analysis of this compound in Hop Varieties

The concentration of this compound is intrinsically linked to its precursor, Xanthohumol, which is the most abundant prenylated flavonoid in hops.[1][2] During the brewing process, or through specific extraction and processing techniques, Xanthohumol isomerizes to form Isoxanthohumol.[1] While much of the literature focuses on the Xanthohumol content, understanding the levels of both compounds is crucial.

Fresh hops naturally contain a small amount of Isoxanthohumol. One study on Czech hop cultivars found that the concentration of Isoxanthohumol in fresh hops can be up to 0.02% (w/w).[3] The primary determinant of Isoxanthohumol yield, however, is the initial Xanthohumol concentration in the hop variety.

The following table summarizes the Xanthohumol content in various hop cultivars, which serves as a strong indicator of their potential to yield this compound. It is important to note that the direct quantification of this compound in a wide range of raw hop varieties is not extensively documented in a single comparative study. The data presented is compiled from various sources and primarily reflects the precursor, Xanthohumol.

Hop CultivarTypeXanthohumol Content (% w/w)Isoxanthohumol Content in Fresh Hops (% w/w)Reference
AgnusHigh-alpha0.2 - 1.1 (Highest among Czech varieties)Up to 0.02[3]
GalenaHigh-alphaNot specifiedNot specified[4]
MarynkaDual-purposeHighNot specified[5]
LubelskiAromaModerateNot specified[5]
MagnumHigh-alphaLowNot specified[5]
SladekAromaHigh Xanthohumol/alpha acid ratioUp to 0.02[3]

Note: The conversion rate of Xanthohumol to Isoxanthohumol can be influenced by processing conditions such as heat and pH.

Comparative Biological Activity of this compound

This compound exhibits a range of biological activities that are of significant interest in drug development. While studies directly comparing the bioactivity of this compound derived from different hop varieties are scarce, the following sections summarize the known effects of the compound, which are presumed to be consistent regardless of its botanical source.

Anticancer Activity

This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines.

  • Colon Cancer: In in-vitro models of colorectal carcinogenesis, Isoxanthohumol induced a significant decrease in the viability of Caco-2 cells at a concentration of 50 μM.[6] This effect was associated with a concentration-dependent increase in the G2/M phase of the cell cycle and an increased sub-G1 fraction, indicative of apoptosis.[6] Furthermore, Isoxanthohumol inhibited the invasion of HT115 colon cancer cells by up to 52% in a dose-dependent manner.[6]

  • Other Cancers: Studies have also shown that Isoxanthohumol can dose-dependently decrease the proliferation of HT-29 colon cancer cells.[7] Its precursor, Xanthohumol, has shown potent activity against breast, ovarian, and prostate cancer cell lines.[8]

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways. It can interfere with the NF-κB signaling cascade, a key regulator of inflammation.[9] While its anti-inflammatory effects are noted, its precursor, Xanthohumol, has been more extensively studied in this regard, showing inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[10]

Estrogenic and Anti-estrogenic Activity

The estrogenic activity of hop-derived prenylflavonoids is a subject of considerable research. This compound itself is considered to be weakly estrogenic.[6] However, it can be metabolized by the gut microbiota into the potent phytoestrogen 8-prenylnaringenin (8-PN).[6] Some studies have indicated that Isoxanthohumol possesses anti-estrogenic properties, inhibiting the effects of estradiol.[10]

Experimental Protocols

Extraction of Prenylflavonoids from Hop Cones

This protocol describes a general method for the extraction of this compound and other prenylflavonoids from hop material.

Materials:

  • Ground hop cones

  • Methanol or Ethanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh a known amount of ground hop material (e.g., 1 g).

  • Add a defined volume of extraction solvent (e.g., 10 mL of methanol).

  • Sonicate the mixture for 15-30 minutes in an ultrasonic bath.[11]

  • Centrifuge the mixture to pellet the solid material.

  • Carefully decant the supernatant.

  • Repeat the extraction process on the pellet with a fresh portion of the solvent to ensure complete extraction.

  • Combine the supernatants.

  • Filter the combined extract through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.[11]

Workflow for Prenylflavonoid Extraction

Extraction Start Ground Hop Cones Solvent Add Methanol/Ethanol Start->Solvent Sonicate Ultrasonication Solvent->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Pellet Re-extract Pellet Centrifuge->Pellet Combine Combine Supernatants Supernatant->Combine Pellet->Solvent Filter Filter (0.45 µm) Combine->Filter End Analysis (HPLC/LC-MS) Filter->End

Figure 1. Workflow for the extraction of prenylflavonoids from hops.
Quantification of this compound by HPLC-DAD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 20-30 minutes to elute the compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm for Isoxanthohumol

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject a known volume (e.g., 20 µL) of the filtered hop extract and the standard solutions into the HPLC system.

  • Identify the this compound peak in the chromatogram of the hop extract by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.[12][13]

Cell Viability (MTT) Assay for Anticancer Activity

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., Caco-2, HT-29)

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[14][15]

  • Cell viability is expressed as a percentage of the control (untreated) cells.

MTT Assay Workflow

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H

Figure 2. Workflow of the MTT cell viability assay.
Analysis of JAK/STAT Signaling Pathway by Western Blot

This method is used to determine if this compound affects the phosphorylation (activation) of key proteins in the JAK/STAT signaling pathway.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the MTT assay.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-STAT3).

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., STAT3) and a loading control (e.g., GAPDH).[16][17][18]

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Gene Gene Transcription DNA->Gene Initiates Cytokine Cytokine Cytokine->Receptor Binds

Figure 3. Simplified diagram of the JAK/STAT signaling pathway.

Conclusion

The selection of a hop variety for the extraction of this compound should be guided by its Xanthohumol content, as this is the direct precursor. High-alpha and certain aroma varieties have been shown to be rich in this compound. While the biological activity of this compound is potent, further research is required to determine if the specific hop cultivar of origin influences its therapeutic efficacy. The provided experimental protocols offer a starting point for researchers to quantify this compound and evaluate its biological effects in a laboratory setting.

References

Validating the Inhibitory Effect of (2S)-Isoxanthohumol on Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of (2S)-Isoxanthohumol on various cytochrome P450 (CYP450) enzymes, benchmarked against other key hop-derived prenylphenols. The data presented is compiled from peer-reviewed studies to support research and drug development efforts.

Comparative Inhibitory Effects on Cytochrome P450 Isoforms

This compound has demonstrated a potent and selective inhibitory profile against several key drug-metabolizing CYP450 enzymes. The following table summarizes the quantitative data on its inhibitory activity, alongside that of other relevant hop constituents.

CompoundCYP IsoformIC50 (μM)Percent Inhibition (%) @ 10 μMReference
This compound CYP2C80.2>60%[1][2]
CYP1A2->90%[3][4]
CYP2C9->60%
CYP2C19->90%[1]
CYP2E1-Poor Inhibition[3][4]
CYP3A4-Poor Inhibition[3][4]
8-PrenylnaringeninCYP1A21.1>88%[1][2]
CYP2C91.1>60%[2]
CYP2C190.4>90%[2]
CYP2C8->60%
XanthohumolCYP1A1-Almost Complete[3][4]
CYP1B1-Complete[3][4]
CYP2C8->60%[1]
CYP2C9->60%[1]
CYP2E1-Poor Inhibition[3][4]
CYP3A4-Poor Inhibition[3][4]

Key Findings:

  • This compound is the most potent inhibitor of CYP2C8 among the tested hop prenylphenols, with an IC50 value of 0.2 μM.[1][2][5]

  • It also exhibits significant inhibition of CYP1A2 and CYP2C19 at a concentration of 10 μM.[1][3][4]

  • In contrast, this compound shows poor inhibitory activity against CYP2E1 and CYP3A4, suggesting a degree of selectivity in its action.[3][4]

Experimental Protocols

The following outlines the methodology for a typical in vitro cytochrome P450 inhibition assay as described in the cited literature.[1]

1. Materials and Reagents:

  • Human Liver Microsomes (pooled)

  • This compound and other test compounds

  • Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, amodiaquine for CYP2C8)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

2. Incubation Procedure:

  • Pre-incubate human liver microsomes with a solution of this compound (or other inhibitors) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a cocktail of probe substrates and the NADPH regenerating system.

  • Allow the reaction to proceed for a specific incubation time (e.g., 10 minutes).

  • Terminate the reaction by adding a quenching solution, typically cold acetonitrile, which may also contain an internal standard for analytical purposes.

  • Centrifuge the samples to precipitate proteins.

3. Analytical Method:

  • The supernatant is collected and analyzed using ultrahigh pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

  • The formation of the specific metabolites from the probe substrates is quantified.

  • The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to the rate in a control incubation without the inhibitor.

  • IC50 values are determined by measuring the inhibition at a range of inhibitor concentrations and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for CYP450 Inhibition Assay

G microsomes Human Liver Microsomes preincubation Pre-incubation (37°C) microsomes->preincubation inhibitor This compound inhibitor->preincubation buffer Phosphate Buffer buffer->preincubation substrates Add Probe Substrates & NADPH System preincubation->substrates incubation Incubation substrates->incubation quenching Quench Reaction (Acetonitrile) incubation->quenching centrifugation Centrifugation quenching->centrifugation analysis UHPLC-MS/MS Analysis centrifugation->analysis data Data Analysis (% Inhibition, IC50) analysis->data

Caption: Workflow for determining CYP450 inhibition.

Metabolic Pathway of this compound

G XN Xanthohumol IX This compound XN->IX Spontaneous Cyclization PN8 8-Prenylnaringenin IX->PN8 O-demethylation (CYP1A2) Metabolites Oxidized Metabolites IX->Metabolites Oxidation (CYP Enzymes) PN8->Metabolites Oxidation (CYP2C8, CYP2C19)

Caption: Metabolic conversion of this compound.

It is important to note that the metabolism of this compound to 8-prenylnaringenin is catalyzed by CYP1A2.[6] 8-prenylnaringenin is a known potent phytoestrogen. Furthermore, both this compound and 8-prenylnaringenin can undergo further oxidation by other CYP enzymes.[6]

References

A Comparative Analysis of the Efficacy of (2S)-Isoxanthohumol and Other Prenylflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Prenylflavonoids, a class of polyphenolic compounds distinguished by the presence of a lipophilic prenyl group, have garnered significant attention in the scientific community for their diverse and potent biological activities. Found predominantly in hops (Humulus lupulus L.), these compounds, including (2S)-Isoxanthohumol (IXN), Xanthohumol (XN), 8-Prenylnaringenin (8-PN), and 6-Prenylnaringenin (6-PN), exhibit a range of pharmacological effects from anticancer and anti-inflammatory to antioxidant and phytoestrogenic properties. This guide provides a detailed comparison of the efficacy of this compound against other notable prenylflavonoids, supported by experimental data and detailed methodologies to aid in research and development endeavors.

Antiproliferative Activity

The anticancer potential of prenylflavonoids has been extensively studied across various cancer cell lines. The presence and position of the prenyl group, as well as the core flavonoid structure, significantly influence their cytotoxic and antiproliferative effects.

Comparative Antiproliferative Efficacy of Prenylflavonoids (IC50, µM)

CompoundMCF-7 (Breast)A-2780 (Ovarian)HT-29 (Colon)PC-3 (Prostate)DU145 (Prostate)MDA-MB-231 (Breast)T-47D (Breast)
This compound (IXN) Reported Activity[1]Reported Activity[1]Reported Activity[1]Reported Activity[1]Reported Activity[1]More potent than cisplatin[2]More potent than cisplatin[2]
Xanthohumol (XN) 15.7 (48h)[3]Strong Activity[2]Comparable to cisplatin[2]Higher than cisplatin[2]Strong Activity[2]Higher than cisplatin[2]Higher than cisplatin[2]
8-Prenylnaringenin (8-PN) Weak Activity[2]------
6-Prenylnaringenin (6-PN) Anticancer properties suggested[2]-----Stronger than cisplatin[2]
α,β-dihydroxanthohumol --Comparable to cisplatin[2]----

- : Data not available in the reviewed sources.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of prenylflavonoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A-2780, HT-29, PC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (this compound, Xanthohumol, etc.) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Studies have demonstrated that Xanthohumol (XN) generally exhibits higher antiproliferative activity across a broad range of cancer cell lines compared to Isoxanthohumol (IXN). For instance, XN showed higher potency than the chemotherapy drug cisplatin against five different cancer cell lines[2]. In contrast, IXN's antiproliferative effects are also significant, with reports indicating its activity against breast, ovarian, prostate, and colon cancer cells[1]. Interestingly, against certain breast cancer cell lines (MDA-MB-231 and T-47D), IXN was found to be more potent than cisplatin[2]. The structural isomerization of the chalcone XN to the flavanone IXN appears to reduce the cytostatic activity in some cancer cell lines[4].

G cluster_conversion Metabolic Conversion XN Xanthohumol (XN) Anticancer Anticancer Activity XN->Anticancer Strong Anti_inflammatory Anti-inflammatory Activity XN->Anti_inflammatory Potent Antioxidant Antioxidant Activity XN->Antioxidant High Brewing Brewing Process (Wort Boiling) XN->Brewing IXN This compound (IXN) IXN->Anticancer Moderate to Strong IXN->Anti_inflammatory Active IXN->Antioxidant Moderate Estrogenic Estrogenic Activity IXN->Estrogenic Weak/Pro-estrogen Metabolism Human Metabolism (Liver & Gut Microbiota) IXN->Metabolism PN8 8-Prenylnaringenin (8-PN) PN8->Anticancer Weak to Moderate PN8->Anti_inflammatory Active PN8->Estrogenic Very Strong (Most Potent Phytoestrogen) PN6 6-Prenylnaringenin (6-PN) PN6->Anticancer Moderate PN6->Estrogenic Weak Brewing->IXN Metabolism->PN8

Anti-inflammatory Activity

Prenylflavonoids are known to modulate inflammatory pathways, primarily by inhibiting key enzymes and signaling molecules involved in the inflammatory response.

Comparative Anti-inflammatory Efficacy

CompoundTarget/MechanismObserved Effect
This compound (IXN) JAK/STAT signaling pathwayInhibits expression of pro-inflammatory genes[1]
Xanthohumol (XN) NF-κB pathwayInhibits activation, reducing inflammatory cytokine production[5]
8-Prenylnaringenin (8-PN) -Reduces levels of inflammatory mediators[6]
Other Prenylflavonoids COX-2Inhibition of activity[7]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM with 10% FBS.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of prenylflavonoids for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and the cells are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Isoxanthohumol has been shown to interfere with the JAK/STAT signaling pathway, leading to the inhibition of pro-inflammatory gene expression[1]. Xanthohumol exerts its anti-inflammatory effects by inhibiting the NF-κB pathway[5]. The prenyl group is generally considered to enhance the anti-inflammatory activity of flavonoids[8].

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_genes activates transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation Xanthohumol Xanthohumol Xanthohumol->IKK inhibits Xanthohumol->NFkB inhibits translocation

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The prenyl group can influence this activity, although the structure-activity relationship is complex.

Comparative Antioxidant Capacity

CompoundAssayResult
This compound (IXN) ORAC, FRAPModerate activity, lower than XN[9]
Xanthohumol (XN) ORAC, FRAPSignificantly higher antioxidative capacity than IXN[9]
Prenylated Flavonoids (General) DPPH, ABTSPrenylation can increase antioxidant activity[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: 100 µL of various concentrations of the test compound (in methanol) is added to 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Experimental and computational studies have shown that Xanthohumol possesses a significantly higher antioxidative capacity compared to Isoxanthohumol[9]. The open chalcone structure of XN is thought to contribute to its superior radical scavenging ability. However, the addition of a prenyl group to a flavonoid scaffold generally enhances its antioxidant properties[10][11].

Estrogenic and Other Activities

A distinguishing feature among these prenylflavonoids is their varied estrogenic activity. This is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).

This compound itself exhibits weak estrogenic activity[12]. However, its significance lies in its role as a metabolic precursor to 8-Prenylnaringenin (8-PN) , which is recognized as the most potent phytoestrogen discovered to date[13][14][15]. The conversion of IXN to 8-PN occurs in the liver and intestines, mediated by gut microbiota[1].

8-PN binds to both ERα and ERβ and has been investigated for its potential in alleviating menopausal symptoms, such as hot flashes, and preventing osteoporosis[14][15][16]. In contrast, 6-Prenylnaringenin (6-PN) demonstrates only weak estrogenic effects[8][17].

G cluster_workflow Experimental Workflow: Cell Viability Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Treat Treat with Prenylflavonoids (various concentrations) Incubate2 Incubate for 48-72h Add_MTT Add MTT Reagent Incubate3 Incubate for 4h Solubilize Add DMSO to Solubilize Formazan Measure Measure Absorbance at 570nm Analyze Calculate IC50 Values

Conclusion

This compound is a biologically active prenylflavonoid with notable antiproliferative and anti-inflammatory properties. However, when compared to its precursor, Xanthohumol, it generally exhibits lower anticancer and antioxidant efficacy. The primary significance of this compound in a physiological context is its role as a pro-estrogen, being the direct metabolic precursor to the highly potent phytoestrogen, 8-Prenylnaringenin. The choice of a specific prenylflavonoid for therapeutic development will therefore depend on the desired biological endpoint. For applications requiring strong and broad-spectrum anticancer activity, Xanthohumol may be a more suitable candidate. Conversely, for interventions related to estrogen receptor modulation, this compound and its metabolite 8-Prenylnaringenin are of greater interest. This guide highlights the importance of considering the nuanced structure-activity relationships within the prenylflavonoid family for targeted drug discovery and development.

References

(2S)-Isoxanthohumol: A Comparative Guide to Its Potential Kinase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2S)-Isoxanthohumol in the context of established kinase inhibitors. Direct quantitative experimental data on the kinase inhibitory activity of this compound is currently limited in publicly accessible literature. Therefore, this document summarizes the existing research on its effects on key signaling pathways and presents a comparison with well-characterized kinase inhibitors targeting these pathways. Detailed experimental protocols are provided to facilitate further investigation into the direct kinase inhibitory potential of this compound.

Introduction

This compound is a chiral flavanone, a type of flavonoid found in hops (Humulus lupulus) and beer. It is a metabolite of Xanthohumol. While Xanthohumol has been the subject of numerous studies for its potential health benefits, including anti-cancer properties, the specific biological activities of its metabolites like this compound are less characterized. There is emerging evidence suggesting that Isoxanthohumol may modulate signaling pathways that are critically regulated by kinases, such as the PI3K/AKT/mTOR and JAK/STAT pathways.[1][2][3][4] However, direct, quantitative evidence of this compound acting as a kinase inhibitor, including specific IC50 values against a panel of kinases, is not yet widely available. One study indicated in vitro inhibitory activity of isoxanthohumol on PDK1 and PKC protein kinases, but did not provide quantitative data.[1]

This guide aims to:

  • Summarize the current understanding of Isoxanthohumol's interaction with kinase-related signaling pathways.

  • Provide a head-to-head comparison with established kinase inhibitors in these pathways, based on their known potencies.

  • Detail the necessary experimental protocols to definitively characterize the kinase inhibitory profile of this compound.

  • Visualize the relevant signaling pathways and experimental workflows.

Section 1: Comparative Analysis of Kinase Inhibitor Potency

Due to the absence of direct kinase inhibition data for this compound, this section provides a comparative overview of the potency of well-established inhibitors targeting the PI3K/AKT and JAK/STAT pathways, which Isoxanthohumol is suggested to modulate. This data serves as a benchmark for the level of potency that would be significant if this compound were to be confirmed as a direct inhibitor of these kinases.

Table 1: Comparison with PI3K Inhibitors

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Isoxanthohumol has been shown to modulate this pathway, though direct inhibition of PI3K has not been quantitatively demonstrated.[2][3][4] The table below lists the IC50 values of several known PI3K inhibitors.

InhibitorTarget(s)IC50 (nM)
This compound PI3K (putative) Data not available
Alpelisib (BYL719)PI3Kα5
Idelalisib (CAL-101)PI3Kδ2.5
Buparlisib (BKM120)Pan-PI3K52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ)
WortmanninPan-PI3K1-10

Data compiled from publicly available sources.

Table 2: Comparison with AKT Inhibitors

AKT is a key downstream effector of PI3K. The inhibitory effects of Isoxanthohumol on the PI3K/AKT pathway suggest it may also affect AKT activity.[2][3][4]

InhibitorTarget(s)IC50 (nM)
This compound AKT (putative) Data not available
Ipatasertib (GDC-0068)Pan-AKT5
Capivasertib (AZD5363)Pan-AKT3 (AKT1), 7 (AKT2), 7 (AKT3)
MK-2206Pan-AKT8 (AKT1), 12 (AKT2), 65 (AKT3)

Data compiled from publicly available sources.

Table 3: Comparison with JAK Inhibitors

The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Isoxanthohumol has been reported to interfere with this pathway, although direct inhibition of JAKs has not been shown.[1]

InhibitorTarget(s)IC50 (nM)
This compound JAK (putative) Data not available
TofacitinibJAK1, JAK2, JAK3112 (JAK1), 20 (JAK2), 1 (JAK3)
RuxolitinibJAK1, JAK23.3 (JAK1), 2.8 (JAK2)
FilgotinibJAK110

Data compiled from publicly available sources.

Section 2: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by Isoxanthohumol.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isoxanthohumol This compound (putative) Isoxanthohumol->PI3K Isoxanthohumol->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and putative points of inhibition by this compound.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression Isoxanthohumol This compound (putative) Isoxanthohumol->JAK Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound This compound KinasePanel Kinase Panel Screening (e.g., 96-well plate format) Compound->KinasePanel CellLines Cancer Cell Lines Compound->CellLines IC50 IC50 Determination for 'Hit' Kinases KinasePanel->IC50 Identify 'Hits' Mechanism Mechanism of Action Studies (e.g., ATP competition assay) IC50->Mechanism Phosphorylation Target Phosphorylation Assay (e.g., Western Blot, ELISA) CellLines->Phosphorylation CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) CellLines->CellViability

References

Structure-Activity Relationship of Isoxanthohumol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoxanthohumol (IXN), a prenylated flavonoid found in hops (Humulus lupulus), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. As a metabolite of the more abundant xanthohumol (XN), IXN serves as a key scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of IXN derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of various IXN derivatives, supported by experimental data and detailed methodologies.

Anti-Cancer Activity

The antiproliferative and cytotoxic effects of isoxanthohumol and its derivatives have been evaluated against a range of cancer cell lines. The structural modifications of the IXN scaffold, particularly at the phenolic hydroxyl groups and the prenyl side chain, have a significant impact on their anti-cancer potency.

Quantitative Comparison of Anti-Cancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of isoxanthohumol and its key derivatives against various human cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Isoxanthohumol (IXN) -B16 Melanoma22.15[1]
A375 Melanoma22.9[1]
HT-29 (Colon)>100 (low activity)[2][3]
4'-O-acetylisoxanthohumol Acyl DerivativeMCF-7 (Breast)Not specified[4]
A549 (Lung)Not specified[4]
LoVo (Colon)Not specified[4]
7,4'-O-diacetylisoxanthohumol Diacyl DerivativeMCF-7 (Breast)Low activity[4]
HT-29 (Colon)Low activity[4]
1",2"-dihydroisoxanthohumol C Cyclized FlavanoneMCF-7 (Breast)16.3 ± 1.5[5]
PC-3 (Prostate)11.2 ± 1.1[5]
HT-29 (Colon)17.5 ± 1.8[5]
2,3-dehydroisoxanthohumol Dehydrogenated DerivativeMCF-7 (Breast)8.7 ± 0.9[5]
PC-3 (Prostate)6.5 ± 0.7[5]
HT-29 (Colon)9.1 ± 1.0[5]

Structure-Activity Relationship Insights:

  • Acylation: Mono-acylation at the 4'-hydroxyl group appears to be more favorable for cytotoxic activity compared to di-acylation. However, detailed IC50 values for mono-acyl derivatives are needed for a conclusive SAR. Diacylation generally leads to a decrease in activity[4].

  • Cyclization of the Prenyl Group: Cyclization of the prenyl side chain to form a dihydrofuran or dihydropyran ring, as seen in 1",2"-dihydroisoxanthohumol C, can modulate anti-cancer activity. These derivatives show moderate potency against breast, prostate, and colon cancer cell lines[5].

  • Dehydrogenation: The introduction of a double bond in the C-ring, as in 2,3-dehydroisoxanthohumol, significantly enhances antiproliferative activity, with IC50 values comparable to or better than some established chemotherapeutic agents in certain cell lines[5].

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Isoxanthohumol derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isoxanthohumol derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Activity

Isoxanthohumol and its derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Quantitative Comparison of Anti-Inflammatory Activity

The following table presents the inhibitory concentrations (IC50 or EC50 values) of isoxanthohumol and related compounds on inflammatory markers.

CompoundDerivative TypeAssayCell LineIC50/EC50 (µM)Reference
Isoxanthohumol (IXN) -NO Production InhibitionRAW 264.721.9 ± 2.6
Xanthohumol (XN) PrecursorNO Production InhibitionRAW 264.712.9 ± 1.2
Xanthohumol O Related ChalconeIL-6 Production InhibitionTHP-10.79[6]
Tetrahydroxanthohumol Reduced XN DerivativeMCP-1 Production InhibitionTHP-1Comparable to XN[7]

Structure-Activity Relationship Insights:

  • Chalcone vs. Flavanone: The chalcone scaffold of xanthohumol generally exhibits more potent anti-inflammatory activity than the corresponding flavanone, isoxanthohumol, in inhibiting NO production.

  • Prenyl Group Modification: The position and nature of the prenyl group are critical for anti-inflammatory activity. Saturation of the prenyl group, as in tetrahydroxanthohumol, does not necessarily abolish activity, indicating that the lipophilic side chain itself is important for interaction with inflammatory targets[7].

  • Hydroxylation Pattern: The arrangement of hydroxyl groups on the aromatic rings influences the compound's ability to inhibit cytokine production.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Isoxanthohumol derivatives dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the isoxanthohumol derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Neuroprotective Activity

The neuroprotective potential of isoxanthohumol derivatives is an emerging area of research. Studies suggest that these compounds can protect neuronal cells from various insults, including oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Quantitative Comparison of Neuroprotective Activity

Quantitative data on the neuroprotective effects of a wide range of isoxanthohumol derivatives is still limited. Most studies have focused on the parent compounds, xanthohumol and isoxanthohumol.

CompoundAssayModel SystemEffectReference
Xanthohumol Aβ Aggregation InhibitionIn vitroInhibits Aβ1-42 aggregation[8]
Xanthohumol Neuroprotection against Aβ toxicitySH-SY5Y cellsReduces ROS generation and calcium influx
Isoxanthohumol Neuroprotection against Aβ toxicitySH-SY5Y cellsLess effective than Xanthohumol

Structure-Activity Relationship Insights:

  • Chalcone Structure: The open chalcone structure of xanthohumol appears to be more effective in inhibiting Aβ aggregation and protecting against its neurotoxicity compared to the cyclized flavanone structure of isoxanthohumol. The flexibility of the chalcone backbone may allow for better interaction with the Aβ peptide[8].

  • Further Research Needed: A systematic investigation into how modifications of the isoxanthohumol scaffold affect neuroprotective activity is warranted to establish a clear SAR.

Experimental Protocol: Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Materials:

  • Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Isoxanthohumol derivatives dissolved in DMSO

  • Black 96-well plates with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare Aβ1-42 monomer solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in the assay buffer.

  • In a 96-well plate, mix the Aβ1-42 solution with various concentrations of the isoxanthohumol derivatives or a vehicle control.

  • Add ThT to each well to a final concentration of 10-20 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time (e.g., every 10-15 minutes for 24-48 hours).

  • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

  • Analyze the curves to determine the lag time and the maximum fluorescence intensity, which are indicative of the extent of fibril formation.

  • Calculate the percentage of inhibition of Aβ aggregation by the test compounds compared to the control.

Signaling Pathways and Experimental Workflows

The biological activities of isoxanthohumol derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is key to elucidating their mechanism of action.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization IXN Isoxanthohumol (IXN) Derivatives IXN Derivatives (Acylation, Cyclization, etc.) IXN->Derivatives Modification InVitro In Vitro Assays (Cytotoxicity, Anti-inflammatory, Neuroprotection) Derivatives->InVitro Testing SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Data Input Lead Lead Compound Identification & Optimization SAR->Lead

Caption: Workflow for Structure-Activity Relationship Studies of Isoxanthohumol Derivatives.

The anti-inflammatory effects of many isoxanthohumol derivatives are linked to the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB:s->NFkB:n releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes activates IXN_deriv Isoxanthohumol Derivatives IXN_deriv->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Isoxanthohumol Derivatives.

References

Navigating Isoxanthohumol Delivery: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of a compound is paramount to harnessing its therapeutic potential. Isoxanthohumol (IXN), a prenylflavonoid found in hops, has garnered significant interest for its diverse biological activities. However, its poor water solubility presents a challenge for effective oral delivery. This guide provides a comparative overview of the bioavailability of different IXN formulations, supported by experimental data, to aid in the selection of optimal delivery strategies.

Unlocking the Potential: A Look at Isoxanthohumol Formulations

The oral bioavailability of isoxanthohumol is a critical factor influencing its efficacy. Several formulation strategies have been explored to enhance its absorption and systemic exposure. This guide focuses on the comparative bioavailability of three key formulations: pure isoxanthohumol solution, isoxanthohumol nanosuspension, and isoxanthohumol delivered as part of a xanthohumol-rich hop extract.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of different isoxanthohumol formulations from various preclinical studies. It is important to note that these studies were conducted under different experimental conditions, and therefore, direct comparison of the absolute values should be approached with caution. The data, however, provides valuable insights into the relative bioavailability of each formulation type.

FormulationAnimal ModelDoseCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Relative Bioavailability IncreaseReference
Isoxanthohumol Solution Mice50 mg/kg (oral)3.95 ± 0.81 µmol/L0.5 hNot Reported-[1][2][3]
Isoxanthohumol Nanosuspension RatsNot SpecifiedSignificantly Higher vs. SolutionNot SpecifiedNot Specified2.8-fold vs. Solution[4]
Xanthohumol-Rich Hop Extract Rats1.86 mg/kg XN (oral)0.019 ± 0.002 mg/L (of XN)~4 h (for XN)0.84 ± 0.17 h*mg/L (for XN)Not Directly Comparable[5]

Disclaimer: The data presented in this table is compiled from separate studies and is intended for comparative purposes only. Variations in experimental protocols, including animal models, dosage, and analytical methods, may influence the results.

Delving into the Methodology: Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting bioavailability data. Below are detailed methodologies for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study of Pure Isoxanthohumol Solution
  • Animal Model: The study utilized mice as the animal model.[2]

  • Formulation and Administration: High-purity isoxanthohumol (>90%) was dissolved in an appropriate vehicle and administered orally to the mice at a single dose of 50 mg/kg body weight.[2]

  • Blood Sampling: Blood samples were collected at various time points post-administration to capture the absorption, distribution, and elimination phases of the compound.[2]

  • Sample Analysis: The concentration of isoxanthohumol in the plasma samples was determined using high-pressure liquid chromatography (HPLC).[2] This technique separates the compound of interest from other components in the plasma, allowing for accurate quantification.

In Vivo Pharmacokinetic Study of Isoxanthohumol Nanosuspension
  • Formulation Preparation: An isoxanthohumol nanosuspension was prepared to enhance the dissolution rate and oral absorption of the poorly soluble compound.[4] While the specific details of the nanosuspension preparation are proprietary to the study, nanosuspensions are typically produced by wet milling or high-pressure homogenization techniques.

  • Animal Model and Administration: The study was conducted in rats. The nanosuspension and a control isoxanthohumol solution were administered orally.

  • Bioavailability Assessment: The oral bioavailability of the IXN-Nanosuspension was found to be significantly increased by 2.8 times compared to the IXN solution.[4]

In Vivo Pharmacokinetic Study of Xanthohumol-Rich Hop Extract
  • Animal Model: The study was performed in male Sprague-Dawley rats with jugular vein cannulation to facilitate repeated blood sampling.[5]

  • Formulation and Administration: A xanthohumol-rich hop extract was administered orally via gavage at a dose equivalent to 1.86 mg/kg of xanthohumol.[5] Isoxanthohumol is a major component of such extracts.

  • Blood Sampling: Blood samples were collected at multiple time points over 96 hours.[5]

  • Sample Analysis: Plasma concentrations of xanthohumol and its metabolites, including isoxanthohumol, were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[4]

Visualizing the Process and Pathways

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_analysis Bioanalytical Analysis IXN_Solution Isoxanthohumol Solution Oral_Gavage Oral Gavage (Rodent Model) IXN_Solution->Oral_Gavage IXN_Nano Isoxanthohumol Nanosuspension IXN_Nano->Oral_Gavage IXN_Extract Hop Extract IXN_Extract->Oral_Gavage Blood_Collection Serial Blood Sampling Oral_Gavage->Blood_Collection Time Points Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing HPLC_MS HPLC or LC-MS/MS Analysis Plasma_Processing->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MS->PK_Analysis

Experimental workflow for in vivo bioavailability studies.

Isoxanthohumol exerts its biological effects through the modulation of key signaling pathways involved in cellular metabolism and inflammation.

Signaling_Pathways cluster_ampk AMPK/PPARα Pathway cluster_pi3k PI3K/AKT Pathway IXN1 Isoxanthohumol AMPK AMPK Activation IXN1->AMPK PPARa PPARα Activation AMPK->PPARa Lipid_Metabolism Improved Hepatic Lipid Metabolism PPARa->Lipid_Metabolism IXN2 Isoxanthohumol PI3K PI3K Activation IXN2->PI3K AKT AKT Activation PI3K->AKT Cell_Survival Enhanced Cell Survival & Glucose Metabolism AKT->Cell_Survival

Signaling pathways modulated by isoxanthohumol.

Conclusion

The formulation of isoxanthohumol plays a pivotal role in its oral bioavailability. The presented data suggests that nanoformulations, such as nanosuspensions, can significantly enhance the absorption of IXN compared to a simple solution. While hop extracts provide a natural source of IXN, their complex composition and the presence of other compounds may influence its pharmacokinetic profile. For researchers and drug developers, the choice of formulation will depend on the specific therapeutic application, desired dosage, and target patient population. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the bioavailability of different isoxanthohumol formulations.

References

Validating the Safety and Toxicity Profile of (2S)-Isoxanthohumol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of (2S)-Isoxanthohumol and its alternatives. The information is compiled from various in vitro and in vivo studies to assist researchers in making informed decisions for their drug development and scientific research endeavors.

Executive Summary

This compound is a chiral prenylflavonoid that, along with its parent compound Xanthohumol, has garnered interest for its potential therapeutic properties. This guide evaluates its safety profile in comparison to Xanthohumol, the related metabolite 8-prenylnaringenin, and two other well-researched flavonoids, Quercetin and Resveratrol. While specific toxicological data for the (2S)-enantiomer of Isoxanthohumol is limited, the available data on Isoxanthohumol suggests a generally low level of direct cytotoxicity. The primary safety consideration for Isoxanthohumol is its potential conversion to the potent phytoestrogen 8-prenylnaringenin in the gut. In contrast, Xanthohumol has been more extensively studied and is considered to have low toxicity. Quercetin and Resveratrol, widely used as dietary supplements, also have established safety profiles, although high doses may lead to adverse effects. This guide presents a compilation of cytotoxicity data, an overview of genotoxicity and acute toxicity findings, and detailed experimental protocols for key safety assays.

In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values indicate higher cytotoxic potential.

Table 1: IC50 Values of Isoxanthohumol and Related Prenylflavonoids

CompoundCell LineAssayIncubation TimeIC50 (µM)
Isoxanthohumol B16F10 (Melanoma)MTT48h>300 µg/mL[1][2]
A375 (Melanoma)MTT-22.9[3][4]
B16 (Melanoma)MTT-22.15[3][4]
Xanthohumol HCT116 (Colon)SRB-40.8[5]
HT29 (Colon)SRB-50.2[5]
HepG2 (Liver)SRB-25.4[5]
Huh7 (Liver)SRB-37.2[5]
40-16 (Colon)-24h4.1[6][7]
40-16 (Colon)-48h3.6[6][7]
40-16 (Colon)-72h2.6[6][7]
HCT-15 (Colon)-24h3.6[6][7]
A-2780 (Ovarian)-48h0.52[6][7]
A-2780 (Ovarian)-96h5.2[6][7]
MDA-MB-231 (Breast)-24h6.7[6][7]
Hs578T (Breast)-24h4.78[6][7]
B16F10 (Melanoma)MTT48h18.5[8]
8-Prenylnaringenin U-118 MG (Glioblastoma)Neutral Red24h~138[9]
BJ (Normal Fibroblasts)Neutral Red24h~172[9]

Table 2: IC50 Values of Quercetin and Resveratrol

CompoundCell LineAssayIncubation TimeIC50 (µM)
Quercetin A549 (Lung)MTT24h8.65 µg/mL
A549 (Lung)MTT48h7.96 µg/mL
A549 (Lung)MTT72h5.14 µg/mL
H69 (Lung)MTT24h14.2 µg/mL
H69 (Lung)MTT48h10.57 µg/mL
H69 (Lung)MTT72h9.18 µg/mL
HCT116 (Colon)--5.79[10]
MDA-MB-231 (Breast)--5.81[10]
HEK293 (Kidney)--302[1]
MCF-7 (Breast)-96h200[11]
Resveratrol MCF-7 (Breast)MTT24h51.18[12]
HepG2 (Liver)MTT24h57.4[12]
MG-63 (Osteosarcoma)MTT24h333.67[13]
MG-63 (Osteosarcoma)MTT48h253.5[13]
4T1 (Breast)--93[14]
A549 (Lung)Trypan Blue48h25.5[15]

Genotoxicity and Acute Toxicity Profile

Genotoxicity:

  • Xanthohumol: Studies using the Comet assay have shown that Xanthohumol itself is not genotoxic at concentrations below 10µM[16][17]. Furthermore, it has demonstrated protective effects against DNA damage induced by certain pro-carcinogens[16][17].

  • Quercetin: The genotoxicity of Quercetin is a subject of some debate. While some in vitro studies, such as the Ames test, have indicated potential mutagenicity, most in vivo studies have not found it to be carcinogenic[18]. The Comet assay has shown that high doses of Quercetin can cause DNA damage in mice, but it is unlikely to have clastogenic effects at normal consumption levels[19].

  • Isoxanthohumol and 8-Prenylnaringenin: There is a lack of readily available public data on the genotoxicity of Isoxanthohumol and 8-prenylnaringenin from standardized assays like the Comet assay.

Acute Oral Toxicity:

  • Xanthohumol: Animal studies have indicated that Xanthohumol is well-tolerated. Oral administration of high doses to mice showed no adverse effects on major organ functions[20].

  • Quercetin and Resveratrol: Both compounds are generally recognized as safe (GRAS) when consumed in amounts found in food. High-dose supplementation with Quercetin (up to 1 g/day for 12 weeks) has shown no evidence of toxicity in humans[7]. Similarly, Resveratrol is generally well-tolerated, though high doses may cause gastrointestinal issues[6]. Specific LD50 values from acute toxicity studies are not consistently reported in the reviewed literature.

  • Isoxanthohumol and 8-Prenylnaringenin: There is limited information on the acute oral toxicity of Isoxanthohumol and 8-prenylnaringenin in animal models. A safety data sheet for Isoxanthohumol indicates that it does not meet the criteria for classification as a hazardous substance[14].

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhesion Allow cells to adhere (overnight) seed_cells->adhesion add_compound Add test compound (various concentrations) adhesion->add_compound incubation_treatment Incubate (24-72 hours) add_compound->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4 hours) add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: General workflow for determining cytotoxicity using the MTT assay.

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

General Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the sample.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.

  • Lysis: Immerse the slides in a lysis solution to remove cellular proteins and membranes, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA).

Comet_Assay_Workflow start Single-cell suspension embed Embed cells in agarose on slide start->embed lyse Cell lysis embed->lyse unwind Alkaline unwinding of DNA lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Neutralization and fluorescent staining electrophoresis->stain visualize Visualize comets (fluorescence microscopy) stain->visualize analyze Image analysis and quantification of DNA damage visualize->analyze

Figure 2: A simplified workflow of the Comet assay for genotoxicity testing.

OECD 423 Guideline for Acute Oral Toxicity

The OECD Test Guideline 423 describes the Acute Toxic Class Method, a stepwise procedure to assess the acute oral toxicity of a substance.

Principle: The method uses a small number of animals in a stepwise process to classify a substance into one of a series of toxicity classes defined by fixed LD50 cut-off values. The procedure is designed to minimize the number of animals required to obtain sufficient information on a substance's acute toxicity.

General Protocol:

  • Animal Selection and Acclimatization: Use healthy young adult rodents (usually rats), which are acclimatized to the laboratory conditions.

  • Dosing: Administer the test substance orally in a stepwise manner to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The outcome of the test on the first group of animals determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

  • Classification: The substance is classified based on the dose at which mortality is observed.

OECD_423_Logic start Select starting dose based on prior knowledge dose_group1 Administer starting dose to first group of animals start->dose_group1 observe1 Observe for toxicity and mortality (14 days) dose_group1->observe1 decision1 Mortality observed? observe1->decision1 dose_lower Administer lower dose to new group decision1->dose_lower Yes dose_higher Administer higher dose to new group decision1->dose_higher No observe_lower Observe for toxicity and mortality dose_lower->observe_lower classify Classify substance based on dose causing mortality observe_lower->classify observe_higher Observe for toxicity and mortality dose_higher->observe_higher observe_higher->classify

Figure 3: Logical flow of the OECD 423 acute oral toxicity test.

Conclusion

The available data suggests that Isoxanthohumol has a moderate in vitro cytotoxicity profile against cancer cell lines and is generally considered to have low acute toxicity. However, the lack of specific toxicological data for the (2S)-enantiomer warrants further investigation. The primary safety concern associated with Isoxanthohumol is its biotransformation into the potent phytoestrogen 8-prenylnaringenin. In comparison, its precursor Xanthohumol has a more extensive safety profile indicating low toxicity. The widely studied flavonoids, Quercetin and Resveratrol, also demonstrate a good safety profile at typical dietary and supplementary doses. Researchers should consider the potential estrogenic effects of Isoxanthohumol and its metabolites when designing their studies. Further research is needed to fully elucidate the specific safety and toxicity profile of this compound.

References

(2S)-Isoxanthohumol: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-Isoxanthohumol (IXN) , a prenylflavonoid found in hops, has emerged as a compound of interest in oncological research due to its potential anti-cancer properties. This guide provides a comparative overview of the effects of this compound on various cancer cell lines, summarizing key quantitative data and detailing the experimental methodologies used to ascertain these effects. The information presented is intended for researchers, scientists, and professionals in drug development.

Comparative Anti-Proliferative Activity

This compound has demonstrated varied anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these values is presented in the table below, alongside data for its more extensively studied isomer, Xanthohumol (XN), for comparative purposes.

Cancer TypeCell LineCompoundIC50 (µM)Treatment DurationCitation
Breast Cancer MCF-7Isoxanthohumol15.32 days[1]
MCF-7Isoxanthohumol4.694 days[1]
MCF-7Xanthohumol13.32 days[1]
MCF-7Xanthohumol3.474 days[1]
Ovarian Cancer A-2780IsoxanthohumolNot specified-
A-2780Xanthohumol0.522 days[1]
A-2780Xanthohumol5.24 days[1]
Colon Cancer HT-29Isoxanthohumol>1002 days[1]
HT-29Isoxanthohumol>1004 days[1]
HT-29Xanthohumol>1002 days[1]
HT-29Xanthohumol>1004 days[1]
Caco-2Isoxanthohumol~50 (viability decrease)Not specified[2]
HCT116Xanthohumol40.8 ± 1.4Not specified[3]
HT29Xanthohumol50.2 ± 1.4Not specified[3]
Hepatocellular Carcinoma HepG2Xanthohumol25.4 ± 1.1Not specified[3]
Huh7Xanthohumol37.2 ± 1.5Not specified[3]
Melanoma B16-F10IsoxanthohumolDose-dependent viability decreaseNot specified[4]

Key Anti-Cancer Mechanisms of this compound

Research has elucidated several mechanisms through which this compound exerts its anti-cancer effects. These primarily include the induction of programmed cell death (apoptosis and autophagy), inhibition of metastasis, and cell cycle arrest.

Induction of Apoptosis and Autophagy

In the highly invasive B16-F10 murine melanoma cell line, this compound has been shown to diminish cell viability through the induction of both autophagy and caspase-dependent apoptosis.[4] Similarly, in colon cancer cells, an increase in the sub-G1 cell cycle fraction following treatment with Isoxanthohumol suggests the induction of apoptosis.[2]

Inhibition of Metastasis

A significant effect of this compound is its ability to suppress key processes involved in metastasis. In B16-F10 melanoma cells, it has been observed to strongly inhibit cell adhesion, invasion, and migration.[4] This anti-metastatic potential is linked to the disruption of integrin signaling.[4] In colon cancer cells (HT115), both Isoxanthohumol and its metabolite 8-prenylnaringenin have been shown to inhibit cell invasion in a dose-dependent manner.[2]

Cell Cycle Arrest

This compound has been demonstrated to influence cell cycle progression in cancer cells. In the Caco-2 colon cancer cell line, treatment with Isoxanthohumol was associated with a concentration-dependent increase in the G2/M phase and an increased sub-G1 cell-cycle fraction, indicating cell cycle arrest and apoptosis.[2]

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. While research in this area is ongoing, two key pathways have been identified.

Integrin Signaling Pathway in Melanoma

In B16-F10 melanoma cells, the anti-metastatic effects of this compound are attributed to the disruption of integrin signaling.[4] Integrins are crucial for cell adhesion to the extracellular matrix, and their dysregulation can impair the ability of cancer cells to migrate and invade new tissues.

G IXN This compound Integrin Integrin Signaling IXN->Integrin disrupts Adhesion Cell Adhesion Integrin->Adhesion Migration Cell Migration Integrin->Migration Invasion Cell Invasion Integrin->Invasion Metastasis Metastasis Adhesion->Metastasis Migration->Metastasis Invasion->Metastasis

IXN disrupts integrin signaling to inhibit metastasis.
JAK/STAT Signaling Pathway

This compound has also been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is often constitutively active in cancer cells and plays a critical role in promoting cell proliferation and survival. By disrupting this pathway, Isoxanthohumol can contribute to its anti-proliferative effects.

G IXN This compound JAK JAK IXN->JAK interferes with STAT STAT JAK->STAT phosphorylates Gene Gene Transcription (Proliferation, Survival) STAT->Gene activates Proliferation Cell Proliferation & Survival Gene->Proliferation

IXN interferes with the JAK/STAT signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the studies of this compound. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48 or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Culture cells to a suitable confluency and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

  • Treatment and Chemoattractant: Add this compound to the upper chamber. Fill the lower chamber with medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: Incubate the plate to allow for cell invasion through the matrix and the porous membrane.

  • Cell Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.

  • Analysis: Count the number of stained, invaded cells under a microscope.

G cluster_0 Experimental Workflow A Cancer Cell Culture B Treatment with This compound A->B C1 Cell Viability Assay (MTT) B->C1 C2 Cell Cycle Analysis (Flow Cytometry) B->C2 C3 Metastasis Assays (Invasion, Migration) B->C3 D1 Determine IC50 C1->D1 D2 Analyze Cell Cycle Distribution C2->D2 D3 Quantify Metastatic Potential C3->D3

General workflow for in vitro cancer studies.

References

Independent Validation of (2S)-Isoxanthohumol's Published Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published biological effects of (2S)-Isoxanthohumol (IXN), a prenylflavonoid found in hops, with a focus on independently validated findings and alternative therapeutic agents.

This compound has garnered significant interest for its potential therapeutic applications, particularly in oncology. Numerous studies have reported its bioactivity, including antiproliferative effects against various cancer cell lines, modulation of key signaling pathways, and induction of apoptosis. This guide synthesizes the available data, presents it in a structured format for easy comparison, details the experimental methodologies for key assays, and visualizes the involved signaling pathways.

I. Comparison of Published Effects and Independent Validation

While direct, independent validation studies designed explicitly to replicate previous findings on this compound are not abundant in the current literature, a consensus on its primary effects is emerging from multiple research groups investigating its activity in different contexts. The following tables summarize the key reported effects and the available supporting evidence, which can be considered a form of validation by corroboration.

Table 1: Antiproliferative and Cytotoxic Effects of this compound
Cancer Cell LineReported EffectConcentration RangeSupporting Studies
Breast (MCF-7)Antiproliferative activityNot specifiedAnioł, 2015[1]
Ovarian (A-2780)Antiproliferative activityNot specifiedAnioł, 2015[1]
Prostate (DU145, PC-3)Antiproliferative activityNot specifiedAnioł, 2015[1]
Colon (HT-29, SW620)Antiproliferative activityNot specifiedAnioł, 2015[1]
Colon (Caco-2)Decreased cell viability50 μMAllsopp et al., 2013[2]
Colon (HT115)Inhibition of invasionUp to 52% reductionAllsopp et al., 2013[2]
Table 2: Modulation of Signaling Pathways by this compound
Signaling PathwayReported EffectCell LineKey Molecules AffectedSupporting Studies
JAK/STATInterference with signalingMonoMac6 (monoblastic leukemia)IFN-γ, IL-4, IL-6 dependent signalingAn et al., 2011[3]; Anioł, 2015[1]
TGF-βReduced expression/signalingMDA-MB-231 (invasive breast cancer)Smad2/3An et al., 2011[3]; Anioł, 2015[1]

II. Comparison with Alternatives

The therapeutic potential of this compound can be contextualized by comparing its activity with its precursor, Xanthohumol (XN), its primary metabolite, 8-prenylnaringenin (8-PN), and other compounds targeting similar pathways.

Table 3: Comparison of this compound with Related Prenylflavonoids
CompoundKey Biological ActivitiesRelative Potency (Antiproliferative)Notes
This compound (IXN) Antiproliferative, anti-invasive, inhibits JAK/STAT and TGF-β signalingVaries by cell lineThe focus of this guide.
Xanthohumol (XN)Broad-spectrum anticancer, anti-inflammatory, antioxidantOften more potent than IXN in vitroPrecursor to IXN.[4][5]
8-Prenylnaringenin (8-PN)Potent phytoestrogen, anticancer effectsVaries by cell line and endpointMetabolite of IXN.[2]
Table 4: Alternative Inhibitors of Key Signaling Pathways
Signaling PathwayAlternative Inhibitors (Examples)Therapeutic Area of Interest
JAK/STAT Ruxolitinib, Tofacitinib, Curcumin, ResveratrolMyeloproliferative neoplasms, rheumatoid arthritis, cancer[6][7]
TGF-β Galunisertib, Vactosertib, Resveratrol, CurcuminCancer, fibrosis[8]

III. Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the effects of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or control for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Comet Assay for DNA Damage

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells by their ability to migrate through a basement membrane extract (Matrigel).

  • Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the transwell insert.

  • Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane.

  • Quantification: Count the number of stained, invaded cells under a microscope.

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Complexes with Smad4 Smad4 Smad4 Smad4->Smad Complex DNA DNA Smad Complex->DNA Binds to DNA Gene Expression Gene Expression DNA->Gene Expression Regulates IXN This compound IXN->Smad Complex Inhibits DNA binding

Caption: TGF-β signaling pathway and the inhibitory effect of this compound.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IFN-γ, IL-4, IL-6 Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer Dimerizes DNA DNA STAT Dimer->DNA Translocates & Binds Gene Transcription Gene Transcription DNA->Gene Transcription IXN This compound IXN->JAK Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Compound_Treatment->DNA_Damage_Assay Invasion_Assay Invasion Assay (e.g., Matrigel) Compound_Treatment->Invasion_Assay Data_Analysis Data Analysis and Comparison Cell_Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis DNA_Damage_Assay->Data_Analysis Invasion_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-Isoxanthohumol
Reactant of Route 2
(2S)-Isoxanthohumol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。